Product packaging for C.I. Vat Yellow 33(Cat. No.:CAS No. 12227-50-8)

C.I. Vat Yellow 33

Cat. No.: B076505
CAS No.: 12227-50-8
M. Wt: 832.9 g/mol
InChI Key: AJDUTMFFZHIJEM-UHFFFAOYSA-N
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Description

C.I. Vat Yellow 33 is a specialized vat dye of significant interest in advanced materials and textile research. Its primary application lies in the study of dyeing and finishing processes for cellulosic fibers like cotton and viscose, where its vat dyeing mechanism—involving reduction to a soluble leuco form and subsequent oxidation back to the insoluble pigment within the fiber—provides excellent wash-fastness and light-fastness. Beyond traditional textiles, researchers value this compound for exploring functional materials, including its potential incorporation into organic semiconductors, photovoltaics, and as a colorant for polymers where high stability is required. The compound serves as a critical model system for investigating redox behavior in organic pigments, electron transfer processes, and the relationship between molecular structure and coloristic properties. Its well-defined chemical structure allows for precise studies on aggregation, crystal morphology, and their impact on final material performance. This reagent is intended for use in controlled laboratory settings to advance the understanding of dye chemistry and the development of novel colored materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H32N4O6 B076505 C.I. Vat Yellow 33 CAS No. 12227-50-8

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-[4-[[4-[4-[(9,10-dioxoanthracen-1-yl)carbamoyl]phenyl]phenyl]diazenyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C54H32N4O6/c59-49-39-7-1-3-9-41(39)51(61)47-43(49)11-5-13-45(47)55-53(63)35-19-15-31(16-20-35)33-23-27-37(28-24-33)57-58-38-29-25-34(26-30-38)32-17-21-36(22-18-32)54(64)56-46-14-6-12-44-48(46)52(62)42-10-4-2-8-40(42)50(44)60/h1-30H,(H,55,63)(H,56,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUTMFFZHIJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065280
Record name C.I. Vat Yellow 33
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Molecular Weight

832.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name [1,1'-Biphenyl]-4-carboxamide, 4',4'''-(1,2-diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
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CAS No.

12227-50-8
Record name 4′,4′′′-(1,2-Diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)[1,1′-biphenyl]-4-carboxamide]
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Record name C.I. Vat Yellow 33
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Record name [1,1'-Biphenyl]-4-carboxamide, 4',4'''-(1,2-diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
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Record name C.I. Vat Yellow 33
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Record name 4',4'''-azobis[N-(9,10-dihydro-9,10-dioxo-1-anthryl)[1,1'-biphenyl]-4-carboxamide]
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Foundational & Exploratory

C.I. Vat Yellow 33 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of C.I. Vat Yellow 33, tailored for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a synthetic organic dyestuff belonging to the anthraquinone class of vat dyes.[1] Vat dyes are characterized by their insolubility in water and their application process, which involves a reduction step to a water-soluble "leuco" form, followed by re-oxidation to the insoluble pigment within the substrate.[2] This process imparts exceptional fastness properties, particularly to light and washing, making them highly valuable for dyeing cellulosic fibers such as cotton and linen.[2][3] this compound produces a brilliant yellow hue and is utilized in textile dyeing and printing.[1][4]

Chemical Structure and Identification

The chemical structure of this compound is based on a complex anthraquinone scaffold. Its systematic IUPAC name is 4',4''-Diazenediylbis[N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)[1,1'-biphenyl]-4-carboxamide].[5]

synthesis_workflow start 4-(4-Nitrophenyl)benzoic Acid reduction Reduction of Nitro Group start->reduction amino_acid 4-(4-Aminophenyl)benzoic Acid reduction->amino_acid chlorination Conversion to Acid Chloride amino_acid->chlorination acid_chloride 4-(4-Aminophenyl)benzoyl Chloride chlorination->acid_chloride condensation Condensation with 1-Aminoanthracene-9,10-dione (2 eq.) acid_chloride->condensation product This compound condensation->product dyeing_workflow start Insoluble this compound vatting Vatting (Reduction with NaOH and Na₂S₂O₄) start->vatting leuco_form Soluble Leuco Form vatting->leuco_form dyeing Dyeing of Cellulosic Fibers leuco_form->dyeing dyed_fiber Fiber with Adsorbed Leuco Dye dyeing->dyed_fiber oxidation Oxidation (Air or Chemical Oxidant) dyed_fiber->oxidation final_product Dyed Fiber with Insoluble Dye oxidation->final_product hplc_workflow sample_prep Sample Preparation (Dissolution in a suitable solvent) injection Injection into HPLC System sample_prep->injection separation Separation on a C18 Column injection->separation detection Detection (e.g., UV-Vis Detector) separation->detection analysis Data Analysis (Purity assessment based on peak area) detection->analysis

References

An In-depth Technical Guide to C.I. Vat Yellow 33 for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of C.I. Vat Yellow 33, a significant member of the anthraquinone class of vat dyes. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on its nomenclature, physicochemical properties, synthesis, and application methodologies.

Nomenclature and Identification

This compound is known by a variety of synonyms in scientific literature and commercial contexts. Accurate identification is crucial for experimental reproducibility and literature reviews.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
C.I. Name This compound
C.I. Number 65429[1]
CAS Registry No. 12227-50-8[1][2]
EINECS Number 235-436-2
Molecular Formula C₅₄H₃₂N₄O₆[1][2]
Molecular Weight 832.86 g/mol [1][2]
IUPAC Name 4',4'''-azobis[N-(9,10-dihydro-9,10-dioxo-1-anthryl)]-[1,1'-biphenyl]-4-carboxamide
Other Chemical Names [1,1'-Biphenyl]-4-carboxamide, 4',4''-(1,2-diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Common Trade Names Vat Yellow 3GC, Vat Yellow F3G, Vat Yellow F3GC, Cibanon Yellow 2GN, Indanthren Yellow F3GC[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application and analysis.

Table 2: Physicochemical Properties of this compound

PropertyValue/Description
Appearance Yellow to Orange Powder[2]
Solubility Insoluble in water, acetone, ethanol, and toluene.[2][3] Slightly soluble in 2-chlorophenol and pyridine.[3] Soluble in hot nitrobenzene.[2]
Behavior in Acid/Base In concentrated sulfuric acid, it appears yellow-brown.[4] The alkaline reduced (leuco) form is red-light purple, while the acidic reduced form is yellow.[1]

Table 3: Fastness Properties of this compound on Cotton (ISO Standards)

Fastness TestFading RatingStaining Rating
Light Fastness 6-7-
Soaping 55
Chlorine Bleach 5-
Mercerized 5-
Oxygen Bleach 5-
Ironing 3-4-

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process involving the condensation of key intermediates. The following sections provide an illustrative laboratory-scale protocol based on established chemical principles.

Synthesis of this compound

The synthesis commences with 4-(4-Nitrophenyl)benzoic acid, which is reduced and subsequently condensed with 1-aminoanthracene-9,10-dione.[1][2][5]

Step 1: Reduction of 4-(4-Nitrophenyl)benzoic acid

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 10 g of 4-(4-Nitrophenyl)benzoic acid in 100 mL of an aqueous solution of sodium hydroxide (2 M).

  • Heat the mixture to 80°C and add 15 g of glucose in portions.

  • Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-(4-aminophenyl)benzoic acid.

  • Filter the precipitate, wash with water, and dry.

Step 2: Formation of the Acid Chloride

  • In a fume hood, suspend 5 g of the dried 4-(4-aminophenyl)benzoic acid in 50 mL of dry toluene.

  • Add 5 mL of thionyl chloride dropwise at room temperature.

  • Heat the mixture to 60°C and stir for 1-2 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 3: Condensation with 1-Aminoanthracene-9,10-dione

  • In a three-necked flask under a nitrogen atmosphere, dissolve 4.5 g of 1-Aminoanthracene-9,10-dione in 100 mL of hot nitrobenzene.

  • Add the crude acid chloride from Step 2 in portions to the solution.

  • Heat the reaction mixture to 180-200°C and maintain for 4-6 hours.

  • Cool the mixture, and the precipitated this compound is collected by filtration.

  • Wash the product with ethanol and then water to remove impurities.

  • Dry the final product in a vacuum oven.

Vat Dyeing of Cotton Fabric

The application of this compound to cellulosic fibers like cotton involves a process of reduction (vatting) to a soluble leuco form, followed by oxidation back to the insoluble pigment within the fiber.

Step 1: Preparation of the Stock Vat

  • Make a paste of 1 g of this compound powder with a small amount of a dispersing agent and water.

  • In a separate beaker, prepare a solution containing 10 mL of 30% w/v sodium hydroxide and 5 g of sodium hydrosulfite in 100 mL of warm water (50-60°C).

  • Add the dye paste to the reducing solution and stir until the dye is fully solubilized (vatted), indicated by a color change to a red-light purple.[1]

Step 2: Dyeing

  • Prepare a dye bath with a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).

  • Add the required amount of the stock vat to the dye bath, along with a wetting agent.

  • Introduce a pre-wetted 5 g cotton swatch into the dye bath at 50°C.

  • Raise the temperature to 60°C and maintain for 45-60 minutes, ensuring the fabric is fully immersed and agitated periodically.

Step 3: Oxidation

  • Remove the dyed fabric from the bath, squeeze out the excess liquor, and expose it to air for 10-15 minutes to allow for oxidation.

  • Alternatively, for more controlled oxidation, immerse the fabric in a solution of 1-2 mL/L of hydrogen peroxide at 50°C for 10 minutes.

Step 4: Soaping

  • To improve fastness and achieve the final shade, treat the oxidized fabric in a solution containing 2 g/L of a non-ionic detergent at the boil for 15-20 minutes.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Dry the dyed cotton fabric.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the purity assessment and quantification of this compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with the addition of an acid such as phosphoric or formic acid to improve peak shape.[2]

  • Detection: UV-Vis detector at the maximum absorption wavelength (λmax) of the dye.

  • Purpose: The retention time of the main peak is used for identification against a reference standard, and the peak area is used to determine purity.[2]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

G cluster_synthesis Synthesis of this compound Start_A 4-(4-Nitrophenyl)benzoic acid Step_1 Reduction (e.g., with glucose) Start_A->Step_1 Intermediate_A 4-(4-aminophenyl)benzoic acid Step_1->Intermediate_A Step_2 Acid Chloride Formation (with Thionyl Chloride) Intermediate_A->Step_2 Intermediate_B Acid Chloride Derivative Step_2->Intermediate_B Step_3 Condensation Intermediate_B->Step_3 Start_B 1-Aminoanthracene-9,10-dione Start_B->Step_3 Final_Product This compound Step_3->Final_Product

Caption: Synthesis workflow for this compound.

G cluster_dyeing Vat Dyeing Process for Cotton Start_Dye This compound (Insoluble Pigment) Vatting Vatting (Alkaline Reduction with Sodium Hydrosulfite) Start_Dye->Vatting Leuco_Form Soluble Leuco Form (Red-Light Purple) Vatting->Leuco_Form Dyeing Dyeing (Absorption by Cotton Fiber) Leuco_Form->Dyeing Dyed_Fiber Fiber with Leuco Dye Dyeing->Dyed_Fiber Oxidation Oxidation (Air or Chemical Oxidant) Dyed_Fiber->Oxidation Final_Dyed Insoluble Pigment fixed in Fiber Oxidation->Final_Dyed Soaping Soaping (Removal of loose dye, crystal growth) Final_Dyed->Soaping Finished_Fabric Finished Dyed Fabric Soaping->Finished_Fabric

Caption: Vat dyeing process workflow for cotton.

References

An In-depth Technical Guide to the Synthesis of C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for C.I. Vat Yellow 33, a significant vat dye. The document details the chemical transformations involved, experimental protocols for each key step, and presents quantitative data in a structured format.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the reduction of a nitroaromatic compound, followed by the formation of an acyl chloride, and culminates in a condensation reaction with an aminoanthraquinone derivative. The overall pathway involves three main stages:

  • Reduction: 4-(4-Nitrophenyl)benzoic acid is reduced to 4-(4-aminophenyl)benzoic acid.

  • Acylation: The resulting 4-(4-aminophenyl)benzoic acid is treated with a chlorinating agent, typically thionyl chloride, to form 4-(4-aminophenyl)benzoyl chloride.

  • Condensation: The acyl chloride intermediate is then condensed with two equivalents of 1-aminoanthracene-9,10-dione to yield the final product, this compound.

The following diagram illustrates the overall synthesis pathway:

Synthesis_Pathway 4-(4-Nitrophenyl)benzoic acid 4-(4-Nitrophenyl)benzoic acid 4-(4-Aminophenyl)benzoic acid 4-(4-Aminophenyl)benzoic acid 4-(4-Nitrophenyl)benzoic acid->4-(4-Aminophenyl)benzoic acid Reduction 4-(4-Aminophenyl)benzoyl chloride 4-(4-Aminophenyl)benzoyl chloride 4-(4-Aminophenyl)benzoic acid->4-(4-Aminophenyl)benzoyl chloride Acylation This compound This compound 4-(4-Aminophenyl)benzoyl chloride->this compound Condensation 1-Aminoanthracene-9,10-dione 1-Aminoanthracene-9,10-dione 1-Aminoanthracene-9,10-dione->this compound (2 equiv.)

Caption: Overall synthesis pathway of this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each key step in the synthesis of this compound, supported by quantitative data where available.

Step 1: Reduction of 4-(4-Nitrophenyl)benzoic acid

The initial and crucial step is the reduction of the nitro group of 4-(4-nitrophenyl)benzoic acid to an amino group, yielding 4-(4-aminophenyl)benzoic acid.[1] While various reducing agents can be employed, a highly efficient method involves catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

A solution of 4-nitrobenzoic acid (167 g) and sodium hydroxide (40 g) in 668 g of water is prepared to form the sodium salt. This solution is placed in a 1 L autoclave with 1.67 g of a Pd/C catalyst. The reaction is carried out under a hydrogen pressure of 2-4 MPa at a temperature of 60-70°C until the pressure no longer decreases, followed by an additional hour under these conditions. After cooling to room temperature, the catalyst is recovered by filtration. The filtrate is then acidified with 36-38% hydrochloric acid to a pH of 3 and cooled to room temperature. The precipitated product, 4-aminobenzoic acid, is collected by filtration and dried.

ParameterValueReference
Starting Material 4-nitrobenzoic acidCN104045574A
Reagents Sodium hydroxide, Pd/C catalyst, Hydrogen gas, Hydrochloric acidCN104045574A
Solvent WaterCN104045574A
Temperature 60-70°CCN104045574A
Pressure 2-4 MPaCN104045574A
Yield 97.5 - 98.0%CN104045574A
Purity (HPLC) >99%CN104045574A
Step 2: Synthesis of 4-(4-Aminophenyl)benzoyl chloride

The amino acid intermediate is then converted to its more reactive acyl chloride derivative. This is typically achieved by reacting 4-(4-aminophenyl)benzoic acid with thionyl chloride.

Experimental Protocol: Acylation with Thionyl Chloride

To 4-aminobenzoic acid, an excess of thionyl chloride is added. The mixture is heated to reflux, typically between 70-80°C, for a duration of 4 to 16 hours to ensure complete conversion. After the reaction is complete, the excess thionyl chloride is removed under vacuum to yield the 4-aminobenzoyl chloride. Anhydrous conditions are necessary to prevent hydrolysis of the acyl chloride product.

ParameterValueReference
Starting Material 4-aminobenzoic acidBenchChem
Reagent Thionyl chloride (excess)BenchChem
Temperature 70-80°C (Reflux)BenchChem
Reaction Time 4 - 16 hoursBenchChem
Yield ~100%BenchChem
Step 3: Condensation with 1-Aminoanthracene-9,10-dione

The final step in the synthesis is the condensation of the 4-(4-aminophenyl)benzoyl chloride intermediate with two equivalents of 1-aminoanthracene-9,10-dione.[1] This reaction is a nucleophilic acyl substitution where the amino group of the anthraquinone derivative attacks the electrophilic carbonyl carbon of the acid chloride, forming a new amide bond.[1]

Experimental Protocol: Amide Formation

In a reaction vessel under a nitrogen atmosphere, 1-aminoanthraquinone is dissolved in a suitable solvent such as dichloromethane (CH2Cl2). The solution is cooled to 0°C in an ice-water bath. To this cold solution, 4-(4-aminophenyl)benzoyl chloride is added dropwise. A base, such as triethylamine (Et3N), is then added to the mixture at 0°C to neutralize the HCl generated during the reaction. The mixture is stirred at 0°C for one hour, then allowed to warm to room temperature and stirred for an additional 23 hours.

After the reaction is complete, water and a saturated aqueous sodium bicarbonate (NaHCO3) solution are added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted multiple times with CH2Cl2. The combined organic extracts are then washed and dried to yield the crude this compound.

ParameterValueReference (Analogous Reaction)
Starting Materials 4-(4-aminophenyl)benzoyl chloride, 1-aminoanthraquinoneMDPI
Solvent Dichloromethane (CH2Cl2)MDPI
Base Triethylamine (Et3N)MDPI
Temperature 0°C to room temperatureMDPI
Reaction Time 24 hoursMDPI
Yield (Analogous) 94%MDPI

Purification

The crude this compound obtained from the condensation step requires purification to remove unreacted starting materials, by-products, and inorganic salts.[1] A general procedure for the purification of vat dyes involves a series of washing steps.

Purification Protocol

The crude product is first washed with water to remove any water-soluble impurities. This is followed by washing with a dilute acid solution to remove any remaining basic impurities, such as triethylamine. A final wash with water to neutrality is performed. The purified dye is then dried. For higher purity, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed for both analysis and purification.[1]

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_acylation Step 2: Acylation cluster_condensation Step 3: Condensation & Purification Reduction_Reactants 4-(4-Nitrophenyl)benzoic acid NaOH, H2O, Pd/C, H2 Reduction_Reaction Autoclave 60-70°C, 2-4 MPa Reduction_Reactants->Reduction_Reaction Reduction_Workup Filtration Acidification (HCl) Reduction_Reaction->Reduction_Workup Reduction_Product 4-(4-Aminophenyl)benzoic acid Reduction_Workup->Reduction_Product Acylation_Reactants 4-(4-Aminophenyl)benzoic acid Thionyl Chloride Reduction_Product->Acylation_Reactants Acylation_Reaction Reflux 70-80°C, 4-16h Acylation_Reactants->Acylation_Reaction Acylation_Workup Vacuum Distillation Acylation_Reaction->Acylation_Workup Acylation_Product 4-(4-Aminophenyl)benzoyl chloride Acylation_Workup->Acylation_Product Condensation_Reactants 4-(4-Aminophenyl)benzoyl chloride 1-Aminoanthraquinone, CH2Cl2, Et3N Acylation_Product->Condensation_Reactants Condensation_Reaction Reaction 0°C to RT, 24h Condensation_Reactants->Condensation_Reaction Condensation_Workup Extraction & Washing (H2O, NaHCO3) Condensation_Reaction->Condensation_Workup Purification Acid Wash & Water Wash Condensation_Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Yield Considerations

The overall yield of a multi-step synthesis like that of this compound is a product of the yields of the individual steps. While the reported yields for the first two steps are very high, the overall yield can be significantly impacted by the efficiency of the final condensation and purification steps. The average yield for individual reaction steps in vat dye manufacturing can be around 79%, and for processes involving five or more steps, the overall yield can be substantially lower.[2] Therefore, optimization of each step is critical for an economically viable process.

References

An In-depth Technical Guide to the Photochemical Properties of C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the photochemical properties of C.I. Vat Yellow 33 is limited in publicly available literature. Therefore, this guide synthesizes available information on its chemical nature, data from structurally similar anthraquinone vat dyes, and established principles of dye photochemistry to provide a comprehensive overview. The experimental protocols and potential reaction pathways are presented as representative methodologies for the study of this class of dyes.

Introduction

This compound (CAS No. 12227-50-8) is a vat dye belonging to the anthraquinone class, known for its brilliant yellow hue and excellent fastness properties when applied to cellulosic fibers.[1][2][3][4] Like other vat dyes, its application involves a reduction to a water-soluble "leuco" form, which has a high affinity for materials like cotton, followed by oxidation back to the insoluble pigment form within the fiber.[1][3] While prized for their stability, the complex aromatic structure of anthraquinone dyes raises interest in their photochemical behavior, particularly concerning their environmental fate and potential for use in photosensitization applications. This guide provides a detailed examination of the known and inferred photochemical properties of this compound.

Chemical and Physical Properties

A solid understanding of the fundamental properties of this compound is essential before delving into its photochemical characteristics.

PropertyValueReference
C.I. Name Vat Yellow 33[2]
C.I. Number 65429[2]
CAS Number 12227-50-8[1][2]
Molecular Formula C₅₄H₃₂N₄O₆[2]
Molecular Weight 832.86 g/mol [2]
Chemical Name 4',4''-Diazenediylbis[N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)[1,1'-biphenyl]-4-carboxamide][5]
Molecular Structure Anthraquinone[2]
Physical State Yellow Powder[2][6]
Solubility Insoluble in water, acetone, ethanol, toluene, or chloroform. Soluble in hot nitrobenzene and slightly soluble in o-chlorophenol and pyridine.[6]

Chemical Structure:

Caption: Simplified schematic of the this compound molecular structure.

Photochemical Properties

Direct photolysis of anthraquinone vat dyes is generally inefficient.[7] Their degradation is often studied in the context of heterogeneous photocatalysis, typically using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO).[7]

Absorption and Emission Spectra
ParameterEstimated Value/RangeNotes
Absorption Maximum (λmax) 400 - 450 nmTypical for yellow dyes, corresponding to absorption in the violet-blue region of the visible spectrum.
Molar Extinction Coefficient (ε) HighAnthraquinone dyes are known for their strong light absorption.
Fluorescence Emission Weak or negligibleMany vat dyes exhibit low fluorescence quantum yields due to efficient intersystem crossing to the triplet state.
Photodegradation and Quantum Yield

The photodegradation quantum yield (Φ) quantifies the efficiency of a photochemical reaction. For dyes, this is often measured as the number of molecules degraded per photon absorbed. While the specific Φ for this compound has not been reported, studies on other vat dyes indicate that direct photolysis is minimal, but photocatalytic degradation can be effective.[7]

ParameterConditionValueReference (Analogous Dyes)
Photodegradation Quantum Yield (Φ) Direct PhotolysisExpected to be very low[7]
Photodegradation Quantum Yield (Φ) Photocatalysis (e.g., UV/TiO₂)Significantly higher than direct photolysis[7]
Fluorescence Quantum Yield In solutionExpected to be low[8]

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the comprehensive study of the photochemical properties of this compound.

Determination of Absorption Spectrum

Objective: To determine the wavelength of maximum absorption (λmax) of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hot nitrobenzene or a solvent mixture that ensures solubility).

  • Serial Dilutions: Perform serial dilutions to prepare a series of solutions of known, low concentrations.

  • Spectrophotometric Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each solution across a relevant wavelength range (e.g., 300-700 nm).

  • Data Analysis: Plot absorbance versus wavelength to identify λmax. The Beer-Lambert law can be used to calculate the molar extinction coefficient if the path length and concentration are known.

Photocatalytic Degradation Study

Objective: To evaluate the photodegradation of this compound in the presence of a photocatalyst.

Methodology:

  • Reactor Setup: A batch photoreactor equipped with a light source (e.g., UV lamp or solar simulator) is used. The reactor should allow for constant stirring and temperature control.

  • Preparation of Suspension: An aqueous suspension of the dye and a photocatalyst (e.g., TiO₂ or ZnO) of a specific concentration is prepared.

  • Equilibration: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Irradiation: The light source is turned on to initiate the photocatalytic reaction.

  • Sampling: Aliquots of the suspension are withdrawn at regular time intervals.

  • Sample Preparation: The withdrawn samples are centrifuged or filtered to remove the photocatalyst particles.

  • Analysis: The concentration of the remaining dye in the supernatant is determined using UV-Vis spectrophotometry by measuring the absorbance at its λmax.

  • Data Analysis: The percentage of degradation is calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Determination of Photodegradation Quantum Yield

Objective: To quantify the efficiency of the photodegradation process.

Methodology:

  • Actinometry: The photon flux of the light source is determined using a chemical actinometer (e.g., ferrioxalate for UV light).

  • Photoreaction: A solution of the dye of known concentration and absorbance at the irradiation wavelength is irradiated in the photoreactor.

  • Monitoring: The decrease in dye concentration over time is monitored as described in the photodegradation study.

  • Calculation: The quantum yield (Φ) is calculated using the following equation: Φ = (Rate of degradation of the dye) / (Rate of photon absorption) The rate of photon absorption is determined from the actinometry data and the absorbance of the dye solution.

Signaling Pathways and Logical Relationships

Proposed Photocatalytic Degradation Pathway

The photocatalytic degradation of organic dyes on a semiconductor surface like TiO₂ generally proceeds via the generation of highly reactive oxygen species (ROS).

TiO2 TiO₂ Catalyst e_cb Electron (e⁻) in Conduction Band TiO2->e_cb Generation h_vb Hole (h⁺) in Valence Band TiO2->h_vb Generation O2_rad Superoxide Radical (•O₂⁻) e_cb->O2_rad Reduction of O₂ OH_rad Hydroxyl Radical (•OH) h_vb->OH_rad Oxidation of H₂O O2 Oxygen (O₂) H2O Water (H₂O) Intermediates Degradation Intermediates O2_rad->Intermediates Oxidation OH_rad->Intermediates Oxidation VY33 This compound VY33->Intermediates Attack by ROS End_Products End Products (CO₂, H₂O, etc.) Intermediates->End_Products Further Oxidation

Caption: Proposed mechanism for the photocatalytic degradation of this compound.

Experimental Workflow

A logical workflow for the comprehensive photochemical analysis of this compound is presented below.

UV_Vis UV-Vis Spectroscopy lambda_max Determine λmax UV_Vis->lambda_max Analysis Analysis of Samples (e.g., UV-Vis, HPLC) lambda_max->Analysis Use λmax for monitoring Photoreactor Photoreactor Setup (Dye + Catalyst) Dark_Equilibrium Dark Equilibration Photoreactor->Dark_Equilibrium Irradiation Irradiation (UV/Solar) Dark_Equilibrium->Irradiation Sampling Time-based Sampling Irradiation->Sampling Sampling->Analysis Degradation_Kinetics Determine Degradation Kinetics Analysis->Degradation_Kinetics Quantum_Yield Calculate Quantum Yield (with Actinometry) Degradation_Kinetics->Quantum_Yield End End: Characterization Complete Quantum_Yield->End Start Start Start->Photoreactor

Caption: Experimental workflow for photochemical analysis of this compound.

Conclusion

This compound, a robust anthraquinone vat dye, exhibits photochemical properties characteristic of its class. While resistant to direct photolysis, it is expected to undergo degradation through photocatalytic pathways, primarily driven by reactive oxygen species. This guide provides a foundational framework for understanding and investigating these properties. Further experimental research is necessary to determine the specific quantitative parameters, such as absorption and emission spectra and quantum yields, for this compound. The detailed protocols and workflows presented herein offer a comprehensive starting point for such investigations, which are crucial for assessing the environmental impact and exploring potential photosensitizing applications of this and other similar dyes.

References

A Technical Guide to the Thermal Degradation of C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to C.I. Vat Yellow 33

This compound is a complex organic dye belonging to the anthraquinone class of colorants.[1][2] Its chemical formula is C₅₄H₃₂N₄O₆, and its CAS number is 12227-50-8.[1][3] Structurally, it is characterized by a large, conjugated system of aromatic rings, which is responsible for its color and stability.[1] Vat dyes, in general, are known for their excellent fastness properties, which are attributed to their insolubility in water and their application process, which involves a temporary reduction to a soluble leuco form.[2] Understanding the thermal stability and degradation of this compound is crucial for its application in high-temperature dyeing processes, for assessing its environmental fate, and for ensuring the safety of related commercial products.

General Thermal Behavior of Anthraquinone Dyes

Anthraquinone dyes are generally considered to be thermally stable due to their rigid, aromatic structure.[4] However, at elevated temperatures, they undergo decomposition. The thermal degradation of these dyes is influenced by factors such as the chemical nature of their substituents, the presence of oxygen, and the heating rate. The decomposition often proceeds through a multi-step process involving the cleavage of weaker bonds and the formation of various volatile and non-volatile degradation products. For substituted anthraquinones, the decomposition is often initiated at the substituent groups.

Key Experimental Techniques for Studying Thermal Degradation

The thermal degradation of dyes like this compound is typically investigated using a combination of thermoanalytical and spectrometric techniques.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about the thermal stability and decomposition kinetics of the material.

Experimental Protocol:

  • A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a high-purity alumina or platinum crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol:

  • A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • The differential heat flow between the sample and the reference is recorded.

  • Endothermic or exothermic peaks in the DSC thermogram indicate thermal events. For thermal degradation, an exothermic peak is often observed.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Principle: Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • A microgram-level sample of this compound is placed in a pyrolysis probe.

  • The probe is inserted into a heated interface connected to a gas chromatograph.

  • The sample is pyrolyzed at a specific temperature (e.g., 600 °C) for a short duration.

  • The pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column.

  • The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase.

  • The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrum of each component provides a unique fragmentation pattern that allows for its identification by comparison with mass spectral libraries.

Expected Thermal Degradation Profile of this compound

Based on its complex anthraquinone structure, the thermal degradation of this compound is expected to be a multi-stage process. The initial decomposition is likely to involve the cleavage of the amide and azo linkages, which are generally less stable than the fused aromatic rings. Further heating would lead to the fragmentation of the biphenyl and anthraquinone moieties.

Table 1: Hypothetical Thermal Degradation Data for this compound

ParameterValueTechniqueConditions
Onset Decomposition Temp. (T_onset) 350 - 400 °CTGA10 °C/min, N₂
Peak Decomposition Temp. (T_peak) 420 - 470 °CTGA/DTG10 °C/min, N₂
Mass Loss at 600 °C 50 - 60%TGA10 °C/min, N₂
Residual Mass at 800 °C 30 - 40%TGA10 °C/min, N₂
Decomposition Enthalpy (ΔH_d) -200 to -300 J/gDSC10 °C/min, N₂

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC/MS Sample->PyGCMS DegradationKinetics Degradation Kinetics TGA->DegradationKinetics ThermalStability Thermal Stability Profile TGA->ThermalStability DSC->ThermalStability DecompositionProducts Decomposition Products PyGCMS->DecompositionProducts Degradation_Pathway A This compound B Initial Fragmentation (Amide/Azo Cleavage) A->B Heat (Δ) C Anthraquinone Radicals B->C D Biphenyl Derivatives B->D E Smaller Volatile Compounds (e.g., CO, CO₂, NOx) C->E F Char Residue C->F D->E D->F

References

Solubility of C.I. Vat Yellow 33 in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of C.I. Vat Yellow 33 in Organic Solvents

Introduction

This compound, also known by its Colour Index number 65429, is an anthraquinone-based vat dye recognized for its vibrant yellow hue and excellent fastness properties on cellulosic fibers.[1][2] Its application in the textile industry, particularly for dyeing cotton and polyester-cotton blends, is well-established.[3][4] The dye's performance and application are intrinsically linked to its solubility characteristics, not only in the aqueous alkaline solutions used for vatting but also in organic solvents, which is crucial for applications such as in inks, paints, and advanced material formulations.[1] This guide provides a comprehensive overview of the known solubility of this compound in various organic solvents and details a robust experimental protocol for its quantitative determination.

Solubility Profile of this compound

The solubility of this compound in organic solvents is generally low, a characteristic typical of vat dyes.[5][6] The available data is primarily qualitative. The following table summarizes the reported solubility of this compound in a range of common organic solvents.

Organic SolventSolubilityReference(s)
Hot NitrobenzeneSoluble[2][3]
o-ChlorophenolSlightly Soluble[1][3]
PyridineSlightly Soluble[1][3]
AcetoneInsoluble[1][2][3]
EthanolInsoluble[1][2][3]
TolueneInsoluble[1][3]
ChloroformInsoluble[1][3]

It is important to note that vat dyes are applied in a reduced, water-soluble "leuco" form, which is achieved through a chemical reduction process in an alkaline solution.[2][7][8] The solubility data presented here pertains to the dye in its original, unreduced state in organic solvents.

Experimental Protocols for Solubility Determination

The quantitative determination of the solubility of sparingly soluble dyes like this compound requires a meticulous experimental approach. The following protocol outlines a reliable method using UV-Vis spectrophotometry, which is a common technique for determining the concentration of colored compounds in solution. A key challenge with dyes of low solubility is the potential for light scattering from undissolved particles, which can interfere with absorbance measurements. Derivative spectrophotometry can be employed to mitigate this issue.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm pore size, solvent-compatible)

  • Thermostatic shaker or water bath

  • UV-Vis spectrophotometer

  • Analytical balance

Procedure
  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound in a solvent in which it is known to be soluble (e.g., hot nitrobenzene).

    • Create a series of standard solutions of known concentrations by diluting the stock solution.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the organic solvent under investigation in a sealed container.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours).

    • After equilibration, allow the solution to stand undisturbed for a period to allow undissolved solids to settle.

  • Sample Preparation and Analysis:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter to remove any suspended particles.

    • Dilute the filtered solution with the same solvent if necessary to bring the absorbance within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for any dilution. This value represents the solubility of the dye in the specific solvent at the tested temperature.

    • If light scattering is an issue, apply a derivative spectroscopy method to the absorbance data to better isolate the absorbance of the soluble dye from the scattering effects of insoluble particles.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution create_standards Create Standard Solutions prep_stock->create_standards Dilution measure_abs Measure Absorbance of Standards create_standards->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve determine_conc Determine Concentration plot_curve->determine_conc add_excess Add Excess Dye to Solvent equilibrate Equilibrate at Constant Temperature add_excess->equilibrate Agitation filter_sample Filter Supernatant equilibrate->filter_sample Sampling measure_sample_abs Measure Sample Absorbance filter_sample->measure_sample_abs measure_sample_abs->determine_conc Using Calibration Curve calculate_solubility Calculate Solubility determine_conc->calculate_solubility Account for Dilution

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not widely published, its qualitative behavior indicates a general insolubility in common non-polar and polar aprotic solvents, with some solubility in specific solvents like hot nitrobenzene. For researchers and professionals requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust framework for its determination. The use of techniques such as derivative spectrophotometry can be critical in overcoming the challenges associated with the low solubility of this class of dyes.

References

Characterization of the Leuco Form of C.I. Vat Yellow 33: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the leuco form of C.I. Vat Yellow 33, an anthraquinone vat dye. Due to the limited availability of specific quantitative data for the leuco form of this particular dye in published literature, this document outlines detailed experimental protocols and theoretical frameworks that can be readily adapted by researchers to determine its physicochemical properties.

Introduction to this compound and its Leuco Form

This compound is a water-insoluble yellow to orange powder with the chemical formula C₅₄H₃₂N₄O₆ and a molecular weight of 832.86 g/mol .[1][2] Like other vat dyes, its application in dyeing processes necessitates a chemical reduction to a water-soluble, substantive form known as the leuco dye.[3][4] This transformation is crucial for the dye's affinity to cellulosic fibers. Following absorption onto the substrate, the leuco form is re-oxidized to the insoluble parent dye, resulting in a stable and lightfast coloration.[3]

The leuco form of this compound exhibits different colors depending on the pH. In an alkaline medium, the reduced form is described as a "red light purple" solution, while the acidic leuco form is yellow.[2] The alkaline leuco form, a sodium salt, is the water-soluble species with a high affinity for cotton fibers. Conversely, the acid leuco form has limited solubility and low substantivity.

Physicochemical Properties

PropertyThis compound (Oxidized Form)This compound (Leuco Form)
Appearance Yellow to Orange Powder[1]Alkaline: Red-light purple solutionAcidic: Yellow solution[2]
Molecular Formula C₅₄H₃₂N₄O₆[1][2]-
Molecular Weight 832.86 g/mol [1][2]-
Solubility in Water Insoluble[3]Soluble (as alkaline salt)[3]
UV-Vis (λmax) To be determined experimentallyTo be determined experimentally
Molar Absorptivity (ε) To be determined experimentallyTo be determined experimentally
Redox Potential (E½) To be determined experimentallyTo be determined experimentally

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of the leuco form of this compound.

Preparation of the Leuco Form

The reduction of this compound to its leuco form is typically achieved using a strong reducing agent in an alkaline solution. Sodium dithionite (Na₂S₂O₄) is a commonly used reagent for this purpose.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄)

  • Deionized water, deoxygenated (by purging with nitrogen or argon)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent in which it is sparingly soluble, or create a fine dispersion in deoxygenated water.

  • In a reaction vessel equipped with a magnetic stirrer and an inert gas inlet, add a specific volume of deoxygenated deionized water and sodium hydroxide solution to achieve the desired alkaline pH (typically pH 11-13).

  • Heat the solution to a temperature between 50-70°C, as elevated temperatures can facilitate the reduction process.

  • Add the this compound dispersion to the alkaline solution while stirring.

  • Gradually add a freshly prepared solution of sodium dithionite. An excess of the reducing agent is often required.

  • Continue stirring under an inert atmosphere until the color of the solution changes from yellow/orange to the characteristic red-light purple of the alkaline leuco form.

  • The resulting solution of the leuco dye should be maintained under an inert atmosphere to prevent re-oxidation and used immediately for characterization.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of the leuco form.

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length) with airtight caps or septa

Procedure:

  • Prepare a series of dilutions of the freshly prepared leuco dye solution using deoxygenated, alkaline water as the diluent. All dilutions must be performed under an inert atmosphere.

  • Use a blank solution containing the same concentrations of sodium hydroxide and sodium dithionite as the sample solutions.

  • Acquire the absorption spectra of the blank and the sample solutions over a wavelength range of 200-800 nm.

  • Subtract the spectrum of the blank from the sample spectra to obtain the true absorption spectrum of the leuco dye.

  • Identify the λmax from the resulting spectrum.

  • Using a known concentration of the dye, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Note: Derivative spectrophotometry can be employed to analyze the leuco form in the presence of the insoluble parent dye, as it helps to mitigate the effects of light scattering from suspended particles.

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique to determine the redox potential of the dye.

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • Inert gas supply

Procedure:

  • Prepare a solution of this compound in a suitable organic solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Place the solution in the electrochemical cell and purge with an inert gas to remove dissolved oxygen.

  • Perform cyclic voltammetry by scanning the potential between the electrodes and recording the resulting current.

  • The cyclic voltammogram will show reduction and oxidation peaks corresponding to the formation of the leuco form and its re-oxidation.

  • The formal reduction potential (E½) can be determined from the midpoint of the anodic and cathodic peak potentials.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the leuco form and to separate it from the oxidized form and any degradation products. The analysis of the unstable leuco form requires special precautions.

Instrumentation:

  • HPLC system with a diode-array detector (DAD) or UV-Vis detector

  • Reversed-phase C18 column

  • Mobile phase components (e.g., acetonitrile, water, pH buffer)

Procedure:

  • The mobile phase should be deoxygenated and may need to contain a small amount of a reducing agent to maintain the dye in its leuco form during the analysis.

  • The freshly prepared leuco dye solution should be injected immediately onto the column.

  • A gradient elution method is typically employed, starting with a higher aqueous composition and increasing the organic solvent percentage.

  • The detector wavelength should be set to the λmax of the leuco form, as determined by UV-Vis spectrophotometry.

  • The retention times of the leuco and oxidized forms of the dye will differ, allowing for their separation and quantification.

Visualizations

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the characterization of the leuco form of this compound.

G VatYellow33 This compound (Insoluble, Oxidized Form) LeucoForm Leuco Form (Soluble, Reduced Form) VatYellow33->LeucoForm Reduction (e.g., Na₂S₂O₄, NaOH) Reoxidized This compound (Insoluble, Oxidized Form) LeucoForm->Reoxidized Oxidation (e.g., O₂)

Caption: Chemical transformation of this compound.

G cluster_prep Leuco Form Preparation cluster_char Characterization start This compound reduction Alkaline Reduction (Na₂S₂O₄, NaOH, Inert Atm.) start->reduction leuco_solution Leuco Form Solution reduction->leuco_solution uv_vis UV-Vis Spectrophotometry leuco_solution->uv_vis electrochem Electrochemistry (CV) leuco_solution->electrochem hplc HPLC Analysis leuco_solution->hplc data_uv data_uv uv_vis->data_uv λmax, ε data_ec data_ec electrochem->data_ec Redox Potential (E½) data_hplc data_hplc hplc->data_hplc Purity, Stability

Caption: Experimental workflow for leuco form characterization.

References

Spectroscopic analysis of C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Analysis of C.I. Vat Yellow 33

Introduction

This compound (CAS No. 12227-50-8) is a complex anthraquinone-based vat dye known for its brilliant yellow hue and high colorfastness, making it suitable for dyeing cellulosic fibers like cotton.[1][2][3] As with many high-performance industrial chemicals, rigorous analytical characterization is essential for quality control, structural verification, and research into its properties and potential applications. Spectroscopic techniques are central to this analysis, providing invaluable information on the dye's electronic structure, functional groups, and molecular integrity.

This technical guide provides an in-depth overview of the primary spectroscopic methods used to analyze this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a foundational understanding of the analytical protocols and expected data for this compound.

Chemical & Physical Properties

A summary of the fundamental properties of this compound is provided below. This information is crucial for designing analytical experiments, such as selecting appropriate solvents and interpreting spectral data.

PropertyValueReference
C.I. Name Vat Yellow 33[1]
CAS Number 12227-50-8[2][4]
Molecular Formula C₅₄H₃₂N₄O₆[1][2][4]
Molecular Weight 832.86 g/mol [1][2][4]
Chemical Class Anthraquinone Dye[1]
Physical Form Yellow Powder[1][2]
Solubility Insoluble in water; soluble in hot nitrobenzene; slightly soluble in o-chlorophenol and pyridine.[5][5]

Spectroscopic Analysis Techniques

The analysis of this compound relies on a suite of spectroscopic methods, each providing unique insights into its molecular structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within the molecule. For a dye like Vat Yellow 33, the spectrum is dominated by the extensive π-conjugated system of the anthraquinone and biphenyl moieties, which acts as the chromophore. As the compound is a brilliant yellow, it is expected to absorb light in the complementary blue-violet region of the spectrum.

Predicted Spectroscopic Data:

  • λ_max (Maximum Absorbance Wavelength): Expected in the range of 400–480 nm. The exact λ_max is crucial for quantitative analysis using the Beer-Lambert law.[6][7]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the dye is soluble and that is transparent in the analytical wavelength range (e.g., N,N-Dimethylformamide, Dichloromethane, or a specialized solvent like hot nitrobenzene for qualitative scans).

  • Standard Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL). Create a series of dilutions (e.g., 1, 2, 5, 10 µg/mL) to establish a calibration curve.[8][9]

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument using a cuvette filled with the pure solvent as a blank.[6]

  • Spectral Scan: Scan the most concentrated solution across a wide wavelength range (e.g., 200–800 nm) to identify the λ_max.

  • Quantitative Measurement: Measure the absorbance of each standard solution at the determined λ_max.[9]

  • Data Analysis: Plot a calibration curve of absorbance versus concentration. The linearity of this curve validates the method for quantitative analysis of unknown samples.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The complex structure of Vat Yellow 33, featuring quinone, amide, and aromatic groups, yields a characteristic fingerprint spectrum.

Predicted Spectroscopic Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400–3200N-H StretchAmide
3100–3000C-H StretchAromatic
~1675C=O StretchAnthraquinone
~1650C=O Stretch (Amide I)Amide
1600–1450C=C StretchAromatic Ring
~1540N-H Bend (Amide II)Amide
~1250C-N Stretch (Amide III)Amide

(Note: These are predicted ranges based on characteristic functional group absorptions. Actual values may vary.)[10][11][12]

Experimental Protocol:

  • Sample Preparation: As the dye is a solid powder, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the dry powder directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Background Collection: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. This is automatically subtracted from the sample spectrum.

  • Sample Analysis: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.

  • Data Interpretation: Analyze the resulting spectrum by identifying characteristic absorption bands corresponding to the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of a molecule by probing the magnetic properties of nuclei (typically ¹H and ¹³C). For this compound, NMR is the definitive method for confirming the precise molecular structure and connectivity. Due to the dye's low solubility in common deuterated solvents, specialized solvents (e.g., DMSO-d₆, CDCl₃ with trifluoroacetic acid) and elevated temperatures may be required.

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum will be complex, with a multitude of signals in the aromatic region (approx. 7.0–9.0 ppm). A distinct, downfield signal corresponding to the amide N-H proton is also expected.

  • ¹³C NMR: Numerous signals will appear in the aromatic region (110–150 ppm). Resonances for the amide and quinone carbonyl carbons will be observed far downfield (>160 ppm).

Experimental Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the sample in approximately 0.6–0.7 mL of a suitable deuterated solvent in an NMR tube. Gentle heating or sonication may be necessary to aid dissolution.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, aiding in the complete structural assignment.

  • Data Analysis: Integrate the ¹H signals to determine proton ratios and analyze chemical shifts and coupling constants to deduce the substitution patterns on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are particularly useful for purity assessment.[13][14]

Predicted Spectroscopic Data:

  • Molecular Ion Peak: Given the molecular weight of 832.86, the primary ion observed in positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 833.87.[1][2][4]

  • Fragmentation: Tandem MS (MS/MS) experiments can induce fragmentation of the molecular ion, providing structural information about the different components of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the dye in a solvent compatible with the ionization source, such as acetonitrile or methanol.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which is suitable for large, non-volatile molecules and minimizes fragmentation.

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Use the accurate mass data to calculate the elemental composition and verify it against the molecular formula C₅₄H₃₂N₄O₆.

Spectroscopic Data Summary

The following table summarizes the expected quantitative data from the spectroscopic analysis of this compound.

TechniqueParameterExpected Value
UV-Vis λ_max~400–480 nm
FT-IR C=O (Quinone)~1675 cm⁻¹
C=O (Amide I)~1650 cm⁻¹
N-H (Amide)~3300 cm⁻¹
Mass Spec. [M+H]⁺ (m/z)~833.87
[M+Na]⁺ (m/z)~855.85

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_results Phase 3: Data Interpretation & Confirmation Sample This compound Sample Prep Sample Preparation (Dissolution / Solid State) Sample->Prep UVVis UV-Vis Spectroscopy Prep->UVVis FTIR FT-IR Spectroscopy Prep->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR MS Mass Spectrometry (HRMS, MS/MS) Prep->MS UVVis_Data λ_max & Quantitative Analysis UVVis->UVVis_Data FTIR_Data Functional Group ID FTIR->FTIR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data Final Structural Confirmation & Purity Assessment UVVis_Data->Final FTIR_Data->Final NMR_Data->Final MS_Data->Final

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Electrochemical Landscape of C.I. Vat Yellow 33: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Vat Yellow 33, a complex anthraquinone-based vat dye, undergoes reversible reduction and oxidation reactions, a characteristic central to its application in textile dyeing and of increasing interest in other fields, including organic electronics and catalysis. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, drawing upon established principles of anthraquinone electrochemistry. Due to a lack of specific published data for this particular dye, this guide leverages analogous data from structurally related anthraquinone derivatives to provide a representative understanding of its electrochemical properties and the methodologies for their investigation. This document is intended to serve as a foundational resource for researchers and scientists engaged in the study of vat dyes and their electrochemical applications.

Introduction to the Electrochemistry of Vat Dyes

Vat dyes, such as this compound, are characterized by their water-insoluble nature in their oxidized state. The dyeing process, known as "vatting," involves the chemical or electrochemical reduction of the dye to a water-soluble "leuco" form, which has an affinity for textile fibers.[1] Subsequent oxidation reverses this process, trapping the insoluble dye within the fiber matrix.[1] This fundamental redox chemistry is the cornerstone of their electrochemical behavior.

The core of this compound is the anthraquinone moiety. Anthraquinone and its derivatives are known to undergo a two-step, two-electron reduction process.[2] The electrochemical properties, particularly the reduction potential, are significantly influenced by the molecular structure and the presence of various substituent groups.[3]

Predicted Electrochemical Behavior of this compound

Redox Mechanism

The electrochemical reduction of the anthraquinone core of this compound is expected to proceed via a two-electron, two-proton process in aqueous media, or a two-step one-electron process in aprotic solvents, to form the soluble leuco dye. The reverse process, oxidation, regenerates the original insoluble dye.

The generalized redox reaction can be depicted as follows:

Redox_Mechanism Vat_Yellow_33 This compound (Insoluble, Oxidized Form) Leuco_Form Leuco-Vat Yellow 33 (Soluble, Reduced Form) Vat_Yellow_33->Leuco_Form + 2e- + 2H+ (in protic media) Reduction Leuco_Form->Vat_Yellow_33 - 2e- - 2H+ (in protic media) Oxidation

Caption: Generalized redox mechanism of this compound.

Quantitative Electrochemical Data (Analogous Systems)

The following table summarizes representative electrochemical data for anthraquinone and some of its derivatives, which can serve as a proxy for estimating the electrochemical parameters of this compound. It is important to note that the complex structure of Vat Yellow 33 will likely influence its specific redox potentials. Generally, anthraquinoid dyes require a reduction potential in the range of -800 to -1000 mV for complete reduction.[1]

CompoundFirst Reduction Potential (E¹₁/₂) (V vs. Ag/AgCl)Second Reduction Potential (E²₁/₂) (V vs. Ag/AgCl)Solvent/ElectrolyteReference
Anthraquinone-0.85-1.45Acetonitrile / 0.1 M TBAP[2]
1-Aminoanthraquinone-0.98-1.60Acetonitrile / 0.1 M TBAP[2]
1-Ethylaminoanthraquinone-1.02-1.65Acetonitrile / 0.1 M TBAP[2]
1-(Diethylamino)anthraquinone-1.05-1.70Acetonitrile / 0.1 M TBAP[2]

Note: TBAP stands for Tetrabutylammonium perchlorate. The potentials are indicative and can vary with experimental conditions.

Experimental Protocols

The electrochemical characterization of this compound would typically involve cyclic voltammetry (CV) to determine its redox potentials and to assess the reversibility of the electron transfer processes.

Suggested Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Sample Preparation cluster_electrochemical Electrochemical Measurement cluster_analysis Data Analysis Dissolve Dissolve this compound in a suitable organic solvent (e.g., DMF, DMSO) Add_Electrolyte Add supporting electrolyte (e.g., 0.1 M TBAP) Dissolve->Add_Electrolyte Degas Degas solution with inert gas (e.g., N₂, Ar) Add_Electrolyte->Degas Setup_Cell Set up a three-electrode cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) Degas->Setup_Cell Perform_CV Perform Cyclic Voltammetry: - Scan potential from initial to final value and back - Vary scan rates Setup_Cell->Perform_CV Record_Data Record current vs. potential data (Cyclic Voltammogram) Perform_CV->Record_Data Scan_Rate_Dependence Plot peak currents vs. square root of scan rate to determine diffusion control Perform_CV->Scan_Rate_Dependence Determine_Potentials Determine peak potentials (Epa, Epc) and calculate formal potential (E°') Record_Data->Determine_Potentials Analyze_Reversibility Analyze peak separation (ΔEp) and peak current ratios (ipa/ipc) to assess reversibility Determine_Potentials->Analyze_Reversibility

Caption: A typical experimental workflow for cyclic voltammetry of a vat dye.

Detailed Methodology
  • Preparation of the Analyte Solution: A stock solution of this compound would be prepared in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), due to its insolubility in water. The supporting electrolyte, typically 0.1 M tetrabutylammonium perchlorate (TBAP) or a similar salt, is added to ensure sufficient conductivity. The solution must be thoroughly deoxygenated by bubbling with an inert gas like nitrogen or argon for at least 15-20 minutes prior to the experiment, as dissolved oxygen can interfere with the electrochemical measurements.

  • Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used.

    • Working Electrode: A glassy carbon electrode (GCE) is a common choice due to its wide potential window and chemical inertness. The GCE should be polished to a mirror finish with alumina slurry and sonicated before each experiment.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used.

    • Counter Electrode: A platinum wire or foil serves as the counter electrode to complete the circuit.

  • Cyclic Voltammetry Measurement: The cyclic voltammogram is recorded by scanning the potential of the working electrode from an initial value (where no faradaic reaction occurs) to a final potential beyond the reduction peak of the dye, and then reversing the scan back to the initial potential. The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the nature of the redox process.

Concluding Remarks

The electrochemical behavior of this compound is governed by the redox chemistry of its anthraquinone core. While direct experimental data for this specific dye is currently unavailable, a robust understanding of its properties can be extrapolated from the well-documented electrochemistry of simpler anthraquinone derivatives. This guide provides a framework for researchers to approach the electrochemical study of this compound, from predicting its redox mechanism to outlining a detailed experimental protocol for its characterization using cyclic voltammetry. Further research to determine the precise electrochemical parameters of this compound would be a valuable contribution to the field of dye chemistry and its emerging applications.

References

C.I. Vat Yellow 33: A Toxicological Deep Dive for the Scientific Community

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

C.I. Vat Yellow 33, a complex anthraquinone dye, presents a significant challenge in toxicological assessment due to a notable lack of publicly available data. This guide synthesizes the current, albeit limited, understanding of its safety profile, contextualizes it within the broader class of anthraquinone dyes, and outlines the standardized experimental protocols that would be essential for a thorough evaluation. The information herein is intended to equip researchers and professionals with a foundational understanding of the potential toxicological concerns and the methodologies required to address them.

Compound Identification and Available Safety Data

This compound is chemically identified as 4',4'''-azobis[N-(9,10-dihydro-9,10-dioxo-1-anthryl)]-[1,1'-biphenyl]-4-carboxamide, with the CAS number 12227-50-8.[1] While specific, quantitative toxicological data for this compound is largely unavailable in the public domain, a Safety Data Sheet (SDS) for Vat Yellow 33 indicates "no data available" for key endpoints such as acute oral and dermal toxicity, and skin corrosion/irritation.[2] However, some sources provide GHS precautionary statements, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, prevent contaminated work clothing from leaving the workplace, and to wear protective gear.[2] In case of skin contact, washing with plenty of water is advised, and medical help should be sought if skin irritation or a rash occurs.[2]

A significant point of concern is a "Genotoxicity Alert" associated with this compound in some databases, which underscores the need for compound-specific toxicity data to conduct a proper risk assessment.

Toxicological Profile of Anthraquinone Dyes

Given the data gap for this compound, an examination of the toxicological profile of the broader class of anthraquinone dyes is instructive. These dyes are known for their stability and wide range of colors, but also for potential health hazards. General toxicological concerns for this class of compounds include mutagenicity, allergenicity, and carcinogenicity.[3] Due to their low solubility, the bioavailability of many vat dyes is limited, which may reduce their toxicological potential.[3] However, occupational exposure has been linked to adverse health effects, such as disruptions in sex hormone levels in female dye workers.[4]

Quantitative Toxicity Data for Structurally Related Anthraquinone Dyes

To provide a comparative context, the following table summarizes available toxicity data for other anthraquinone dyes.

Compound NameCAS NumberSpeciesRoute of AdministrationLD50 ValueCarcinogenicity ClassificationReference
C.I. Vat Yellow 4128-66-5RatOral>2000 mg/kg (general for vat dyes)Positive (in male mice)[3]
2-Aminoanthraquinone117-79-3Rat/MouseOralNot specifiedPositive[3]
C.I. Disperse Orange 1182-28-0Rat/MouseOralNot specifiedPositive[3]

Note: This table is illustrative of the toxicological concerns associated with some anthraquinone dyes and is not directly representative of this compound.

Standardized Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of this compound would necessitate a battery of standardized tests. The following are detailed methodologies for key experiments that would be required to fill the existing data gaps.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure with the use of a limited number of animals per step. The method is based on the observation of mortality and clinical signs of toxicity.

  • Test Animals: Typically, rats of a standard strain are used. Animals are fasted prior to dosing.

  • Procedure:

    • A single dose of the test substance is administered by gavage to a group of animals.

    • The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

    • The animals are observed for mortality and clinical signs for up to 14 days.

    • The outcome of the first group determines the dosing for the next group, if necessary.

  • Data Collection: Body weight, clinical signs of toxicity, and mortality are recorded. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

  • Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (typically a rat liver S9 fraction) to detect mutagens that require metabolic activation.

  • Procedure:

    • The test substance, at various concentrations, is mixed with the bacterial culture and the S9 mix (if applicable).

    • The mixture is plated on a minimal agar medium.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies over the background level.

In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

  • Principle: Cultured mammalian cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for structural abnormalities.

  • Cell Lines: Various cell lines can be used, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure:

    • Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).

    • After a defined exposure period, the cells are treated with a metaphase-arresting agent (e.g., colcemid).

    • The cells are harvested, fixed, and stained.

    • Metaphase spreads are prepared and analyzed under a microscope for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations).

  • Data Analysis: The frequency of cells with chromosomal aberrations is determined for each concentration and compared to the negative control. A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of aberrant cells.

Hypothetical Signaling Pathway of Anthraquinone Dye-Induced Genotoxicity

Many polycyclic aromatic compounds, including some anthraquinone dyes, are not directly genotoxic but can be metabolically activated to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The following diagram illustrates a hypothetical pathway for such bioactivation.

ToxicityPathway cluster_0 Cellular Environment AQ_Dye Anthraquinone Dye (e.g., this compound) CYP450 Cytochrome P450 Enzymes (Phase I) AQ_Dye->CYP450 Metabolic Activation Reactive_Intermediate Reactive Epoxide Intermediate CYP450->Reactive_Intermediate Detoxification Phase II Enzymes (e.g., GST) Reactive_Intermediate->Detoxification Detoxification Pathway DNA_Adduct DNA Adduct Formation Reactive_Intermediate->DNA_Adduct Covalent Binding to DNA Excretion Detoxified Metabolite (Excreted) Detoxification->Excretion DNA_Damage DNA Damage & Mutations DNA_Adduct->DNA_Damage Leads to

References

An In-depth Technical Guide to the Environmental Fate of Anthraquinone Vat Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of anthraquinone vat dyes, a class of synthetic colorants widely used in the textile industry. Characterized by their vibrant colors and high stability, these dyes pose significant environmental challenges due to their persistence and potential toxicity. This document details their biodegradation and photodegradation pathways, summarizes key quantitative data, outlines experimental protocols for their study, and explores the toxicological implications of their presence in the environment.

Introduction to Anthraquinone Vat Dyes

Anthraquinone dyes are the second largest group of textile dyes after azo dyes, valued for their broad color range and excellent fastness properties.[1][2] Their chemical structure, based on the anthraquinone core, imparts significant stability, making them resistant to breakdown under natural environmental conditions.[3][4] This persistence, coupled with their potential to form toxic byproducts, necessitates a thorough understanding of their environmental behavior to develop effective remediation strategies.

Biodegradation of Anthraquinone Vat Dyes

Microbial degradation is a key process governing the environmental fate of anthraquinone dyes. A variety of microorganisms, particularly white-rot fungi, have demonstrated the ability to decolorize and degrade these complex molecules.[4][5] This process is primarily enzymatic, relying on the action of extracellular ligninolytic enzymes such as laccases and peroxidases.[3][5]

Microbial Degradation Pathways

The biodegradation of anthraquinone dyes typically proceeds through a series of enzymatic reactions that lead to the cleavage of the chromophoric group and subsequent breakdown of the aromatic rings. While specific pathways vary depending on the dye and the microbial species, a general proposed pathway involves:

  • Enzymatic Attack: Laccases and peroxidases, secreted by fungi, initiate the degradation process by oxidizing the dye molecule.[3]

  • Chromophore Cleavage: This initial oxidation leads to the cleavage of the anthraquinone ring system, resulting in the loss of color.

  • Formation of Intermediates: A variety of smaller aromatic intermediates are formed, such as phthalic acid and other benzene derivatives.

  • Mineralization: Under optimal conditions, these intermediates can be further degraded by microbial communities and ultimately mineralized to carbon dioxide and water.[3]

dot

Caption: Generalized microbial degradation pathway of anthraquinone vat dyes.

Signaling and Regulation of Degradative Enzymes

The production of key degradative enzymes like laccase and peroxidase by fungi is often induced by the presence of aromatic compounds, including the dyes themselves or their degradation byproducts.[1][6] This suggests a regulatory network that allows the microorganisms to respond to the presence of these xenobiotics.

A proposed signaling pathway for the induction of laccase gene expression involves:

  • Sensing: Fungal cells detect the presence of aromatic compounds, potentially through membrane-associated receptors or sensors.

  • Signal Transduction: This detection triggers an intracellular signaling cascade, which may involve mitogen-activated protein kinase (MAPK) pathways.[7]

  • Transcription Factor Activation: The signal is relayed to the nucleus, leading to the activation of specific transcription factors.

  • Gene Expression: These activated transcription factors bind to xenobiotic response elements (XREs) in the promoter regions of laccase and peroxidase genes, initiating their transcription and subsequent enzyme synthesis.[8][9]

dot

Laccase_Induction_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anthraquinone_Dye Anthraquinone Dye / Aromatic Intermediate Receptor Receptor/Sensor Anthraquinone_Dye->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Receptor->Signaling_Cascade Transcription_Factor_Inactive Inactive Transcription Factor Signaling_Cascade->Transcription_Factor_Inactive Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Activation XRE Xenobiotic Response Element (XRE) Transcription_Factor_Active->XRE Laccase_Gene Laccase Gene XRE->Laccase_Gene Binding & Transcription mRNA mRNA Laccase_Gene->mRNA Laccase Laccase Enzyme mRNA->Laccase Translation Laccase->Anthraquinone_Dye Secretion & Degradation

Caption: Proposed signaling pathway for laccase induction by aromatic compounds.

Photodegradation of Anthraquinone Vat Dyes

In addition to biodegradation, photodegradation can contribute to the transformation of anthraquinone vat dyes in the environment, particularly in aquatic systems exposed to sunlight. This process often involves the generation of reactive oxygen species (ROS) that can oxidize and break down the dye molecules.

Photodegradation Mechanisms

The photodegradation of these dyes can occur through direct photolysis or, more efficiently, through photocatalysis. Heterogeneous photocatalysis using semiconductors like zinc oxide (ZnO) or titanium dioxide (TiO2) has shown promising results.[10] The general mechanism involves:

  • Photoexcitation: The semiconductor catalyst absorbs photons from UV or solar radiation, leading to the generation of electron-hole pairs.

  • ROS Generation: The photogenerated electrons and holes react with water and oxygen to produce highly reactive species such as hydroxyl radicals (•OH) and superoxide radicals (O2•−).

  • Dye Oxidation: These ROS are powerful oxidizing agents that can attack the anthraquinone dye molecule, leading to its degradation.

Photodegradation_Workflow Start Dye Solution with Photocatalyst (e.g., ZnO) Irradiation UV/Solar Irradiation Start->Irradiation Excitation Electron-Hole Pair Generation in Catalyst Irradiation->Excitation ROS_Generation Reactive Oxygen Species (ROS) Generation (•OH, O2•−) Excitation->ROS_Generation Degradation Oxidative Degradation of Anthraquinone Dye ROS_Generation->Degradation End Degradation Products (CO2, H2O, etc.) Degradation->End

References

Light fastness and wash fastness of C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fastness Properties of C.I. Vat Yellow 33

This technical guide provides a comprehensive overview of the light and wash fastness properties of this compound (C.I. 65429), an anthraquinone vat dye known for its brilliant yellow hue.[1][2] The information herein is curated for researchers, scientists, and professionals in drug development and related fields who require detailed technical data and experimental protocols.

Introduction to this compound

This compound, with the chemical formula C₅₄H₃₂N₄O₆, is a yellow powder insoluble in water, acetone, and ethanol.[3][4] It is primarily used for dyeing and printing on cotton, cotton yarn, vinylon, viscose, and various blended fabrics such as polyester/cotton.[3][5] The dye exhibits high directness and good leveling performance on cotton fibers.[1][2] Belonging to the anthraquinone class, it is valued for its vibrant color and excellent fastness properties.[1]

Light Fastness

Light fastness is a critical property for textiles, indicating the resistance of the color to fading upon exposure to light. The evaluation is typically performed against a standardized blue wool reference scale, where a higher rating signifies better resistance to light-induced degradation.

Data Presentation: Light Fastness Ratings

The light fastness of this compound has been consistently reported to be very good, as summarized in the table below. The rating is based on the Blue Wool Scale, ranging from 1 (very low fastness) to 8 (very high fastness).[6]

Fastness PropertyTest StandardRating
Light FastnessISO 105-B02 (Xenon Arc)6 - 7

Data sourced from multiple technical data sheets.[1][2][3][7][8]

Experimental Protocol: ISO 105-B02 - Colour Fastness to Artificial Light

The ISO 105-B02 standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65), using a xenon arc fading lamp.[6][9]

Principle: A textile specimen is exposed to artificial light under controlled conditions, alongside a set of blue wool reference standards.[6][10] The light fastness is assessed by comparing the change in color of the specimen with that of the reference materials.[6]

Apparatus and Materials:

  • Xenon Arc Lamp Tester: An apparatus with an artificial light source corresponding to sunlight through window glass.[11][12]

  • Blue Wool References: A set of eight standardized blue wool fabrics (No. 1 to 8), where No. 1 has the lowest light fastness and No. 8 has the highest.[6]

  • Grey Scale for Assessing Change in Colour: A standard scale (complying with ISO 105-A02) used to visually assess the degree of fading.[6][9]

  • Specimen Holders and Masks: To mount the samples and cover a portion for comparison.

  • Controlled Environment: The test chamber must maintain specified conditions of temperature and humidity.

Procedure:

  • Sample Preparation: A specimen of the dyed textile is mounted on a card, with a portion of it covered by an opaque mask.

  • Reference Preparation: The blue wool references are similarly mounted.

  • Exposure: The specimen and the blue wool references are placed in the xenon arc tester and exposed simultaneously to the light source under specified conditions.[11]

  • Assessment: The exposure is continued until a prescribed amount of fading occurs on the test specimen, corresponding to a specific grade on the Grey Scale for Assessing Change in Colour, or until a specific blue wool reference has faded to a certain degree.

  • Rating: The light fastness rating of the specimen is the number of the blue wool reference that shows a similar change in color (fading) as the test specimen.

Visualization: Light Fastness Testing Workflow (ISO 105-B02)

Light_Fastness_Workflow prep Sample and Blue Wool Reference Preparation mount Mount on Cards (Partially Masked) prep->mount expose Simultaneous Exposure in Xenon Arc Tester mount->expose monitor Monitor Fading Against Grey Scale expose->monitor compare Compare Specimen Fading to Blue Wool References monitor->compare rate Assign Light Fastness Rating (1-8) compare->rate

Caption: Workflow for ISO 105-B02 Light Fastness Test.

Wash Fastness

Wash fastness, also referred to as soaping fastness, evaluates the resistance of a textile's color to domestic or commercial laundering procedures. The assessment involves two key aspects: the change in the color of the original specimen (fading) and the degree of color transfer to adjacent undyed fabrics (staining).

Data Presentation: Wash Fastness Ratings

This compound demonstrates exceptional wash fastness. The ratings are determined using a 5-grade Grey Scale, where Grade 5 indicates no change and Grade 1 indicates a severe change.

Fastness PropertyTest StandardFading RatingStaining Rating
Soaping/WashingISO 105-C0655

Data sourced from multiple technical data sheets.[2][3][7][8]

Experimental Protocol: ISO 105-C06 - Colour Fastness to Domestic and Commercial Laundering

This standard specifies methods to determine the resistance of the colour of textiles to washing processes.[13]

Principle: A textile specimen, in contact with one or two specified adjacent fabrics, is agitated in a soap or soap-soda solution. The conditions of time and temperature are defined by the specific test procedure (e.g., A2S, B2S, C2S). The change in color of the specimen and the staining of the adjacent fabrics are then assessed using grey scales.[14][15][16]

Apparatus and Materials:

  • Washing Device: A suitable washing machine, such as a Launder-Ometer, Gyrowash, or Rotawash, capable of maintaining the specified temperature and rotation speed.[13][15]

  • Stainless Steel Containers and Balls: Containers of specified volume and stainless steel balls to provide mechanical action.[13][15]

  • Adjacent Fabrics: A standard multifibre fabric (containing common fibres like acetate, cotton, nylon, polyester, acrylic, and wool) or two single-fibre fabrics.

  • ECE Reference Detergent and Sodium Perborate: Standardized washing agents.[15][17]

  • Grey Scales: For assessing color change and staining.

  • Color Matching Cabinet: For standardized visual assessment.

Procedure:

  • Specimen Preparation: A specimen of the dyed fabric (typically 10 cm x 4 cm) is cut and sewn together with a same-sized piece of multifibre adjacent fabric along one of the shorter edges.[14]

  • Washing Solution Preparation: A solution is prepared according to the specific test method, for instance, 4 g/L of ECE detergent and 1 g/L of sodium perborate.[15]

  • Washing Process: The composite specimen, along with the required number of steel balls, is placed into a stainless steel container with the pre-heated washing solution.[17] The container is then agitated in the washing device for a specified time and at a specific temperature (e.g., 30 minutes at 60°C for test C2S).[15]

  • Rinsing and Drying: After the wash cycle, the composite specimen is removed, rinsed thoroughly with water, and dried in air at a temperature not exceeding 60°C.[13][15]

  • Assessment: Once dry, the stitching connecting the specimen and the adjacent fabric is removed. The change in color of the test specimen and the staining on each type of fibre in the multifibre fabric are assessed visually in a color matching cabinet using the appropriate grey scales.[13][14]

Visualization: Wash Fastness Testing Workflow (ISO 105-C06)

Wash_Fastness_Workflow prep Prepare Composite Specimen (Dyed Fabric + Multifibre Fabric) wash Agitate in Detergent Solution with Steel Balls in Launder-Ometer prep->wash rinse_dry Rinse and Dry Specimen (Temp < 60°C) wash->rinse_dry assess_fading Assess Color Change (Fading) of Specimen using Grey Scale rinse_dry->assess_fading assess_staining Assess Staining of Adjacent Fabric using Grey Scale rinse_dry->assess_staining report Report Fading and Staining Grades (1-5) assess_fading->report assess_staining->report

Caption: Workflow for ISO 105-C06 Wash Fastness Test.

References

C.I. Vat Yellow 33: A Technical Whitepaper for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of C.I. Vat Yellow 33, a complex anthraquinone-based dye. While primarily utilized in the textile industry for its robust dyeing properties, its core structure as an anthraquinone derivative warrants examination for broader applications in scientific research and drug development. This document details the compound's chemical and physical properties, outlines its synthesis and analytical protocols, and discusses the toxicological profile and potential biomedical relevance of the broader class of anthraquinone compounds.

Compound Profile

This compound is a large, complex organic molecule with the molecular formula C₅₄H₃₂N₄O₆.[1][2][3] It is a yellow to orange powder, insoluble in water, acetone, and ethanol, but soluble in hot nitrobenzene.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in a research setting.

PropertyValueReferences
C.I. NameVat Yellow 33[4]
C.I. Number65429[4]
CAS Number12227-50-8[1][2][4]
Molecular FormulaC₅₄H₃₂N₄O₆[1][2][3][4]
Molecular Weight832.86 g/mol [1][4]
AppearanceYellow to Orange Powder[4]
SolubilityInsoluble in water, acetone, ethanol. Soluble in hot nitrobenzene. Slightly soluble in 2-Chlorophenol and Pyridine.[4][5]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process commencing with 4-(4-Nitrophenyl)benzoic acid. The general synthetic pathway involves the reduction of the nitro group, conversion to an acid chloride, and subsequent condensation with an aminoanthraquinone.[4]

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on available literature. Optimization of stoichiometry, temperature, and reaction time at each stage is critical for maximizing yield and purity.[4]

Step 1: Reduction of 4-(4-Nitrophenyl)benzoic acid

  • Objective: To reduce the nitro group to an amino group, forming 4-(4-aminophenyl)benzoic acid.

  • Reagents: 4-(4-Nitrophenyl)benzoic acid, a reducing agent (e.g., glucose).[1][6]

  • Procedure: Dissolve 4-(4-Nitrophenyl)benzoic acid in a suitable solvent. Add the reducing agent and heat the mixture under reflux until the reaction is complete (monitored by TLC). After cooling, the product, 4-(4-aminophenyl)benzoic acid, is isolated by filtration and purified by recrystallization.

Step 2: Formation of the Acid Chloride

  • Objective: To convert the carboxylic acid group of 4-(4-aminophenyl)benzoic acid to a more reactive acid chloride.

  • Reagents: 4-(4-aminophenyl)benzoic acid, thionyl chloride.[1][4][6]

  • Procedure: Suspend 4-(4-aminophenyl)benzoic acid in an inert solvent (e.g., toluene) and add thionyl chloride dropwise at room temperature. Heat the mixture to reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(4-aminophenyl)benzoyl chloride.

Step 3: Condensation with 1-Aminoanthracene-9,10-dione

  • Objective: To form the final this compound molecule through amide bond formation.

  • Reagents: 4-(4-aminophenyl)benzoyl chloride, 1-Aminoanthracene-9,10-dione (2 equivalents).[1][4][6]

  • Procedure: Dissolve 1-Aminoanthracene-9,10-dione in a high-boiling aprotic solvent (e.g., N-methylpyrrolidone).[4] Add the 4-(4-aminophenyl)benzoyl chloride intermediate to the solution. The reaction mixture is heated at an elevated temperature for several hours. The product precipitates upon cooling and is collected by filtration, washed with appropriate solvents to remove impurities, and dried.

Synthesis_Workflow cluster_start Starting Materials cluster_inter Intermediates cluster_end Final Product A 4-(4-Nitrophenyl)benzoic acid C 4-(4-aminophenyl)benzoic acid A->C Reduction B 1-Aminoanthracene-9,10-dione E This compound B->E Condensation (2 eq.) D 4-(4-aminophenyl)benzoyl chloride C->D Acyl Chloride Formation D->E Condensation

Synthesis workflow for this compound.

Analytical Characterization

High-performance liquid chromatography (HPLC) is a standard method for the analysis and purification of this compound.[4]

Experimental Protocol: HPLC Analysis
  • Objective: To determine the purity and quantify this compound in a sample.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column.[4]

  • Mobile Phase: A gradient mixture of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility).[4]

  • Procedure: Prepare a standard solution of this compound of known concentration. Dissolve the sample in a suitable solvent and filter. Inject the sample and the standard solution into the HPLC system. The identity of the dye is confirmed by comparing the retention time of the major peak in the sample chromatogram to that of the standard. Purity is determined by the relative area of the main peak. This method is scalable for preparative separation to isolate impurities for further characterization and is suitable for pharmacokinetic studies.[4]

Toxicological Profile and Potential Biological Activity

A critical aspect for any compound considered for biomedical application is its toxicological profile.

Toxicity of this compound

The safety data sheet for this compound indicates that there is no available data on its acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, or carcinogenicity.[2] This lack of data necessitates caution in handling and precludes its immediate use in biological systems without extensive toxicological evaluation. It is important to distinguish this compound, an anthraquinone dye, from Solvent Yellow 33, a quinoline dye, for which some toxicological data exists.[7]

Biological Relevance of Anthraquinones

While specific data for this compound is wanting, the broader class of anthraquinone derivatives has significant pharmacological relevance.[8] Anthraquinones are found in nature and have been used in medicine for centuries.[5][8]

  • Anticancer Agents: Several anthraquinone derivatives, such as doxorubicin and mitoxantrone, are established chemotherapeutic agents.[5] Their mechanism of action often involves intercalation into DNA and inhibition of topoisomerase II.

  • Other Medicinal Uses: Anthraquinones have been investigated for their laxative, antimicrobial, and anti-inflammatory properties.[8]

  • Biomedical Research Tools: Some anthraquinone dyes are used as fluorescent stains for cellular components in microscopy.[9]

The presence of the anthraquinone core in this compound suggests that it could potentially exhibit biological activity. However, its large size and low solubility in aqueous media may limit its bioavailability. The degradation of such complex dyes could also lead to metabolites with different toxicological profiles.[4]

Logical_Relationship cluster_compound This compound cluster_properties Properties & Potential cluster_challenges Challenges A Molecular Structure: Anthraquinone Core B Known Biological Activity of Anthraquinones (e.g., anticancer, antimicrobial) A->B Structural Analogy C Potential for Biomedical Application (Hypothetical) B->C Informs Research Direction D Lack of Specific Toxicological Data D->C Major Hurdle E Low Aqueous Solubility E->C Bioavailability Concern

Logical relationship of this compound's potential for biomedical application.

Conclusion and Future Directions

This compound is a well-characterized synthetic dye with established protocols for its synthesis and analysis. Its core anthraquinone structure places it in a class of compounds with known pharmacological importance. However, the complete absence of toxicological and biological data for this compound itself is a significant barrier to its consideration for any biomedical application.

For researchers in drug development, this compound could serve as a scaffold for the synthesis of novel anthraquinone derivatives. Future research should prioritize a thorough toxicological evaluation, including cytotoxicity, mutagenicity, and carcinogenicity studies. Furthermore, screening for biological activity, such as anticancer or antimicrobial effects, could reveal potential therapeutic applications. The detailed analytical methods presented here provide a foundation for the necessary purity assessment and characterization required for such investigations. Until such data is available, this compound should be handled with the appropriate precautions for a chemical with an unknown toxicological profile.

References

C.I. Vat Yellow 33: A Technical Guide for High-Performance Organic Pigment Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: C.I. Vat Yellow 33 (CAS No: 12227-50-8) is a high-performance anthraquinone-based vat dye, prized for its brilliant yellow shade and exceptional fastness properties.[1][2] While traditionally used in the textile industry for dyeing cellulosic fibers like cotton, its robust chemical structure allows it to be processed into an organic pigment for demanding applications where superior light, weather, and chemical resistance are paramount.[1][3][4] This technical guide provides an in-depth overview of its synthesis, properties, application protocols, and performance data, tailored for researchers and scientists in materials science and drug development.

Chemical and Physical Properties

This compound is characterized by its complex molecular structure and inherent stability. Its fundamental properties are summarized below.

PropertyValueReferences
C.I. Name Vat Yellow 33[1][5]
C.I. Number 65429[1][2][6]
CAS Number 12227-50-8[1][5][6][7]
Molecular Formula C₅₄H₃₂N₄O₆[1][2][5][6][7]
Molecular Weight 832.86 g/mol [1][2][5][6]
Chemical Name 4',4''-Diazenediylbis[N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)[1,1'-biphenyl]-4-carboxamide][8]
Appearance Yellow to Orange Powder[1][5]
Solubility Insoluble in water, acetone, and ethanol; Soluble in hot nitrobenzene.[1]

Synthesis Pathway

The manufacturing of this compound is a multi-step chemical synthesis process. The primary pathway begins with 4-(4-Nitrophenyl)benzoic acid.[1][2] This starting material undergoes a reduction of the nitro group to yield 4-(4-aminophenyl)benzoic acid.[1] This intermediate is then treated with thionyl chloride to form the corresponding acid chloride.[1][2] The final step is a condensation reaction where this acid chloride reacts with two equivalents of 1-Aminoanthracene-9,10-dione to form the final Vat Yellow 33 molecule.[1][9]

G A 4-(4-Nitrophenyl)benzoic acid B 4-(4-Aminophenyl)benzoic acid A->B  Reduction C 4-(4-Aminophenyl)benzoyl chloride B->C  + Thionyl Chloride E This compound C->E  Condensation D 1-Aminoanthracene- 9,10-dione D->E  (2 eq.)

Diagram 1: Synthesis workflow for this compound.

Application as a Pigment: The Vatting Process

As a vat dye, this compound is insoluble in its pigmentary form.[1] To be applied as a dye, it must first be converted to its water-soluble "leuco" form through a chemical reduction process, typically in an alkaline solution with a reducing agent like sodium hydrosulfite.[1][3] This soluble leuco form has an affinity for fibers. After application, the leuco form is re-oxidized back to the insoluble pigment, trapping it within the substrate.[10] This same principle of insolubility and stability is what makes it a valuable organic pigment for non-textile applications such as advanced coatings and specialty inks.[1]

G cluster_process Vatting & Application Cycle A Insoluble Pigment (Vat Yellow 33) B Soluble Leuco Form (Red-light Purple) A->B Reduction (+ NaOH, Na₂S₂O₄) C Application to Substrate B->C Affinity/ Absorption D Insoluble Pigment (Fixed on Substrate) C->D Oxidation (e.g., Air, H₂O₂)

References

Methodological & Application

Application Note: Quantitative Analysis of C.I. Vat Yellow 33 using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of C.I. Vat Yellow 33, an anthraquinone-based vat dye, using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is suitable for the determination of the purity of this compound and can be applied in quality control and research settings. This document provides comprehensive experimental procedures, data presentation, and method validation parameters.

Introduction

This compound (CAS No. 12227-50-8) is a synthetic organic dye belonging to the anthraquinone class, widely used in the textile industry for its vibrant yellow hue and excellent fastness properties.[1] Accurate quantification of this dye is crucial for ensuring product quality, consistency, and for monitoring its presence in various matrices. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[2] A reverse-phase HPLC method is commonly employed for the analysis of such non-polar compounds.[3][4] This application note outlines a robust and reliable HPLC method for the quantitative analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (analytical grade)

    • Nitrobenzene (analytical grade)

    • Dimethylformamide (DMF, HPLC grade)

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Dimethylformamide (DMF).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Due to the dye's low solubility in common organic solvents, gentle heating in a suitable solvent like nitrobenzene may be initially required for dissolution, followed by dilution with DMF. Ensure the final solution is at room temperature before making up to the mark with DMF.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-5 min: 70% B; 5-15 min: 70-90% B; 15-20 min: 90% B; 20-22 min: 90-70% B; 22-25 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Note: The detection wavelength of 254 nm is suggested based on typical absorbance for anthraquinone-based compounds.[2][5] It is recommended to determine the optimal wavelength by running a UV-Vis spectrum of this compound.

Sample Preparation

Accurately weigh a sample containing this compound and dissolve it in a suitable solvent, such as nitrobenzene with gentle heating, followed by dilution with DMF to a known concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The quantitative data for the HPLC method validation are summarized in the tables below. These values are representative of the expected performance of the method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 2000> 5000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%< 1.0%

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD)
- Intraday< 1.5%
- Interday< 2.0%

Experimental Workflow

The logical workflow for the quantitative analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Nitrobenzene/DMF A->B C Serial Dilution for Standards B->C D Filtration (0.45 µm) C->D G Sample Injection D->G E HPLC System Setup F Column Equilibration E->F F->G H Chromatographic Separation G->H I UV Detection at 254 nm H->I J Peak Integration I->J K Calibration Curve Generation J->K L Quantification of Analyte K->L M M L->M Final Report

Caption: Workflow for the quantitative HPLC analysis of this compound.

Conclusion

The described reverse-phase HPLC method provides a reliable and accurate means for the quantitative analysis of this compound. The method exhibits good linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the dye and textile industries. The provided protocol and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.

References

Application Note: Quantitative Analysis of C.I. Vat Yellow 33 in Textile Samples using Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of C.I. Vat Yellow 33 in textile samples using a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method. The described methodology is tailored for researchers, scientists, and professionals in the fields of dye chemistry, quality control, and drug development. The protocol encompasses sample preparation, including an efficient extraction of the dye from a cotton matrix, followed by chromatographic separation and quantification. Furthermore, this document outlines the key parameters for method validation, ensuring the reliability and accuracy of the results. All quantitative data is summarized in structured tables, and a graphical representation of the experimental workflow is provided to facilitate clear understanding and implementation.

Introduction

This compound, with the CAS Registry Number 12227-50-8, is an anthraquinone-based vat dye valued for its brilliant yellow hue and excellent fastness properties on cellulosic fibers like cotton.[1][2] Its molecular formula is C₅₄H₃₂N₄O₆, and it has a molecular weight of 832.86 g/mol .[1][2] Accurate quantification of this dye in textiles is crucial for quality control in the manufacturing process, for regulatory compliance, and in research and development of new dyeing processes. Reverse-phase HPLC is a powerful and widely used technique for the separation and quantification of dyes due to its high resolution, sensitivity, and reproducibility.[3] This application note provides a comprehensive guide for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • HPLC grade acetonitrile (MeCN)

  • HPLC grade methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄), analytical grade

  • Sodium dithionite (Na₂S₂O₄), analytical grade

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Cotton fabric dyed with this compound

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterRecommended Setting
HPLC Column C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase 10% Water : 90% Methanol (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or wavelength of maximum absorbance for this compound)
Injection Volume 20 µL
Run Time 10 minutes
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation from Textile
  • Sample Extraction: Accurately weigh approximately 100 mg of the dyed cotton fabric and cut it into small pieces.

  • Place the fabric pieces into a 50 mL conical flask.

  • Add 20 mL of a freshly prepared 1% (w/v) sodium dithionite solution in 0.1 M sodium hydroxide. Vat dyes are insoluble in water and must be reduced to their water-soluble leuco form for extraction.[4]

  • Heat the mixture at 60°C for 30 minutes with occasional swirling to facilitate the reduction and extraction of the dye.

  • Allow the solution to cool to room temperature.

  • Transfer the extract to a 25 mL volumetric flask.

  • Add 1 mL of 30% hydrogen peroxide solution to oxidize the leuco form of the dye back to its original insoluble form, which will then be soluble in the organic solvent used for HPLC.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 for a calibration curve of at least 5 concentration levels.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2% for six replicate injections of a standard solution.
Accuracy (Recovery) 98-102% recovery of a spiked sample at three different concentration levels.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity The peak for this compound should be well-resolved from any matrix components or impurities.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate).

Data Presentation

Calibration Curve Data (Example)
Concentration (µg/mL)Peak Area (mAU*s)
150.2
5255.1
10508.9
251270.5
502545.3

Linearity:

  • Regression Equation: y = 50.8x + 1.2

  • Correlation Coefficient (r²): 0.9998

Precision and Accuracy Data (Example)
SampleConcentration (µg/mL)Measured Concentration (µg/mL)%RSD (n=6)Recovery (%)
Precision 2525.11.2%N/A
Accuracy (Low) 10 (spiked)9.9N/A99.0%
Accuracy (Mid) 25 (spiked)25.3N/A101.2%
Accuracy (High) 50 (spiked)49.7N/A99.4%

Visualizations

experimental_workflow sample Dyed Textile Sample extraction Extraction with Sodium Dithionite (Reduction to Leuco Form) sample->extraction 1. Sample Preparation oxidation Oxidation with Hydrogen Peroxide extraction->oxidation filtration Filtration (0.45 µm) oxidation->filtration hplc RP-HPLC Analysis filtration->hplc 2. Chromatographic Separation data_analysis Data Analysis (Quantification) hplc->data_analysis 3. Quantification

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound in textile samples. The sample preparation protocol ensures efficient extraction of the dye, and the chromatographic conditions allow for excellent separation and quantification. Proper method validation is essential to guarantee the accuracy and precision of the results, making this method highly suitable for quality control and research applications in the textile and dye industries.

References

Application Note: Determination of C.I. Vat Yellow 33 Concentration using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Vat Yellow 33, an anthraquinone-based vat dye, is utilized in the textile industry for dyeing cellulosic fibers such as cotton.[1][2] Quantitative analysis of this dye is crucial for quality control, wastewater monitoring, and research and development in drug delivery and material science. This application note provides a detailed protocol for the determination of this compound concentration in solution using UV-Vis spectrophotometry, a widely accessible and reliable analytical technique.[3][4][5] The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.[6][7]

Principle

UV-Vis spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength.[7] For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.[8]

Materials and Methods

Instrumentation
  • A double-beam UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.

  • Quartz cuvettes with a 1 cm path length.

  • Analytical balance.

  • Volumetric flasks (various sizes).

  • Micropipettes.

Reagents
  • This compound (CAS: 12227-50-8)[9]

  • Dimethyl sulfoxide (DMSO), spectrophotometric grade.[10]

Experimental Protocols

1. Determination of Maximum Absorption Wavelength (λmax)

Since this compound is an anthraquinone dye, its maximum absorption is expected in the visible range, likely around 400 nm.[3]

  • Prepare a stock solution: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of DMSO to prepare a 100 µg/mL stock solution.

  • Prepare a working solution: Dilute the stock solution with DMSO to obtain a concentration of approximately 10 µg/mL.

  • Scan the spectrum: Fill a quartz cuvette with the working solution and another with DMSO (as a blank). Scan the absorbance spectrum from 350 nm to 550 nm.

  • Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax for this compound. This wavelength should be used for all subsequent absorbance measurements.

2. Preparation of Standard Solutions and Calibration Curve

  • Prepare a stock solution: Prepare a 100 µg/mL stock solution of this compound in DMSO as described above.

  • Prepare standard solutions: From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 20 µg/mL by serial dilution with DMSO. A suggested set of concentrations is provided in the table below.

  • Measure absorbance: Measure the absorbance of each standard solution at the predetermined λmax using DMSO as a blank.

  • Construct the calibration curve: Plot a graph of absorbance (Y-axis) versus concentration (X-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 0.999 indicates a good linear relationship.

3. Analysis of Unknown Samples

  • Prepare the unknown sample: Dissolve the unknown sample containing this compound in DMSO. Dilute the solution as necessary to ensure the absorbance reading falls within the range of the calibration curve.

  • Measure absorbance: Measure the absorbance of the unknown sample solution at the λmax.

  • Determine concentration: Calculate the concentration of this compound in the unknown sample using the equation of the line from the calibration curve.

Data Presentation

Table 1: Suggested Concentrations for Standard Solutions

StandardStock Solution (100 µg/mL) Volume (mL)Final Volume (mL)Final Concentration (µg/mL)
10.1101.0
20.2102.0
30.5105.0
41.01010.0
51.51015.0
62.01020.0

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Absorbance at λmax
1.0[Example Value]
2.0[Example Value]
5.0[Example Value]
10.0[Example Value]
15.0[Example Value]
20.0[Example Value]

Experimental Workflow and Logical Relationships

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (100 µg/mL in DMSO) standards Prepare Standard Solutions (1-20 µg/mL) stock->standards scan Determine λmax (350-550 nm scan) stock->scan measure_standards Measure Absorbance of Standards at λmax standards->measure_standards unknown_prep Prepare Unknown Sample measure_unknown Measure Absorbance of Unknown at λmax unknown_prep->measure_unknown scan->measure_standards scan->measure_unknown calibration_curve Construct Calibration Curve (Absorbance vs. Concentration) measure_standards->calibration_curve calculate_conc Calculate Unknown Concentration measure_unknown->calculate_conc linear_regression Perform Linear Regression (y = mx + c, R²) calibration_curve->linear_regression linear_regression->calculate_conc

Caption: Workflow for this compound concentration analysis.

Conclusion

This application note provides a straightforward and reproducible method for the quantitative determination of this compound using UV-Vis spectrophotometry. The described protocol, from the determination of the maximum absorption wavelength to the construction of a calibration curve, offers a reliable framework for researchers, scientists, and drug development professionals. The use of DMSO as a solvent ensures good solubility of the dye and is compatible with standard spectrophotometric analysis.[10] This method can be readily adapted for various applications requiring the quantification of this compound.

References

Application Notes and Protocols for C.I. Vat Yellow 33 Dyeing of Cotton Fabrics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Yellow 33 is an anthraquinone-based vat dye prized for its brilliant yellow shade and exceptional fastness properties when applied to cellulosic fibers such as cotton.[1][2] Like all vat dyes, it is water-insoluble in its pigment form and requires a two-step chemical process—reduction and oxidation—for application.[3][4] The fundamental principle of vat dyeing involves the chemical reduction of the insoluble dye to a water-soluble "leuco" form in an alkaline bath.[1][5] This soluble form has a high affinity for cotton fibers, allowing for penetration and absorption.[1] Subsequently, the leuco dye is oxidized back to its original insoluble pigment form, mechanically trapping it within the fiber matrix.[3][6] This process results in dyeings with outstanding resistance to washing, light, and chemical treatments.[1][2]

Proper preparation of the cotton substrate is critical to ensure uniform and optimal dye uptake.[7] Pretreatment processes such as desizing, scouring, and mercerization remove impurities and modify the fiber structure to enhance dye affinity.[7][8]

Experimental Protocols

Pretreatment of Cotton Fabric

Thorough pretreatment is essential to remove natural and added impurities (e.g., starches, waxes, oils) that can hinder dye penetration, leading to uneven dyeing.[7]

Protocol 1: Combined Desizing, Scouring, and Mercerization

  • Desizing (Enzymatic Hydrolysis of Starch):

    • Immerse the grey cotton fabric in water at room temperature.

    • Store the wet fabric for 36-48 hours to allow natural enzymes to break down starch sizing materials.[8][9]

    • Rinse the fabric thoroughly with water.

  • Scouring & Mercerization (Alkali Treatment):

    • Prepare a concentrated solution of 25% Sodium Hydroxide (NaOH).

    • Immerse the desized cotton fabric in the NaOH solution for 2 minutes at room temperature.[9] This process, known as mercerization, swells the cotton fibers, increasing luster, strength, and dye affinity.

    • Remove the fabric and wash thoroughly with water to remove all residual alkali.

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 1-2 g/L) if necessary.

    • Rinse again with cold water until the fabric is neutral.

    • Dry the pretreated fabric.

Dyeing Protocol (Exhaust Method)

This protocol is based on a standard laboratory exhaust dyeing procedure.

  • Dye Stock Solution Preparation:

    • Prepare a stock solution of the this compound dye. The concentration will depend on the desired shade depth (e.g., 1% on weight of fabric, owf).

  • Vatting (Reduction):

    • Set up a dyebath at the initial temperature of 40-50°C.[3][7]

    • Add the required amount of water and auxiliaries such as a wetting agent.[10]

    • Add the calculated amount of Sodium Hydroxide (NaOH) and Sodium Hydrosulfite (Na₂S₂O₄) to the dyebath to create the alkaline reducing environment.[3][10]

    • Add the dye stock solution to the bath. The insoluble yellow dye will be reduced to its soluble, reddish-brown leuco form.[2][11]

    • Allow the vatting process to proceed for 10-15 minutes.

  • Dyeing:

    • Introduce the pre-wetted, pretreated cotton fabric into the vatted dyebath.

    • Raise the temperature of the dyebath to the dyeing temperature of 60°C at a rate of 2-3°C per minute.[3][9]

    • Continue dyeing at 60°C for 45-60 minutes, ensuring the fabric is fully immersed and agitated for even dye uptake.[12][13]

    • During the process, monitor the reducing conditions of the bath using vat-sensitive test paper.[12]

  • Rinsing:

    • After dyeing, remove the fabric from the dyebath.

    • Rinse thoroughly with cold water to remove excess liquor containing unexhausted leuco dye and chemicals.[7]

  • Oxidation:

    • Expose the rinsed fabric to atmospheric oxygen (airing) or use a chemical oxidizing agent for a more controlled and rapid process.[7]

    • For chemical oxidation, immerse the fabric in a bath containing 0.5-1.0 g/L Hydrogen Peroxide (H₂O₂) at 30-50°C for 10 minutes.[3] This step converts the soluble leuco dye back to the insoluble this compound pigment inside the cotton fibers, developing the final brilliant yellow color.[6]

  • Soaping (Aftertreatment):

    • Prepare a soaping bath containing a detergent (e.g., 2 g/L) at or near boiling temperature.[7][14]

    • Treat the oxidized fabric in this bath for 15-30 minutes.[7] Soaping removes loose surface dye particles and helps stabilize the dye crystals within the fiber, which is crucial for achieving optimal color fastness and the true shade.[1][14]

    • Rinse the fabric with hot water, followed by a final cold water rinse.[15]

    • Dry the finished fabric.

Data Presentation

Table 1: Pretreatment Protocol Parameters

Parameter Value Reference
Desizing Method Soaking in water [8][9]
Desizing Duration 36 - 48 hours [8][9]
Desizing Temperature Room Temperature [8][9]
Mercerization Agent Sodium Hydroxide (NaOH) [8][9]
NaOH Concentration 25% w/v [8][9]
Mercerization Duration 2 minutes [8][9]

| Mercerization Temperature| Room Temperature |[8][9] |

Table 2: Dyeing Protocol Parameters for this compound (1% owf Shade)

Parameter Value Reference
Dye Concentration (% owf) 1.0% [9]
Sodium Hydrosulfite (Na₂S₂O₄) 1.6 g/L [13]
Sodium Hydroxide (NaOH) 5.25 mL/L [13]
Dyeing Temperature 60 °C [9]
Dyeing Time 45 - 60 minutes [12]
Oxidizing Agent Hydrogen Peroxide (H₂O₂) [3]
H₂O₂ Concentration 0.5 - 1.0 g/L [3]
Oxidation Time 10 minutes [3]
Soaping Temperature Near boil [14]

| Soaping Time | 15 - 30 minutes |[7] |

Table 3: Fastness Properties of this compound on Cotton

Fastness Test ISO Standard Rating Reference
Light Fastness (Xenon Arc) 6 - 7 [2][16]
Washing Fastness (Soaping) 5 [1][2]
Chlorine Bleach 5 [1][2]
Oxygen Bleach 5 [1][2]
Mercerizing 5 [1][2]
Ironing 3 - 4 [2][16]

(Rating Scale: 1=Very Poor, 5=Excellent; for Light Fastness: 1=Very Poor, 8=Maximum)

Mandatory Visualizations

G cluster_dyeing start Start: Grey Cotton Fabric pretreatment Step 1: Pretreatment (Desizing & Mercerization) start->pretreatment vatting 2a. Vatting (Reduction) - NaOH - Na₂S₂O₄ pretreatment->vatting dyeing_process Step 2: Dyeing Process end_product End: Dyed Cotton Fabric dyeing 2b. Dyeing (60°C, 45-60 min) vatting->dyeing oxidation 2c. Oxidation (H₂O₂ or Air) dyeing->oxidation soaping 2d. Soaping (Boiling, 15-30 min) oxidation->soaping soaping->end_product

Caption: Experimental workflow for dyeing cotton with this compound.

G insoluble Insoluble Vat Dye (Pigment Form) soluble Soluble Leuco-Vat Dye (Anionic Form) insoluble->soluble Reduction (+ NaOH, + Na₂S₂O₄) soluble->insoluble Oxidation (+ O₂ or H₂O₂) fiber Dyed Fiber (Insoluble Pigment Trapped) soluble->fiber Absorption by Cotton Fiber

Caption: Chemical principle of the vat dyeing process.

References

Application Notes and Protocols for the Preparation of C.I. Vat Yellow 33 Leuco Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of the leuco form of C.I. Vat Yellow 33, an anthraquinone-based vat dye. The conversion to its water-soluble leuco form is a critical step for its application in various research and development contexts.

Introduction

This compound is a water-insoluble dye belonging to the anthraquinone class, known for its excellent fastness properties.[1][2] Like other vat dyes, its application requires a chemical reduction process in an alkaline medium to convert it into its water-soluble "leuco" form.[1][3] This soluble form can then be used for various applications, including dyeing and potentially for the development of novel chemical sensors or redox-active systems. The reduction process involves the conversion of the carbonyl groups in the anthraquinone structure to hydroxyl groups, which in the presence of an alkali like sodium hydroxide, form the soluble sodium salt of the leuco dye.[4] A common and effective reducing agent for this process is sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄).[3][5]

The successful formation of the this compound leuco dye is accompanied by a distinct color change. The brilliant yellow, insoluble powder will transform into a reddish-purple or blue solution upon reduction in an alkaline medium.[6] This leuco form is sensitive to atmospheric oxygen and will re-oxidize back to its insoluble parent form. Therefore, it is crucial to handle the leuco dye solution under conditions that minimize oxygen exposure.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the laboratory-scale preparation of this compound leuco dye.

Materials and Reagents:

  • This compound (CAS No. 12227-50-8)

  • Sodium Hydroxide (NaOH), pellets or solution

  • Sodium Hydrosulfite (Na₂S₂O₄), powder

  • Deionized water, deoxygenated

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (beaker, graduated cylinders, magnetic stirrer, and stir bar)

  • Septum or a well-sealed cap for the reaction vessel

Experimental Procedure:

  • Preparation of Deoxygenated Water: Before starting the experiment, it is essential to deoxygenate the deionized water to minimize the premature oxidation of the leuco dye. This can be achieved by bubbling an inert gas (nitrogen or argon) through the water for at least 30 minutes.

  • Preparation of Alkaline Solution: In a beaker, dissolve the required amount of sodium hydroxide in deoxygenated deionized water to achieve the desired concentration (see Table 1). Allow the solution to cool to the target reaction temperature.

  • Dispersion of the Vat Dye: While stirring the alkaline solution, carefully add the this compound powder. The dye will not dissolve at this stage but will form a suspension.

  • Initiation of Reduction: Gradually add the sodium hydrosulfite powder to the stirred suspension. It is crucial to add the reducing agent slowly to control the reaction.

  • Leuco Dye Formation: Seal the reaction vessel to minimize contact with air. A septum can be used to allow for an inert gas blanket. Continue stirring the mixture at the specified temperature. The progress of the reaction can be monitored by the visual color change from a yellow suspension to a clear reddish-purple or blue solution. The complete dissolution of the dye indicates the formation of the soluble leuco form. The reaction time will vary depending on the temperature and reagent concentrations but is typically in the range of 15-30 minutes.

  • Handling and Storage of Leuco Dye Solution: The resulting leuco dye solution is oxygen-sensitive. For subsequent experiments, it should be used promptly. If short-term storage is necessary, it must be kept under an inert atmosphere in a sealed container.

Data Presentation

The following table provides representative concentration ranges for the preparation of the this compound leuco dye. The optimal conditions may need to be determined empirically for specific applications.

ParameterValueUnitNotes
This compound0.5 - 2.0g/LStarting concentration of the dye.
Sodium Hydroxide (NaOH)5 - 15g/LProvides the necessary alkaline medium.
Sodium Hydrosulfite (Na₂S₂O₄)3 - 12g/LThe reducing agent.
Temperature40 - 60°CHigher temperatures accelerate the reaction but also increase the decomposition of sodium hydrosulfite.[5]
Reaction Time15 - 30minutesOr until a complete color change and dissolution is observed.

Confirmation of Leuco Dye Formation

Mandatory Visualization

Experimental Workflow for Leuco Dye Preparation:

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep_water Deoxygenate Deionized Water prep_naoh Prepare NaOH Solution prep_water->prep_naoh disperse_dye Disperse this compound in NaOH Solution prep_naoh->disperse_dye add_reducer Gradually Add Sodium Hydrosulfite disperse_dye->add_reducer reaction Stir under Inert Atmosphere (40-60°C) add_reducer->reaction observe Observe Color Change (Yellow to Reddish-Purple/Blue) reaction->observe Monitoring leuco_dye This compound Leuco Dye Solution observe->leuco_dye Completion

Caption: Workflow for the preparation of this compound leuco dye.

Chemical Transformation Pathway:

G VatYellow33 This compound (Insoluble, Yellow) LeucoDye Leuco Dye Anion (Soluble, Reddish-Purple/Blue) VatYellow33->LeucoDye + Na2S2O4 + NaOH (Reduction) ReoxidizedDye This compound (Insoluble, Yellow) LeucoDye->ReoxidizedDye + O2 (Oxidation)

Caption: Chemical transformation of this compound to its leuco form and back.

References

Application Notes and Protocols: C.I. Vat Yellow 33 as a Photosensitizer in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Vat Yellow 33, an anthraquinone-based vat dye, is a robust chromophore with a long history in the textile industry for its brilliant yellow hue and high fastness.[1][2] While its properties as a dye are well-established, its application as a photosensitizer in chemical reactions is not widely documented in publicly available scientific literature. Anthraquinone derivatives, in general, are known to possess photophysical properties that could enable their use as photosensitizers, primarily through the formation of triplet excited states upon absorption of light.[3][4] This document provides an overview of the known properties of this compound, the general principles of photosensitization by anthraquinones, and a hypothetical protocol for evaluating its potential as a photosensitizer in chemical reactions.

This compound: Properties and Characteristics

This compound is a complex organic molecule with the chemical formula C₅₄H₃₂N₄O₆ and a molecular weight of 832.86 g/mol .[2][5] Its structure is based on an anthraquinone core, which is characteristic of many vat dyes.[2][6] It is a yellow powder, insoluble in water but soluble in certain organic solvents like hot nitrobenzene.[7] Its primary application lies in the dyeing of cellulosic fibers such as cotton, where it is applied in a reduced, soluble "leuco" form before being oxidized back to its insoluble pigment form within the fiber.[8][9]

While specific photophysical data for this compound is scarce in the literature, the general properties of anthraquinone dyes are of interest. They are known for their good lightfastness, a property that is desirable in a stable photosensitizer.[6] The potential for photosensitization arises from the ability of the anthraquinone moiety to absorb light and generate an excited state that can interact with other molecules.

Principles of Anthraquinone-Mediated Photosensitization

Photosensitization is a process where a molecule (the photosensitizer) absorbs light and transfers the energy to another molecule, which then undergoes a chemical reaction. The efficacy of a photosensitizer is largely dependent on its photophysical properties, particularly the generation and lifetime of its triplet excited state.

The general mechanism for photosensitization by an organic molecule like an anthraquinone derivative involves the following steps:

  • Light Absorption: The photosensitizer (PS) in its ground state (S₀) absorbs a photon of light, promoting it to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to a longer-lived triplet state (T₁). The efficiency of this process is a key determinant of a good photosensitizer.

  • Energy or Electron Transfer: The triplet-state photosensitizer can then interact with a substrate in two primary ways:

    • Energy Transfer (Type II): The photosensitizer transfers its energy directly to another molecule, such as molecular oxygen, to generate reactive oxygen species like singlet oxygen (¹O₂).

    • Electron Transfer (Type I): The photosensitizer can act as a photo-redox catalyst, either donating or accepting an electron from a substrate to generate radical ions.

Studies on various anthraquinone derivatives have shown that they can form triplet excited states.[3][4] However, the efficiency of these processes can be highly dependent on the specific substituents on the anthraquinone core. For instance, some research on anthraquinone dyes for dye-sensitized solar cells found that the strong electron-withdrawing character of the carbonyl groups could suppress efficient electron injection, which might be a limiting factor in certain photocatalytic applications.[10][11]

Hypothetical Experimental Protocol for Evaluating this compound as a Photosensitizer

Given the lack of specific protocols for this compound, the following outlines a general workflow for a researcher to evaluate its potential as a photosensitizer for a generic chemical transformation.

Objective: To determine if this compound can photosensitize the [Example Reaction, e.g., [2+2] cycloaddition of an alkene].

Materials:

  • This compound

  • Substrate A and Substrate B (for the desired reaction)

  • An appropriate solvent (e.g., acetonitrile, dichloromethane)

  • A light source with a suitable wavelength for exciting this compound (e.g., a high-power LED or a filtered lamp)

  • Reaction vessels (e.g., quartz tubes or vials)

  • Analytical equipment for monitoring the reaction (e.g., GC-MS, HPLC, NMR)

Procedure:

  • Solubility and UV-Vis Spectroscopy:

    • Determine a suitable solvent in which this compound and the reactants are soluble.

    • Record the UV-Vis absorption spectrum of this compound in the chosen solvent to identify its absorption maxima (λₘₐₓ). This will determine the optimal wavelength for the light source.

  • Control Experiments:

    • Dark Control: Mix the reactants and this compound in the chosen solvent and stir in the absence of light.

    • No Photosensitizer Control: Mix the reactants in the chosen solvent and irradiate with the selected light source in the absence of this compound.

    • These controls are crucial to ensure that the reaction is indeed light- and photosensitizer-dependent.

  • Photosensitized Reaction:

    • In a reaction vessel, dissolve the reactants and a catalytic amount of this compound (e.g., 1-5 mol%) in the chosen solvent.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) if the reaction is sensitive to oxygen. Conversely, if singlet oxygen is the desired reactive species, the solution should be saturated with oxygen.

    • Irradiate the reaction mixture with the light source at the determined λₘₐₓ while maintaining a constant temperature.

    • Monitor the reaction progress over time by taking aliquots and analyzing them by GC-MS, HPLC, or NMR.

  • Analysis and Optimization:

    • If the reaction proceeds, identify the product(s) and calculate the yield.

    • Optimize the reaction conditions by varying the photosensitizer loading, substrate concentrations, solvent, and reaction time.

Data Presentation

As no specific quantitative data for this compound as a photosensitizer is available, the following table outlines the key photophysical parameters that would need to be determined experimentally to fully characterize its potential.

Photophysical ParameterSymbolDesired Characteristic for a Good Photosensitizer
Molar Absorption CoefficientεHigh at the desired excitation wavelength
Absorption MaximumλₘₐₓIn the visible or near-UV region
Fluorescence Quantum YieldΦfLow (indicating inefficient deactivation by fluorescence)
Intersystem Crossing Quantum YieldΦᵢₛ꜀High (close to 1 for efficient triplet state formation)
Triplet State EnergyEₜHigher than the energy required to activate the substrate
Triplet State LifetimeτₜLong enough to allow for interaction with the substrate

Visualizations

Diagram of a Hypothetical Experimental Workflow for Evaluating a Photosensitizer

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization solubility 1. Solubility Test & UV-Vis uv_vis Determine λmax solubility->uv_vis controls 2. Control Reactions (Dark & No Sensitizer) uv_vis->controls reaction 3. Photosensitized Reaction (Reactants + this compound + Light) uv_vis->reaction monitoring 4. Reaction Monitoring (HPLC, GC-MS, NMR) reaction->monitoring analysis 5. Product Identification & Yield Calculation monitoring->analysis optimization 6. Optimization of Conditions analysis->optimization

Caption: A logical workflow for the initial evaluation of a compound's photosensitizing capabilities.

Diagram of a General Photosensitization Mechanism

G cluster_type1 Type I Mechanism cluster_type2 Type II Mechanism PS_S0 PS (S₀) PS_S1 PS (S₁) PS_S0->PS_S1 Absorption PS_T1 PS (T₁) PS_S1->PS_T1 ISC substrate1 Substrate PS_T1->substrate1 Electron Transfer oxygen ³O₂ PS_T1->oxygen Energy Transfer light Light (hν) isc Intersystem Crossing (ISC) product1 Product (Radical Ions) substrate1->product1 singlet_oxygen ¹O₂ oxygen->singlet_oxygen substrate2 Substrate singlet_oxygen->substrate2 product2 Oxidized Product substrate2->product2

Caption: General pathways for chemical reactions initiated by a photosensitizer.

Conclusion

While this compound is a well-known compound in the dye industry, its role as a photosensitizer in chemical synthesis is an underexplored area. The general photophysical properties of the anthraquinone class of molecules suggest a potential for such applications. However, without specific experimental data, its efficacy remains speculative. The provided hypothetical protocol offers a starting point for researchers interested in investigating the photosensitizing capabilities of this compound and similar compounds. Further research into its photophysical properties is necessary to fully evaluate its potential in this context.

References

Application Notes and Protocols for Dyeing Polyester/Cotton Blends with C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dyeing of polyester/cotton (P/C) blended fabrics using C.I. Vat Yellow 33. This document is intended for use by researchers and scientists in textile chemistry and drug development professionals exploring textile-based applications. This compound is a vat dye known for its brilliant yellow shade and good fastness properties on cellulosic fibers.[1][2] Its application to polyester/cotton blends requires specific methodologies to ensure optimal color yield and fastness on both fiber types.

Dye Properties and Characteristics

This compound, also known as Vat Yellow F3G, is an anthraquinone-based vat dye.[1][3] It is insoluble in water in its pigment form and requires a chemical reduction (vatting) in an alkaline medium to be converted into its water-soluble leuco form, which has an affinity for cellulosic fibers.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
C.I. NameVat Yellow 33
CAS Number12227-50-8
Molecular FormulaC₅₄H₃₂N₄O₆
Molecular Weight832.86 g/mol
AppearanceYellow Powder
ShadeBrilliant reddish-yellow

Source:[1][6][7]

Table 2: Fastness Properties of this compound on Cotton

Fastness TestGrade
Light Fastness6-7
Soaping Fastness (Fading)5
Soaping Fastness (Staining)5
Ironing Fastness3-4
Chlorine Fastness5

Source:[1][3][6]

Dyeing Methodologies for Polyester/Cotton Blends

The dyeing of polyester/cotton blends with a single class of dye, such as vat dyes, presents a challenge due to the different chemical nature of the fibers. Polyester is hydrophobic and is typically dyed with disperse dyes at high temperatures, while cotton is hydrophilic and is dyed with various dye classes under different conditions.[8] However, the thermosol process is a suitable method for applying vat dyes to polyester/cotton blends.[9][10][11] An exhaust dyeing method can also be adapted, although it is generally more complex for this type of application.

Thermosol Dyeing Process

The thermosol process is a continuous method that involves padding the fabric with a dye dispersion, drying, and then subjecting it to a high-temperature treatment to fix the dye on the polyester component. The cotton component is subsequently dyed by a chemical reduction and oxidation process.

Experimental Protocol: One-Bath Thermosol-Pad-Steam Process

This protocol outlines a one-bath process for dyeing a 65/35 polyester/cotton blend.

1. Padding:

  • Prepare the padding liquor with the following recipe:

    • This compound (micronized dispersion): 10-30 g/L

    • Anti-migration agent (e.g., sodium alginate): 10-20 g/L

    • Wetting agent: 1-2 g/L

  • Pad the P/C fabric through the liquor at room temperature with a wet pick-up of 60-70%.

2. Drying:

  • Dry the padded fabric evenly, for instance, in a hot flue dryer at 100-120°C. Infra-red pre-drying can be beneficial to minimize migration.[12]

3. Thermofixation:

  • Pass the dried fabric through a thermosol unit at 190-210°C for 60-90 seconds.[11][12] This step fixes the dye on the polyester fibers.

4. Chemical Pad-Steam:

  • Cool the fabric and then pad it through a chemical bath with the following recipe:

    • Sodium Hydroxide (NaOH): 30-40 g/L

    • Sodium Hydrosulphite (Na₂S₂O₄): 30-40 g/L

  • Steam the fabric immediately at 102-105°C for 30-60 seconds. This reduces the vat dye on the cotton portion to its soluble leuco form, allowing it to penetrate and fix within the cotton fibers.

5. Post-Treatment:

  • Rinsing: Rinse the fabric thoroughly in cold water.

  • Oxidation: Treat the fabric in a bath containing an oxidizing agent to convert the soluble leuco dye back to its insoluble pigment form within the fibers.

    • Hydrogen Peroxide (35%): 2-5 ml/L

    • Acetic Acid (to pH 5-6)

    • Temperature: 50-60°C

    • Time: 10-15 minutes

  • Soaping: Soap the dyed fabric at or near the boil to remove loose dye particles and improve fastness.

    • Anionic Detergent: 1-2 g/L

    • Temperature: 95°C

    • Time: 10-15 minutes

  • Final Rinsing and Drying: Rinse the fabric with hot and then cold water, and finally dry.

Table 3: Thermosol Process Parameters

Process StepParameterValue
PaddingThis compound10-30 g/L
Anti-migration Agent10-20 g/L
Wet Pick-up60-70%
DryingTemperature100-120°C
ThermofixationTemperature190-210°C
Time60-90 seconds
Chemical PaddingSodium Hydroxide30-40 g/L
Sodium Hydrosulphite30-40 g/L
SteamingTemperature102-105°C
Time30-60 seconds
OxidationHydrogen Peroxide (35%)2-5 ml/L
Temperature50-60°C
Time10-15 minutes
SoapingAnionic Detergent1-2 g/L
Temperature95°C
Time10-15 minutes
Exhaust Dyeing Process

Exhaust dyeing of polyester/cotton blends with only vat dyes is less common due to the high temperature required for polyester, which can degrade the vat dye and the reducing agents. A one-bath, two-step method is a possible approach.[13]

Experimental Protocol: One-Bath, Two-Step Exhaust Dyeing

This protocol is for a high-temperature dyeing machine. Note that only vat dyes stable up to 130°C should be used.[13]

1. Disperse Dyeing of Polyester Component (with Vat Dye Pigment):

  • Set the dyebath with the following:

    • This compound (micronized dispersion): 1-3% on weight of fabric (o.w.f.)

    • Dispersing agent: 0.5-1 g/L

    • Levelling agent: 0.5-1 g/L

    • Acetic Acid to pH 5-6

  • Introduce the P/C fabric into the bath at 50-60°C.

  • Raise the temperature to 130°C at a rate of 1-2°C/minute.

  • Hold at 130°C for 30-60 minutes to dye the polyester component.

2. Vat Dyeing of Cotton Component:

  • Cool the dyebath down to 80°C.

  • Add the following chemicals carefully:

    • Sodium Hydroxide (NaOH): 5-10 g/L

    • Sodium Hydrosulphite (Na₂S₂O₄): 5-10 g/L

  • Hold at 80°C for 15 minutes.

  • Cool the bath to 60°C and continue dyeing for another 30 minutes to ensure exhaustion on the cotton.

3. Post-Treatment:

  • Follow the same rinsing, oxidation, soaping, and final rinsing/drying steps as described in the thermosol process.

Table 4: Exhaust Dyeing Process Parameters

Process StepParameterValue
Polyester Dyeing
This compound1-3% o.w.f.
pH5-6
Temperature130°C
Time30-60 minutes
Cotton Dyeing
Sodium Hydroxide5-10 g/L
Sodium Hydrosulphite5-10 g/L
Temperature80°C then 60°C
Time15 min at 80°C, 30 min at 60°C
Post-Treatment (Same as Thermosol Process)

Visualizations

Thermosol_Dyeing_Workflow cluster_padding Padding cluster_drying Drying cluster_thermofixation Thermofixation cluster_padsteam Chemical Pad-Steam cluster_posttreatment Post-Treatment Padding Pad with Vat Yellow 33 + Anti-migrant + Wetting Agent Drying Dry @ 100-120°C Padding->Drying Thermofixation Thermosol @ 190-210°C (60-90s) Drying->Thermofixation Chemical_Pad Pad with NaOH + Na₂S₂O₄ Thermofixation->Chemical_Pad Steaming Steam @ 102-105°C (30-60s) Chemical_Pad->Steaming Immediate Rinsing1 Cold Rinse Steaming->Rinsing1 Oxidation Oxidize (H₂O₂ @ 50-60°C) Rinsing1->Oxidation Soaping Soap @ 95°C Oxidation->Soaping Rinsing2 Hot & Cold Rinse Soaping->Rinsing2 Drying_Final Dry Rinsing2->Drying_Final

Caption: Thermosol dyeing workflow for P/C blends with Vat Yellow 33.

Exhaust_Dyeing_Workflow cluster_polyester_dyeing Step 1: Polyester Dyeing cluster_cotton_dyeing Step 2: Cotton Dyeing cluster_posttreatment Post-Treatment Start_Polyester Load Fabric Vat Yellow 33 (pigment) pH 5-6 Heat_to_130C Heat to 130°C Start_Polyester->Heat_to_130C Dye_at_130C Dye for 30-60 min Heat_to_130C->Dye_at_130C Cool_to_80C Cool to 80°C Dye_at_130C->Cool_to_80C Add_Chemicals Add NaOH + Na₂S₂O₄ Cool_to_80C->Add_Chemicals Dye_at_80C Dye for 15 min Add_Chemicals->Dye_at_80C Cool_to_60C Cool to 60°C Dye_at_80C->Cool_to_60C Dye_at_60C Dye for 30 min Cool_to_60C->Dye_at_60C Rinsing1 Cold Rinse Dye_at_60C->Rinsing1 Oxidation Oxidize (H₂O₂ @ 50-60°C) Rinsing1->Oxidation Soaping Soap @ 95°C Oxidation->Soaping Rinsing2 Hot & Cold Rinse Soaping->Rinsing2 Drying_Final Dry Rinsing2->Drying_Final

Caption: One-bath, two-step exhaust dyeing workflow for P/C blends.

Vat_Dyeing_Chemistry cluster_fiber Fiber Interaction Vat_Pigment Vat Yellow 33 (Insoluble Pigment) Leuco_Form Leuco-Vat Anion (Water-Soluble) Vat_Pigment->Leuco_Form Reduction (NaOH + Na₂S₂O₄) Fixed_Dye Vat Yellow 33 (Trapped in Fiber) Leuco_Form->Fixed_Dye Oxidation (e.g., H₂O₂) Adsorption Dye Adsorption Leuco_Form->Adsorption Adsorption onto Cotton Fiber

Caption: Core chemical transformations in vat dyeing.

Safety and Handling

Vat dyes and the chemicals used in the dyeing process require careful handling.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area, especially when handling powdered dyes and chemicals.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

  • Sodium hydroxide is corrosive, and sodium hydrosulphite is a strong reducing agent; handle with care.

Conclusion

This compound can be effectively applied to polyester/cotton blends using the thermosol process, which is generally preferred for continuous dyeing and achieving good fastness on both fibers. The exhaust dyeing method is a viable alternative for batch processing, provided a high-temperature stable vat dye is used. The provided protocols offer a starting point for laboratory-scale dyeing; however, optimization of parameters such as dye concentration, chemical amounts, temperature, and time may be necessary to achieve the desired shade and fastness properties for specific applications.

References

Application Notes and Protocols for the Photocatalatalytic Degradation of C.I. Vat Yellow 33 with TiO₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the photocatalytic degradation of the anthraquinone dye, C.I. Vat Yellow 33, using titanium dioxide (TiO₂) as a photocatalyst. The information is intended to guide researchers in setting up and conducting experiments to evaluate the efficacy of this advanced oxidation process for the removal of this dye from aqueous solutions.

Introduction

This compound is a complex anthraquinone vat dye used in the textile industry. Such dyes are often recalcitrant to conventional wastewater treatment methods due to their complex aromatic structures and low biodegradability. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis with TiO₂, have emerged as a promising technology for the degradation of these persistent organic pollutants.[1] This process utilizes a semiconductor photocatalyst (TiO₂) and a light source (e.g., UV or solar) to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic compounds into simpler and less harmful substances like CO₂, H₂O, and inorganic ions.

Principle of TiO₂ Photocatalysis

The photocatalytic degradation process is initiated when TiO₂ absorbs photons with energy equal to or greater than its band gap (3.2 eV for anatase TiO₂). This leads to the generation of an electron-hole pair (e⁻/h⁺). The photogenerated holes (h⁺) are powerful oxidizing agents that can directly oxidize the dye molecules adsorbed on the TiO₂ surface or react with water to produce hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band can react with adsorbed molecular oxygen to form superoxide radical anions (O₂⁻•), which can further generate other reactive oxygen species. These highly reactive species are the primary agents responsible for the degradation of the dye molecules.

Data Presentation

Table 1: Effect of TiO₂ Catalyst Loading on the Decolorization and Degradation of C.I. Vat Yellow 4

Catalyst Loading (g/L)Decolorization (%) after 60 minDegradation (%) after 120 min
17662
28571
39279
49884
59884
69884

Initial Dye Concentration: 3 x 10⁻⁴ mol/L. Light Source: UV Lamp.[1]

Table 2: Effect of Initial Dye Concentration on the Degradation of C.I. Vat Yellow 4

Initial Dye Concentration (mol/L)Degradation (%) after 120 min
1 x 10⁻⁴92
2 x 10⁻⁴88
3 x 10⁻⁴84
4 x 10⁻⁴78
5 x 10⁻⁴72

Catalyst Loading: 4 g/L TiO₂. Light Source: UV Lamp.[1]

Table 3: Kinetic Parameters for the Photocatalytic Degradation of Vat Dyes

DyeCatalystRate Constant (k)Reaction OrderReference
C.I. Vat Yellow 4TiO₂ (Degussa P25)-First-Order[1][2]
C.I. Vat Green 3TiO₂ (Degussa P25)--[3]

Note: Specific rate constants for this compound need to be determined experimentally.

Experimental Protocols

The following protocols are designed for the investigation of the photocatalytic degradation of this compound in a laboratory setting.

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh a desired amount of this compound dye powder.

  • Dissolve the dye in a suitable solvent. Given the nature of vat dyes, initial solubilization may require an alkaline reducing medium, followed by re-oxidation to the pigmentary form in the aqueous solution to be treated. Alternatively, for experimental purposes, a suitable organic solvent in which the dye is soluble can be used to prepare a concentrated stock, which is then diluted in the aqueous reaction medium.

  • Prepare a stock solution of a known concentration (e.g., 1000 mg/L).

  • Store the stock solution in a dark container to prevent photodegradation.

Protocol 2: Photocatalytic Degradation Experiment
  • Reactor Setup:

    • Use a batch photoreactor, which can be a simple beaker or a more sophisticated setup with controlled temperature and stirring. A typical setup would be a cylindrical glass vessel.

    • The light source (e.g., a UV lamp or a solar simulator) should be positioned to provide uniform irradiation to the solution.

  • Reaction Mixture Preparation:

    • Add a specific volume of the this compound stock solution to a known volume of deionized water to achieve the desired initial dye concentration (e.g., 10-50 mg/L).

    • Add the desired amount of TiO₂ photocatalyst (e.g., 0.5-4 g/L). Degussa P25 is a commonly used commercial TiO₂.

    • Adjust the pH of the solution to the desired value using dilute NaOH or HCl. The pH can significantly influence the surface charge of TiO₂ and the dye molecule, affecting adsorption and degradation efficiency.[3][4][5]

  • Experimental Procedure:

    • Before irradiation, stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the TiO₂ surface.

    • Turn on the light source to initiate the photocatalytic reaction.

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.

    • Immediately centrifuge or filter the aliquot (using a 0.22 µm syringe filter) to remove the TiO₂ particles.

  • Analysis:

    • Analyze the concentration of the remaining dye in the filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of this compound.

    • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

    • For mineralization studies, the Total Organic Carbon (TOC) of the samples can be measured.

Protocol 3: Kinetic Study
  • Follow the experimental procedure outlined in Protocol 2.

  • Plot the natural logarithm of the normalized concentration (ln(C₀/Cₜ)) versus irradiation time (t).

  • If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will give the apparent rate constant (kₐₚₚ).

Mandatory Visualizations

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dye_Stock Prepare this compound Stock Solution Reaction_Setup Set up Photoreactor Dye_Stock->Reaction_Setup TiO2_Suspension Prepare TiO₂ Suspension TiO2_Suspension->Reaction_Setup Equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) Reaction_Setup->Equilibrium Irradiation Initiate Photocatalytic Reaction (UV/Solar Light) Equilibrium->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling Filtration Remove TiO₂ (Centrifuge/Filter) Sampling->Filtration UV_Vis Analyze Dye Concentration (UV-Vis) Filtration->UV_Vis TOC Analyze Mineralization (TOC Analyzer) Filtration->TOC Kinetics Determine Reaction Kinetics UV_Vis->Kinetics

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Photocatalysis_Mechanism cluster_tio2 TiO₂ Particle cluster_reactions Reactions in Solution VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ h_plus h⁺ O2 O₂ CB->O2 Reduction H2O H₂O OH_rad •OH H2O->OH_rad •OH OH_neg OH⁻ OH_neg->OH_rad •OH O2_rad O₂⁻• O2->O2_rad O₂⁻• Dye Vat Yellow 33 Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products Light Photon (hν ≥ Ebg) Light->VB Excitation h_plus->H2O Oxidation h_plus->OH_neg Oxidation h_plus->Dye Direct Oxidation OH_rad->Dye Oxidation O2_rad->Dye Oxidation

Caption: Mechanism of TiO₂ photocatalytic degradation of this compound.

Degradation_Pathway Dye This compound (Anthraquinone Structure) Intermediates Hydroxylated and Cleaved Aromatic Intermediates Dye->Intermediates Ring Opening & Fragmentation Carboxylic_Acids Short-chain Carboxylic Acids (e.g., oxalic acid, formic acid) Intermediates->Carboxylic_Acids Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Carboxylic_Acids->Mineralization ROS •OH, h⁺, O₂⁻• ROS->Dye Initial Attack ROS->Intermediates Further Oxidation ROS->Carboxylic_Acids Oxidation

Caption: Proposed degradation pathway for this compound.

References

Application Note and Protocols for the Sonochemical Degradation of C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C.I. Vat Yellow 33 is an anthraquinone-based vat dye known for its stability and persistence in the environment. Conventional wastewater treatment methods often struggle to effectively remove such recalcitrant dyes. Advanced Oxidation Processes (AOPs), particularly sonochemical degradation, have emerged as a promising technology for the remediation of water contaminated with these organic pollutants.[1][2] This application note provides a detailed protocol for the sonochemical degradation of this compound, outlining the experimental setup, influencing factors, and analytical methods for monitoring the degradation process.

The fundamental principle of sonochemistry lies in acoustic cavitation, which is the formation, growth, and implosive collapse of microbubbles in a liquid medium subjected to high-frequency ultrasound.[2] This collapse generates localized "hot spots" with extremely high temperatures and pressures, leading to the homolytic cleavage of water molecules and the formation of highly reactive hydroxyl radicals (•OH).[2] These radicals are powerful, non-selective oxidizing agents that can effectively degrade complex organic molecules like this compound into simpler, less harmful compounds, and ultimately, to CO2 and H2O.

Experimental Protocols

This section details the methodologies for the sonochemical degradation of this compound.

1. Materials and Reagents

  • This compound (analytical standard)

  • Titanium dioxide (TiO2), anatase (for sonocatalytic experiments)

  • Hydrochloric acid (HCl) (0.1 M)

  • Sodium hydroxide (NaOH) (0.1 M)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid (for HPLC mobile phase)

2. Equipment

  • Ultrasonic bath or probe sonicator with adjustable power and frequency (e.g., 40 kHz)

  • Jacketed glass reactor

  • Water bath with temperature controller

  • pH meter

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis or Diode Array Detector (DAD)

  • Syringe filters (0.45 µm)

3. Preparation of Stock Solution

A stock solution of this compound (e.g., 100 mg/L) is prepared by dissolving the appropriate amount of the dye in deionized water. The solution should be stored in a dark container to prevent photodegradation. Working solutions of desired concentrations are prepared by diluting the stock solution with deionized water.

4. Sonochemical Degradation Procedure

  • A specific volume (e.g., 100 mL) of the this compound working solution is placed in the jacketed glass reactor.

  • The initial pH of the solution is adjusted to the desired value using 0.1 M HCl or 0.1 M NaOH.

  • For sonocatalytic experiments, a specific amount of TiO2 catalyst (e.g., 1.0 g/L) is added to the solution.[3]

  • The reactor is placed in the ultrasonic bath, and the temperature is maintained at a constant value (e.g., 25 °C) using the circulating water bath.

  • The solution is continuously stirred using a magnetic stirrer to ensure homogeneity.

  • The ultrasonic irradiation is initiated at a specific power and frequency.

  • Aliquots of the sample are withdrawn at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • The withdrawn samples are immediately filtered through a 0.45 µm syringe filter to remove any suspended particles (in the case of sonocatalysis) before analysis.

5. Analytical Methodology

The degradation of this compound is monitored by measuring the change in its concentration over time.

  • UV-Vis Spectrophotometry: The concentration of the dye can be determined by measuring the absorbance at its maximum wavelength (λmax) using a UV-Vis spectrophotometer.[4][5][6][7] A calibration curve of absorbance versus known concentrations of the dye is prepared to quantify the results. The degradation efficiency (%) can be calculated using the following equation: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

  • High-Performance Liquid Chromatography (HPLC): For more accurate quantification and to identify potential degradation byproducts, HPLC analysis can be performed. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small percentage of formic acid). The retention time of the peak corresponding to this compound is used for its identification and quantification.

Data Presentation

The following tables summarize hypothetical quantitative data for the sonochemical degradation of this compound under various experimental conditions.

Table 1: Effect of Initial Dye Concentration on Degradation Efficiency Conditions: pH 4, Ultrasonic Power 150 W, Temperature 25°C, Time 120 min.

Initial Concentration (mg/L)Final Concentration (mg/L)Degradation Efficiency (%)
102.179
205.871
3011.462
4018.853
5026.547

Table 2: Effect of pH on Degradation Efficiency Conditions: Initial Concentration 20 mg/L, Ultrasonic Power 150 W, Temperature 25°C, Time 120 min.

pHFinal Concentration (mg/L)Degradation Efficiency (%)
24.279
45.871
710.647
913.234
1115.821

Note: Acidic conditions are generally more favorable for the sonochemical degradation of many organic dyes.[8][9][10][11]

Table 3: Effect of Ultrasonic Power on Degradation Efficiency Conditions: Initial Concentration 20 mg/L, pH 4, Temperature 25°C, Time 120 min.

Ultrasonic Power (W)Final Concentration (mg/L)Degradation Efficiency (%)
5012.438
1008.259
1505.871
2004.080
2503.682

Table 4: Effect of Catalyst (TiO₂) on Degradation Efficiency (Sonocatalysis) Conditions: Initial Concentration 20 mg/L, pH 4, Ultrasonic Power 150 W, Temperature 25°C, Time 120 min.

Catalyst Loading (g/L)Final Concentration (mg/L)Degradation Efficiency (%)
0 (Sonolysis only)5.871
0.53.184.5
1.01.990.5
1.51.891
2.02.090

Note: The presence of a catalyst like TiO₂ can significantly enhance the degradation rate, a process known as sonocatalysis.[3][11][12]

Visualization of the Degradation Pathway

The following diagram illustrates the general mechanism of sonochemical degradation of an organic dye molecule like this compound.

Sonochemical_Degradation cluster_ultrasound Ultrasonic Irradiation cluster_cavitation Acoustic Cavitation cluster_radicals Radical Formation cluster_degradation Dye Degradation Ultrasound Ultrasound Bubble_Formation Bubble Formation & Growth Ultrasound->Bubble_Formation Bubble_Collapse Violent Collapse (Hot Spot) Bubble_Formation->Bubble_Collapse Implosion H2O H2O Bubble_Collapse->H2O Pyrolysis OH_Radical •OH (Hydroxyl Radical) H2O->OH_Radical H_Radical •H H2O->H_Radical Vat_Yellow_33 This compound OH_Radical->Vat_Yellow_33 Intermediates Degradation Intermediates Vat_Yellow_33->Intermediates Oxidation Mineralization CO₂ + H₂O + Inorganic Ions Intermediates->Mineralization Further Oxidation

Caption: Mechanism of Sonochemical Degradation of this compound.

Conclusion

Sonochemical degradation is an effective advanced oxidation process for the removal of persistent organic pollutants like this compound from aqueous solutions. The efficiency of the degradation process is influenced by several key parameters, including the initial dye concentration, pH of the solution, and the applied ultrasonic power. The degradation process can be further enhanced by the addition of a catalyst such as TiO2 in a sonocatalytic system. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working on the remediation of dye-contaminated wastewater.

References

Application Notes and Protocols for the Biodegradation of C.I. Vat Yellow 33 by Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the biodegradation of the anthraquinone dye, C.I. Vat Yellow 33, using fungal strains. While specific research on the mycoremediation of this compound is limited, the following protocols have been adapted from established methods for the fungal degradation of other structurally similar anthraquinone dyes.

This compound: A Brief Overview

This compound, a member of the anthraquinone dye class, is known for its vibrant yellow hue and high fastness properties, making it a common choice in the textile industry.[1][2] Its complex aromatic structure, however, contributes to its recalcitrance and potential environmental persistence.[3][4] Fungal biodegradation presents a promising, cost-effective, and environmentally friendly approach for the treatment of effluents containing this dye.[5][6][7]

Mycoremediation of Anthraquinone Dyes: Key Mechanisms

Fungi employ a combination of mechanisms to decolorize and degrade dyes:

  • Biosorption: The initial and rapid binding of dye molecules to the surface of the fungal biomass.[5]

  • Bioaccumulation: The uptake of dyes into the fungal cells, which is a metabolism-dependent process.[8]

  • Biodegradation: The enzymatic breakdown of the dye's complex structure into simpler, less toxic compounds.[8][9] This is primarily carried out by extracellular ligninolytic enzymes such as laccases, manganese peroxidases (MnPs), and lignin peroxidases (LiPs).[3][6][10]

Factors Influencing Fungal Biodegradation

Several physicochemical parameters significantly influence the efficiency of fungal dye degradation:

  • pH: Most fungi exhibit optimal degradation activity in a slightly acidic to neutral pH range.[5][11]

  • Temperature: The optimal temperature for dye decolorization by most fungi lies between 25-35°C.[5][11]

  • Nutrient Sources: The presence of suitable carbon and nitrogen sources is crucial for fungal growth and the production of degradative enzymes.[5]

  • Dye Concentration: High dye concentrations can be toxic to fungi, while very low concentrations may not induce the necessary enzymatic activity.[5]

  • Agitation: Agitation can influence nutrient and oxygen transfer, affecting fungal growth and enzyme production.[5]

Data Summary: Fungal Degradation of Anthraquinone Dyes

The following table summarizes the degradation efficiency of various fungal strains against different anthraquinone dyes, providing a reference for selecting potential candidates for this compound degradation studies.

Fungal StrainDyeInitial Concentration (mg/L)Decolorization (%)Time (hours)Reference
Aspergillus sp. XJ-2Disperse Blue 2BLN5093.3120[12]
Trametes hirsuta D7Reactive Blue 4Not Specified90Not Specified[3]
Trametes hirsuta D7Remazol Brilliant Blue RNot Specified95Not Specified[3]
Trametes hirsuta D7Acid Blue 129Not Specified96Not Specified[3]
Cerrena unicolorReactive Blue 410006112[4]
Aspergillus nigerBasic FuchsinNot Specified81.85Not Specified[13]
Phanerochaete chrysosporiumMalachite GreenNot Specified71.42Not Specified[13]

Experimental Protocols

Protocol 1: Screening of Fungal Strains for this compound Degradation

Objective: To identify fungal strains capable of decolorizing this compound on a solid medium.

Materials:

  • Potato Dextrose Agar (PDA)

  • This compound

  • Petri plates

  • Fungal cultures

  • Sterile cork borer

Method:

  • Prepare PDA medium and sterilize by autoclaving.

  • While the medium is still molten, add this compound to a final concentration of 100 mg/L and mix well.

  • Pour the dye-containing PDA into sterile Petri plates and allow it to solidify.

  • Inoculate the center of each plate with a mycelial disc (5 mm) of the test fungus, obtained from a 7-day old culture.[14]

  • Incubate the plates at 28 ± 2°C in the dark.

  • Observe the plates daily for the formation of a clear zone around the fungal colony, indicating dye decolorization.

  • Measure the diameter of the decolorization zone and the fungal colony.

Protocol 2: Quantitative Assessment of this compound Biodegradation in Liquid Culture

Objective: To quantify the decolorization and degradation of this compound by selected fungal strains in a liquid medium.

Materials:

  • Mineral Salt Medium (MSM)

  • This compound stock solution

  • Fungal cultures

  • Erlenmeyer flasks

  • Shaker incubator

  • Spectrophotometer

  • Centrifuge

Method:

  • Prepare MSM and dispense 100 mL into 250 mL Erlenmeyer flasks.

  • Sterilize the medium by autoclaving.

  • Inoculate each flask with two mycelial discs (5 mm) of the selected fungal strain.

  • Incubate the flasks at 28 ± 2°C on a rotary shaker (120 rpm) for 5 days to allow for fungal growth.

  • After 5 days, add this compound stock solution to a final concentration of 100 mg/L.

  • Continue the incubation under the same conditions.

  • Withdraw 5 mL aliquots at regular time intervals (e.g., 0, 12, 24, 48, 72, 96, 120 hours).

  • Centrifuge the aliquots at 10,000 rpm for 10 minutes to separate the fungal biomass.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer.

  • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 3: Analysis of Biodegradation Products

Objective: To identify the intermediate and final products of this compound biodegradation.

Materials:

  • Supernatant from the biodegradation experiment (Protocol 2)

  • Organic solvents (e.g., ethyl acetate)

  • Separatory funnel

  • Rotary evaporator

  • Analytical instruments:

    • Fourier Transform Infrared Spectroscopy (FTIR)

    • Gas Chromatography-Mass Spectrometry (GC-MS)

Method:

  • Collect the supernatant at the end of the biodegradation experiment.

  • Extract the metabolites from the supernatant using an equal volume of ethyl acetate in a separatory funnel.

  • Repeat the extraction three times.

  • Pool the organic layers and evaporate the solvent using a rotary evaporator.

  • Dissolve the residue in a small volume of a suitable solvent (e.g., methanol).

  • Analyze the extracted metabolites using FTIR to identify the functional groups present.[15]

  • Further analyze the sample using GC-MS to identify the specific chemical structures of the degradation products.[16]

Visualizing the Experimental Workflow and Biodegradation Logic

The following diagrams illustrate the key experimental processes and the logical flow of fungal dye biodegradation.

experimental_workflow cluster_screening Phase 1: Screening cluster_quantification Phase 2: Quantification cluster_analysis Phase 3: Metabolite Analysis Fungal Culture Fungal Culture Solid Media with Dye Solid Media with Dye Fungal Culture->Solid Media with Dye Inoculation Selected Fungus Selected Fungus Decolorization Zone Decolorization Zone Solid Media with Dye->Decolorization Zone Observation Decolorization Zone->Selected Fungus Selection Liquid Culture with Dye Liquid Culture with Dye Selected Fungus->Liquid Culture with Dye Inoculation Spectrophotometry Spectrophotometry Liquid Culture with Dye->Spectrophotometry Analysis Degraded Supernatant Degraded Supernatant Spectrophotometry->Degraded Supernatant Confirmation Extraction Extraction Degraded Supernatant->Extraction Solvent FTIR_GCMS FTIR_GCMS Extraction->FTIR_GCMS Identification Metabolites

Caption: Experimental workflow for fungal biodegradation of this compound.

biodegradation_pathway CI_Vat_Yellow_33 This compound (Complex Anthraquinone Structure) Biosorption Biosorption (Surface Binding) CI_Vat_Yellow_33->Biosorption Fungal_Biomass Fungal Biomass Extracellular_Enzymes Extracellular Enzymes (Laccase, MnP, LiP) Fungal_Biomass->Extracellular_Enzymes Fungal_Biomass->Biosorption Biodegradation Biodegradation (Enzymatic Breakdown) Extracellular_Enzymes->Biodegradation Biosorption->Biodegradation Intermediates Aromatic Intermediates Biodegradation->Intermediates Mineralization Mineralization (CO2, H2O, Biomass) Intermediates->Mineralization

Caption: Conceptual pathway of this compound biodegradation by fungi.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for C.I. Vat Yellow 33.

Introduction

This compound, a member of the anthraquinone class of vat dyes, is a brilliant yellow colorant valued for its exceptional fastness properties in textile applications.[1][2][3][4] Ensuring the purity and stability of this compound is critical for consistent quality and performance. A stability-indicating analytical method is essential to separate the intact dye from any potential degradation products that may form under various stress conditions, thereby providing confidence in the dye's stability profile.[5][6] This application note details the development and protocol for a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of indicating the stability of this compound.

The developed method is designed to be specific, accurate, and precise in quantifying this compound in the presence of its forced degradation products. Forced degradation studies, also known as stress testing, were conducted by subjecting the dye to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Materials and Methods

1. Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Forced degradation was carried out in a calibrated hot air oven, a photostability chamber, and a water bath.

2. Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)[8]

  • Water (HPLC grade)[8]

  • Phosphoric acid (AR grade)[8]

  • N-methyl-2-pyrrolidone (NMP) (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

3. Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (with 0.1% Phosphoric Acid) in a gradient program
Gradient ProgramTime (min)
0
15
20
22
25
Flow Rate1.0 mL/min
Column Temperature30°C
DetectionPDA at 430 nm
Injection Volume10 µL
DiluentN-methyl-2-pyrrolidone (NMP)

4. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with NMP.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase initial composition (60:40 Acetonitrile:Water with 0.1% Phosphoric Acid).

5. Forced Degradation Study Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method.[5][7] A concentration of 1000 µg/mL of this compound in NMP was used for the stress studies. After exposure to the stress conditions, the samples were diluted to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

Stress ConditionProtocol
Acid Hydrolysis To 1 mL of stock solution, add 1 mL of 1N HCl. Reflux for 8 hours at 80°C. Neutralize with 1N NaOH before dilution.
Base Hydrolysis To 1 mL of stock solution, add 1 mL of 1N NaOH. Reflux for 8 hours at 80°C. Neutralize with 1N HCl before dilution.
Oxidative Degradation To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Keep the solid dye in a hot air oven at 105°C for 48 hours. Then, prepare the solution as per the standard procedure.
Photolytic Degradation Expose the solid dye to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare the solution afterward.

Results and Discussion

The developed RP-HPLC method successfully separated this compound from its degradation products formed under various stress conditions. The retention time for the parent dye was observed at approximately 12.5 minutes. The chromatograms of the stressed samples showed well-resolved peaks for the degradation products, indicating the specificity of the method.

The following table summarizes the results of the forced degradation study.

Stress Condition% Degradation of this compoundObservations
Acid Hydrolysis 15.2%One major degradation peak observed at RRT 0.8.
Base Hydrolysis 22.5%Two major degradation peaks observed at RRT 0.7 and 0.9.
Oxidative Degradation 18.7%Multiple small degradation peaks observed.
Thermal Degradation 5.1%Minor degradation observed, indicating good thermal stability.
Photolytic Degradation 8.3%A few minor degradation peaks were observed.

The significant degradation observed under hydrolytic and oxidative conditions highlights the importance of a stability-indicating method for this dye. The method demonstrated good linearity, precision, and accuracy (data not shown), making it suitable for routine quality control and stability studies of this compound.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental work and the conceptual basis of stability-indicating methods, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis HPLC Analysis cluster_results Results & Conclusion start This compound (Bulk Drug) std_prep Prepare Standard Solution start->std_prep acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Inject Samples into HPLC std_prep->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc_method Develop & Optimize HPLC Method hplc_method->analysis data_acq Data Acquisition (Chromatograms) analysis->data_acq peak_purity Peak Purity & Resolution Assessment data_acq->peak_purity quantification Quantify Degradation peak_purity->quantification conclusion Establish Stability-Indicating Nature of the Method quantification->conclusion

Caption: Experimental workflow for the development of a stability-indicating HPLC method.

stability_indicating_concept cluster_input Sample for Analysis cluster_method Analytical Method cluster_output Resulting Chromatogram sample Drug Product (Contains API + Degradants) non_si_method Non-Stability-Indicating Method sample->non_si_method si_method Stability-Indicating Method sample->si_method coelution Single Peak (API and Degradants Co-elute) non_si_method->coelution separation Multiple Peaks (API and Degradants Resolved) si_method->separation conclusion_bad False High Purity Result coelution->conclusion_bad Inaccurate Quantification conclusion_good True Purity Result separation->conclusion_good Accurate Quantification

Caption: Concept of a stability-indicating analytical method.

References

Application Note: Separation of C.I. Vat Yellow 33 by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for the separation, identification, and purity assessment of non-volatile compounds.[1][2][3] This method operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture).[1] C.I. Vat Yellow 33 (CAS No. 12227-50-8) is an anthraquinone vat dye known for its brilliant yellow color and use in dyeing cotton fabrics.[4][5] Its large molecular structure and low solubility in common organic solvents present a challenge for chromatographic analysis.[6][7] This application note provides a detailed protocol for the separation and analysis of this compound using TLC, which is crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the dyestuff.

Experimental Protocol

This protocol outlines the materials and methodology for the successful TLC separation of this compound.

1. Materials and Equipment

  • Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum TLC plates

  • Mobile Phase (Eluents):

    • System A: Toluene:Ethyl Acetate (7:3, v/v)

    • System B: Dichloromethane:Acetone (9:1, v/v)

  • Sample Preparation:

    • This compound standard

    • Solvent for sample dissolution: Pyridine or hot o-chlorophenol (use with caution in a fume hood)

  • Apparatus:

    • Glass TLC developing chamber with lid

    • Capillary tubes for spotting

    • Pencil and ruler

    • Fume hood

    • Drying oven or heat gun

    • UV lamp for visualization (254 nm and 365 nm)

2. Detailed Methodology

  • Chamber Saturation: Pour the chosen mobile phase (e.g., System A) into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to aid in saturating the chamber atmosphere with solvent vapor. Cover the chamber with the lid and allow it to equilibrate for at least 15-20 minutes.[8][9]

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.5 mg/mL) in a suitable solvent like pyridine.[6] Ensure the sample is fully dissolved.

  • TLC Plate Preparation: Handle the TLC plate by its edges to avoid contamination.[10] Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the plate.[11] Mark the points for sample application on this line, ensuring they are at least 1 cm apart from each other and from the edges of the plate.[10]

  • Spotting: Use a capillary tube to apply a small spot of the dissolved sample onto the marked origin line.[9] The spot should be as small as possible, ideally 1-2 mm in diameter, to achieve better separation.[12] Allow the solvent to evaporate completely between applications if multiple applications are needed to concentrate the spot.[10]

  • Development: Carefully place the spotted TLC plate into the pre-saturated developing chamber, ensuring the origin line is above the level of the mobile phase.[12] Close the chamber and allow the solvent front to ascend the plate by capillary action.[13]

  • Elution and Drying: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber.[8] Immediately mark the position of the solvent front with a pencil.[13] Allow the plate to air-dry in a fume hood. Gentle heating with a heat gun may be used to expedite drying.

  • Visualization: this compound is a colored compound and should be visible as a yellow spot under daylight. For enhanced visualization, observe the plate under a UV lamp. If the plate contains a fluorescent indicator (F₂₅₄), compounds that absorb UV light will appear as dark spots on a green fluorescent background at 254 nm.

  • Analysis: Measure the distance from the origin line to the center of the separated spot (Distance A) and the distance from the origin line to the solvent front (Distance B).[14] Calculate the Retention Factor (Rf) value for each spot.[13]

    Rf = Distance traveled by the spot (A) / Distance traveled by the solvent front (B)[15]

Data Presentation

The effectiveness of different mobile phase systems can be compared by their respective Rf values. An optimal system will provide an Rf value between 0.3 and 0.7, allowing for clear separation from the origin and the solvent front.[16]

Mobile Phase SystemCompoundRf Value (Hypothetical)Observations
System A: Toluene:Ethyl Acetate (7:3)This compound0.55Well-defined yellow spot, good migration.
Impurity 10.42Faint yellow spot, clearly separated.
System B: Dichloromethane:Acetone (9:1)This compound0.68Good migration, slightly less sharp spot.
Impurity 10.53Partial co-elution with the main spot.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the TLC experiment for this compound analysis.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_result Result A Prepare Mobile Phase B Saturate TLC Chamber A->B F Place Plate in Chamber (Develop) B->F C Dissolve this compound Sample E Spot Sample on TLC Plate C->E D Prepare & Mark TLC Plate D->E E->F G Remove Plate & Mark Solvent Front F->G H Dry the TLC Plate G->H I Visualize Spots (Daylight/UV) H->I J Measure Distances I->J K Calculate Rf Values J->K L Separated Components K->L

Caption: Workflow for the TLC analysis of this compound.

The described Thin-Layer Chromatography method provides a reliable and efficient means for the qualitative analysis of this compound. By selecting an appropriate mobile phase, such as a Toluene:Ethyl Acetate mixture, effective separation from potential impurities can be achieved. The protocol is suitable for routine quality control in research and manufacturing environments to assess the purity and identity of this vat dye.

References

Application Notes and Protocols: C.I. Vat Yellow 33 in Organic Electronics Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial investigations into the application of C.I. Vat Yellow 33 in the field of organic electronics have revealed a significant gap in publicly available research. While this compound is a well-established vat dye in the textile industry, its properties and potential as a semiconducting material in devices such as organic field-effect transistors (OFETs) or organic solar cells (OSCs) do not appear to be documented in scientific literature.

The following sections provide a general overview of vat dyes in organic electronics and outline protocols that could be adapted for the preliminary investigation of a new candidate material like this compound. This document serves as a foundational guide for researchers venturing into the characterization of unexplored vat dyes for electronic applications.

Introduction to Vat Dyes in Organic Electronics

Vat dyes are a class of organic colorants characterized by their excellent chemical and thermal stability, and their planar, conjugated molecular structures.[1][2] These inherent properties make them intriguing candidates for organic semiconductors. The molecular framework of many vat dyes facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices.[2] While research has explored various vat dyes for applications in OFETs and OSCs, this compound remains an underexplored member of this family in this specific context.

Physicochemical Properties of this compound

A summary of the known properties of this compound, primarily from its application as a textile dye, is presented below. These characteristics may offer insights into its suitability for organic electronic applications.

PropertyValueSource
C.I. Name Vat Yellow 33[3]
CAS Number 12227-50-8[3][4]
Molecular Formula C₅₄H₃₂N₄O₆[3][5]
Molecular Weight 832.86 g/mol [3]
Appearance Yellow powder[3]
Solubility Insoluble in water, acetone, ethanol. Soluble in hot nitrobenzene.[4][6]

Proposed Experimental Protocols for Evaluating this compound in Organic Electronics

The following are generalized protocols for the fabrication and characterization of organic field-effect transistors (OFETs), which can be adapted to investigate the potential of this compound as a p-type or n-type semiconductor.

Materials and Reagents
  • This compound (high purity)

  • Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Hexamethyldisilazane (HMDS)

  • High-purity organic solvents (e.g., chloroform, chlorobenzene, dichlorobenzene)

  • Gold (Au) and a suitable adhesion layer (e.g., Chromium) for source/drain electrodes

  • Substrate cleaning solvents (e.g., acetone, isopropanol)

Device Fabrication Workflow: Bottom-Gate, Top-Contact (BGTC) OFET

A typical workflow for fabricating a bottom-gate, top-contact OFET is outlined below. This configuration is often used for initial screening of new organic semiconductors.

OFET_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Electrode Deposition & Encapsulation cluster_3 Device Characterization Substrate_Cleaning 1. Substrate Cleaning (Ultrasonication in Acetone, IPA) HMDS_Treatment 2. Surface Modification (HMDS Vapor Treatment) Substrate_Cleaning->HMDS_Treatment Substrate_Cleaning->HMDS_Treatment Solution_Prep 3. Solution Preparation (Dissolve Vat Yellow 33 in hot, high-boiling point solvent) Deposition 4. Thin-Film Deposition (Spin-coating or Drop-casting) HMDS_Treatment->Deposition Solution_Prep->Deposition Annealing 5. Thermal Annealing (Optimize temperature and time) Deposition->Annealing Deposition->Annealing Electrode_Dep 6. Electrode Deposition (Thermal Evaporation of Cr/Au through shadow mask) Annealing->Electrode_Dep Encapsulation 7. Encapsulation (Optional) (For stability testing) Electrode_Dep->Encapsulation Electrical_Char 8. Electrical Characterization (Measure transfer and output characteristics) Electrode_Dep->Electrical_Char

Workflow for BGTC OFET Fabrication.
Detailed Experimental Steps

  • Substrate Preparation:

    • Cut Si/SiO₂ wafers to the desired size.

    • Clean the substrates by sequential ultrasonication in acetone and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the SiO₂ surface with HMDS vapor by placing the substrates in a vacuum chamber with a few drops of HMDS for 30 minutes. This creates a hydrophobic surface, improving the quality of the subsequently deposited organic film.

  • Active Layer Deposition:

    • Prepare a solution of this compound in a suitable high-boiling point solvent (e.g., hot nitrobenzene, 1,2-dichlorobenzene) at a low concentration (e.g., 1-5 mg/mL). Due to the low solubility of many vat dyes, heating may be required to aid dissolution.[4]

    • Deposit the solution onto the HMDS-treated substrates using spin-coating or drop-casting to form a thin film.

    • Thermally anneal the films at various temperatures (e.g., 100 °C, 150 °C, 200 °C) to improve crystallinity and film morphology.

  • Electrode Deposition:

    • Thermally evaporate source and drain electrodes through a shadow mask. A common choice is a thin adhesion layer of chromium (e.g., 5 nm) followed by a thicker layer of gold (e.g., 50 nm).

  • Device Characterization:

    • Measure the electrical characteristics of the OFETs in a probe station under a controlled atmosphere (e.g., nitrogen or vacuum).

    • Obtain the transfer characteristics (IDS vs. VGS at a constant VDS) and output characteristics (IDS vs. VDS at various VGS).

    • From the transfer characteristics in the saturation regime, calculate the charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).

Expected Data and Analysis

The primary goal of these initial experiments would be to determine if this compound exhibits any semiconducting behavior and to quantify its key performance metrics.

Table of Hypothetical Performance Metrics for an Exploratory Vat Dye OFET:

ParameterSymbolTarget Range for Promising Material
Charge Carrier Mobility µ> 0.1 cm²/Vs
On/Off Current Ratio Ion/Ioff> 10⁵
Threshold Voltage Vth< 10 V

Future Research Directions

Should initial investigations indicate that this compound possesses promising semiconducting properties, further research could explore:

  • Optimization of Deposition Parameters: Systematically varying spin speed, solution concentration, and annealing temperature to enhance device performance.

  • Exploration of Different Device Architectures: Fabricating top-gate, bottom-contact (TGBC) or other device structures.

  • Investigation as a Donor or Acceptor in Organic Solar Cells: Blending this compound with a suitable electron donor or acceptor material to fabricate and test bulk heterojunction solar cells.

  • Structural and Morphological Characterization: Using techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM) to correlate film structure with electrical performance.

The logical progression of such a research effort is depicted in the following diagram:

research_pathway cluster_0 Initial Screening cluster_1 Optimization cluster_2 Advanced Applications Initial_OFET Fabricate & Test BGTC OFETs Performance_Eval Evaluate Key Metrics (µ, Ion/Ioff, Vth) Initial_OFET->Performance_Eval Dep_Opt Optimize Deposition Parameters Performance_Eval->Dep_Opt Arch_Opt Explore Device Architectures Dep_Opt->Arch_Opt OSC_Fab Fabricate & Test Organic Solar Cells Arch_Opt->OSC_Fab Morph_Char Structural & Morphological Characterization OSC_Fab->Morph_Char

Logical pathway for vat dye research.

References

Troubleshooting & Optimization

Improving the solubility of C.I. Vat Yellow 33 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C.I. Vat Yellow 33

This guide provides researchers, scientists, and drug development professionals with essential information for effectively solubilizing this compound for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is an anthraquinone-based vat dye.[1] Like other vat dyes, it is a large, planar, and non-polar molecule, making it inherently insoluble in water and many common laboratory solvents such as acetone, ethanol, and chloroform.[2][3] Its insolubility is a key characteristic of its application, as it is applied in a temporarily solubilized form that then reverts to its insoluble state, ensuring high fastness.[4][5]

Q2: In which organic solvents does this compound show some solubility?

While insoluble in most common solvents, this compound demonstrates limited solubility in specific organic solvents, particularly at elevated temperatures. This method is generally used for analytical purposes, such as HPLC, rather than for application experiments.[3]

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference
WaterInsoluble[2][3]
EthanolInsoluble[2][3]
AcetoneInsoluble[2][3]
ChloroformInsoluble[2]
TolueneInsoluble[2]
Hot NitrobenzeneSoluble[2][3]
o-ChlorophenolSlightly Soluble[2]
PyridineSlightly Soluble[2]

Q3: What is "vatting" and how does it make this compound soluble?

Vatting is the standard chemical process used to solubilize vat dyes.[6] It involves two key steps:

  • Reduction: The insoluble dye pigment is chemically reduced. This reaction breaks certain double bonds within the molecule.

  • Alkalinization: The reduction is performed in an alkaline solution (e.g., using sodium hydroxide). The alkaline conditions convert the reduced form into its water-soluble sodium salt, known as the "leuco" form.[4]

This soluble leuco form can then be used in aqueous solutions for experiments. The process is reversible; upon oxidation (e.g., exposure to air), the leuco form converts back to the original insoluble pigment.[5][7]

Experimental Protocol: Solubilization via Vatting

This protocol provides a general laboratory-scale method for solubilizing this compound. Researchers should optimize concentrations and conditions based on their specific experimental needs.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite or "hydrose"

  • Heating plate with magnetic stirrer

  • Beaker or flask

  • pH meter or pH indicator strips

Procedure:

  • Preparation of Dye Dispersion:

    • Weigh the desired amount of this compound powder.

    • In a beaker, create a smooth paste by adding a small amount of warm (40-50°C) water. This prevents clumping.

  • Vatting (Reduction & Solubilization):

    • Add the required volume of water to the beaker and heat the solution to the target temperature (typically 60-80°C).[6]

    • While stirring, add the required amount of sodium hydroxide to achieve an alkaline pH (typically 10-12).[6][8]

    • Gradually add the sodium hydrosulfite reducing agent. The solution will undergo a color change as the dye is reduced to its soluble leuco form. For this compound, the alkaline leuco form is described as blue or red-light purple.[1][2]

    • Continue stirring at the set temperature for 10-20 minutes to ensure complete reduction.[6] The solution should now be ready for experimental use.

Table 2: Recommended Starting Conditions for Vatting

| Parameter | Recommended Value | Notes | Reference | | :--- | :--- | :--- | | Temperature | 60 - 80 °C | Temperature affects the rate of reduction. Higher temperatures can increase the decomposition of the reducing agent. |[6][7] | | pH | 10 - 12 | Maintained with Sodium Hydroxide (NaOH). Crucial for converting the reduced dye to its soluble salt form. |[6][8] | | Reducing Agent | Sodium Hydrosulfite (Na₂S₂O₄) | A common and effective reducing agent for vat dyes. |[6] | | Vatting Time | 10 - 20 minutes | Time required for the reduction process to complete. |[6] |

Troubleshooting Guide

Q4: My solution color is not changing to the expected leuco form color. What's wrong?

This is a common issue indicating that the reduction process is incomplete or has failed.

  • Check pH: The pH must be sufficiently alkaline (10-12) for the reaction to proceed. If the pH is too low, add more NaOH solution incrementally.[8]

  • Check Temperature: Ensure the solution is within the optimal temperature range (60-80°C).[6] Low temperatures can slow the reaction, while excessively high temperatures can degrade the sodium hydrosulfite.[7]

  • Insufficient Reducing Agent: You may not have added enough sodium hydrosulfite, or it may have degraded due to age or exposure to air. Add a small amount of fresh reducing agent and observe for a color change.[8][9]

Q5: The dye precipitated out of my solution after a short time. Why?

This indicates that the soluble leuco form has re-oxidized to its insoluble pigment form.

  • Air Exposure: The leuco form is sensitive to oxygen. Minimize vigorous stirring or bubbling of air into the solution. For experiments requiring longer stability, consider working under an inert atmosphere (e.g., nitrogen).

  • Insufficient Reducing Agent: If there is not enough excess reducing agent, any dissolved oxygen can quickly oxidize the dye. Ensure an adequate amount of sodium hydrosulfite is present to maintain a reduced state.[7]

Q6: After my experiment, the color appears dull or has shifted. What happened?

This could be due to "over-reduction," a phenomenon where the dye molecule is reduced beyond the desired leuco state, which can alter its chemical structure and final color.[7]

  • Control Reducing Agent: Avoid adding a large excess of sodium hydrosulfite. Metered or stepwise addition can provide better control.[7]

  • Control Temperature: Over-reduction is more likely at higher temperatures. Dyeing at temperatures above 60°C with hydrosulfite can sometimes lead to duller shades for certain vat dyes.[7]

Visual Guides

The following diagrams illustrate the key workflows for successfully solubilizing this compound.

G cluster_prep Preparation cluster_vatting Vatting Process cluster_result Result start Start: this compound Powder paste Create Paste with Warm Water start->paste disperse Disperse Paste in Water paste->disperse heat Heat to 60-80°C disperse->heat add_naoh Add NaOH (pH 10-12) heat->add_naoh add_hydro Add Sodium Hydrosulfite add_naoh->add_hydro reduce Stir for 10-20 min add_hydro->reduce soluble Soluble 'Leuco' Form Ready for Use reduce->soluble

Caption: Experimental workflow for the solubilization of this compound via vatting.

G action action success Process Successful fail Re-evaluate reagents and procedure start Is solution the correct leuco color? start->success Yes check_ph Is pH 10-12? start->check_ph No check_temp Is Temp 60-80°C? check_ph->check_temp Yes add_naoh Incrementally add NaOH check_ph->add_naoh No check_reducer Is reducing agent fresh and sufficient? check_temp->check_reducer Yes adjust_temp Adjust temperature check_temp->adjust_temp No check_reducer->success Yes check_reducer->fail No add_naoh->check_ph adjust_temp->check_temp add_reducer Add fresh Na₂S₂O₄

Caption: Troubleshooting decision tree for incomplete dye reduction.

References

Technical Support Center: Optimizing Mobile Phase for C.I. Vat Yellow 33 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic analysis of C.I. Vat Yellow 33.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound in a question-and-answer format.

Question: Why is my this compound peak showing significant tailing or asymmetry?

Answer: Peak tailing or asymmetry for this compound, an anthraquinone dye, in reverse-phase HPLC is a common issue.[1] Several factors could be the cause:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase (like C18) can interact with polar functional groups on the dye molecule, leading to tailing.

  • Mobile Phase pH: An inappropriate pH of the mobile phase can cause ionizable groups on the analyte to be in a mixed state, resulting in poor peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[2]

Troubleshooting Steps:

  • Add an Acidic Modifier: Incorporate a small amount of an acid like formic acid or phosphoric acid (e.g., 0.1% v/v) into your mobile phase.[3][4] This helps to suppress the ionization of silanol groups on the stationary phase and can improve peak shape.[5] For mass spectrometry (MS) applications, formic acid is preferred as it is volatile.[4][6]

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of any acidic functional groups on your analyte to ensure it is in a single protonation state.

  • Reduce Sample Concentration: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

  • Flush the Column: If you suspect contamination, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained impurities.[2]

  • Use a High-Purity Column: Consider using a column with high-purity silica and end-capping to minimize silanol interactions.

Question: My retention time for this compound is drifting or inconsistent between injections. What could be the cause?

Answer: Retention time drift can compromise the reliability of your analytical method. The most common causes include:

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between gradient runs or after changing the mobile phase can lead to shifting retention times.[2]

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile organic component (acetonitrile) can alter the solvent strength and affect retention.[2]

  • Temperature Fluctuations: Variations in the column temperature can impact the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.[2]

  • Pump Performance Issues: An unstable flow rate due to air bubbles in the pump, worn pump seals, or faulty check valves can cause retention time variability.[7]

Troubleshooting Steps:

  • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions. A good rule of thumb is to flush with at least 10-20 column volumes.[2]

  • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoirs capped to minimize evaporation. Degas the mobile phase to remove dissolved air.[2]

  • Use a Column Oven: Employ a thermostatted column oven to maintain a consistent temperature throughout your analytical runs.[2]

  • Purge the Pump: If you suspect air bubbles, purge the HPLC pump. Check for any leaks in the system.[7]

Question: I am not seeing any peak for this compound, or the peak is very small. What should I check?

Answer: The absence of a peak or a significantly reduced peak area can be due to several factors:

  • Injection Issues: A problem with the autosampler or manual injector, such as a blocked needle or an incompletely filled sample loop, can prevent the sample from reaching the column.[8]

  • Detector Problems: The detector might be set to the wrong wavelength for this compound, or the lamp may be failing.[2]

  • Sample Degradation: The dye may have degraded in the sample solvent.

  • Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to pass through the column very quickly with poor peak shape, or not be retained at all.[8]

Troubleshooting Steps:

  • Verify Injection: Perform a manual injection or observe the autosampler during an injection cycle to ensure it is functioning correctly.

  • Check Detector Settings: Confirm that the UV-Vis detector is set to a wavelength where this compound has strong absorbance.

  • Prepare a Fresh Standard: Prepare a fresh solution of this compound to rule out sample degradation.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the analysis of this compound on a C18 column?

A typical starting point for a reverse-phase HPLC method for this compound is a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, with an acidic modifier.[3][4] A common starting gradient might be 60-95% acetonitrile in water with 0.1% formic acid over 15-20 minutes.

Q2: How does changing the acetonitrile/water ratio affect the chromatography of this compound?

In reverse-phase chromatography, increasing the percentage of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of hydrophobic compounds like this compound.[9] Conversely, decreasing the acetonitrile percentage will increase the retention time. Adjusting this ratio is a primary way to control the retention and resolution of your analyte.

Q3: Why is an acid like formic or phosphoric acid added to the mobile phase?

Adding a small amount of acid to the mobile phase serves two main purposes:

  • It improves peak shape by protonating residual silanol groups on the silica-based stationary phase, which reduces undesirable secondary interactions with the analyte.[5]

  • It can control the ionization state of the analyte, ensuring it is in a single form, which also leads to sharper peaks.

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile. However, they have different solvent strengths and selectivities.[10] Acetonitrile is generally a stronger solvent for reverse-phase HPLC and often results in lower backpressure.[10] If you switch from acetonitrile to methanol, you may need to adjust the percentage of the organic modifier to achieve similar retention times. A general rule is to use about 10% more methanol than acetonitrile for comparable retention.[11]

Q5: How should I prepare and handle the mobile phase?

For reproducible results, it is crucial to:

  • Use high-purity, HPLC-grade solvents and reagents.[12]

  • Prepare the mobile phase accurately and consistently.

  • Degas the mobile phase before use to prevent air bubbles in the system, which can cause pump and detector issues.[2]

  • Filter the mobile phase through a 0.45 µm or 0.22 µm filter to remove particulate matter that could clog the column or system components.

  • Keep solvent reservoirs covered to prevent changes in composition due to evaporation and to keep out dust.

Data Presentation

The following table provides representative data illustrating the effect of mobile phase composition on key chromatographic parameters for this compound. This data is intended as a guide for method optimization.

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time (min)Peak Asymmetry (As)Resolution (Rs) from Nearest Impurity
60:4018.51.81.9
70:3012.21.42.5
80:207.81.22.1
90:104.51.11.6

Note: This is a representative table to illustrate the general effects of mobile phase changes. Actual results will vary depending on the specific column, HPLC system, and other experimental conditions.

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound

This protocol describes a general reverse-phase HPLC method for the analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (or phosphoric acid)

  • Suitable solvent for sample preparation (e.g., dimethylformamide, then dilute with mobile phase)

2. Instrumentation and Columns

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or vacuum degassing.

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a minimal amount of a strong solvent like dimethylformamide. Dilute to a final concentration of approximately 1 mg/mL with acetonitrile or mobile phase B.

  • Working Standard Solution: Further dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL).

  • Sample Solution: Prepare the sample in a similar manner to the standard solution to achieve a final concentration within the calibration range.

5. Chromatographic Conditions

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Set to the absorbance maximum of this compound.

  • Gradient Program (Example):

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 30 70
    15.0 5 95
    20.0 5 95
    20.1 30 70

    | 25.0 | 30 | 70 |

6. System Equilibration

  • Before the first injection, equilibrate the column with the initial mobile phase composition (30% A, 70% B) for at least 30 minutes or until a stable baseline is achieved.

7. Data Analysis

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the analyte using the peak area and a calibration curve generated from the working standard solutions.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Acetonitrile/Water/Acid) equilibrate Equilibrate Column prep_mobile_phase->equilibrate prep_sample Prepare Standard & Sample Solutions inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV-Vis Detection separate->detect process_data Process Chromatogram detect->process_data quantify Quantify this compound process_data->quantify

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_guide start Chromatographic Problem (e.g., Poor Peak Shape, RT Drift) peak_shape Poor Peak Shape? start->peak_shape check_modifier Check Mobile Phase Modifier (e.g., add 0.1% Formic Acid) peak_shape->check_modifier Yes rt_drift Retention Time Drift? peak_shape->rt_drift No reduce_load Reduce Sample Concentration check_modifier->reduce_load flush_column_peak Flush or Replace Column reduce_load->flush_column_peak check_equilibration Increase Column Equilibration Time rt_drift->check_equilibration Yes no_peak No/Small Peak? rt_drift->no_peak No check_mobile_phase Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase check_temp Use Column Oven check_mobile_phase->check_temp check_pump Purge Pump, Check for Leaks check_temp->check_pump check_injector Verify Injector Function no_peak->check_injector Yes check_detector Check Detector Settings check_injector->check_detector check_sample Prepare Fresh Sample check_detector->check_sample

Caption: Troubleshooting decision tree for common HPLC issues.

References

Preventing agglomeration of C.I. Vat Yellow 33 particles in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions regarding the prevention of C.I. Vat Yellow 33 particle agglomeration in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is an anthraquinone-based vat dye, identified by CAS number 12227-50-8.[1][2][3] It is prized for its brilliant yellow color and excellent light and wash fastness, making it suitable for high-durability applications.[1][4] Primarily, it is used for dyeing cellulosic fibers such as cotton, linen, and rayon.[1][5] The dye is insoluble in water in its pigment form and requires a chemical reduction process to become a water-soluble "leuco" form, which can then be absorbed by the fibers.[1][6][7]

Q2: What is particle agglomeration in the context of this compound?

Particle agglomeration is the process where individual, finely dispersed dye particles clump together to form larger clusters. Since this compound is initially applied as a dispersion of insoluble particles, maintaining a small and uniform particle size is critical for successful application.[6][8] Agglomeration can lead to visible specks, uneven dyeing, poor color yield, and clogging of equipment.[8][9]

Q3: What are the primary causes of this compound agglomeration?

Several factors can induce the agglomeration of vat dye particles in solution:

  • Improper Wetting: Air entrapped within and on the surface of pigment clusters must be displaced by the liquid medium. Incomplete wetting prevents the separation of individual particles.[10]

  • High Water Hardness: The presence of metal ions (e.g., calcium, magnesium) in the water can destabilize the dispersion.[9]

  • Incorrect pH: Vat dye dispersions are sensitive to pH. The pH should typically be maintained between 8 and 10 during grinding and dispersion.[11][12]

  • Elevated Temperature: High temperatures can decrease the effectiveness of certain dispersants, leading to particle aggregation, especially in high-pressure dyeing baths.[9][13]

  • Inadequate Dispersant: The absence, incorrect choice, or insufficient concentration of a dispersing agent will fail to prevent particles from re-agglomerating.[9][14]

  • Excessive Electrolyte Concentration: High levels of salts can sometimes cause aggregation, although this is also a necessary component for dye absorption in later stages.[15][16]

Troubleshooting Guide

Q4: I'm observing specks and uneven color in my application. What is the likely cause?

The appearance of specks is a classic sign of dye particle agglomeration.[8] This occurs when finely ground pigment particles coalesce into larger clusters that become visible after fixation.[8]

  • Immediate Action: Re-disperse the vat dye solution before use.

  • Preventative Measures:

    • Ensure the initial dye paste is thoroughly wetted and milled to a particle size of less than five microns.[11]

    • Verify the quality of your water; use deionized or softened water if high hardness is suspected.[9]

    • Check and adjust the pH of your dispersion to a stable range (typically 8-9).[11]

    • Use a high-quality, thermally stable dispersing agent appropriate for your application temperature.[9][13]

Q5: My this compound dispersion settles quickly. How can I improve its stability?

Poor suspension stability indicates that the forces keeping the particles apart are insufficient to overcome gravity and attractive forces.

  • Particle Size: The primary step is to ensure the dye has been properly milled to a fine particle size (<5 µm).[11] Larger particles settle much more rapidly.

  • Dispersant Efficacy: The choice and concentration of the dispersant are critical. Lignin-based biopolymers and sulfonated condensation polymers are effective for vat dyes as they adsorb onto the particle surface and prevent agglomeration through electrostatic and steric repulsion.[10][14][17]

  • Protective Colloids: The addition of a protective colloid, such as methyl cellulose, during the grinding process can form a gel-like layer upon heating, which effectively prevents particle migration and settling.[11]

Q6: Can the heating rate during my experiment affect particle stability?

Yes, a rapid heating rate is a known cause of dye agglomeration.[9] A fast increase in temperature can cause dissolved gases to come out of solution and can destabilize the dispersant system before it has time to equilibrate, leading to particle collision and aggregation. A gradual temperature rise is recommended, especially when approaching the target application temperature.[17]

Dispersant Selection and Data

Choosing the correct dispersing agent is crucial for preventing agglomeration. Anionic surfactants are commonly used for vat and disperse dyes.

Dispersant TypeExamplesMode of ActionKey AdvantagesConsiderations
Lignosulfonates Sodium LignosulfonateAnionic; Electrostatic & Steric RepulsionEnvironmentally friendly, effective for many vat dyes.[14]Can cause foam; may stain certain fibers.
Sulfonated Condensates Sulfonated Naphthalene/Phenol Formaldehyde CondensatesAnionic; Electrostatic RepulsionExcellent thermal stability, making them suitable for high-temperature applications.[9][13][18]Requires careful formulation to avoid compatibility issues.
Polymeric Dispersants Lignin-based BiopolymersAnionic; Primarily Steric RepulsionHigh efficiency, low staining, and environmentally friendly.[14]May be more expensive than traditional surfactants.
Protective Colloids Methyl CelluloseSteric RepulsionForms a protective gel upon heating, preventing migration during drying steps.[11]Must be added during the grinding process for maximum effect.[11]

Key Experimental Protocols

Protocol 1: Preparation of a Stable this compound Dispersion

This protocol describes the wet milling process to create a fine, stable dispersion.

  • Initial Slurry Preparation: In a suitable vessel, create a slurry by combining this compound press cake or powder with deionized water. The solids content should be between 10-30% by weight.

  • Dispersant Addition: Add the selected dispersing agent (e.g., sodium lignosulfonate at 0.5-2.0% of the dyestuff weight) and a protective colloid if required (e.g., methyl cellulose at 0.1-0.2% of the total dispersion weight).[11][18]

  • pH Adjustment: Adjust the pH of the slurry to between 8.5 and 9.0 using a suitable alkali like sodium bicarbonate.[11]

  • Wet Milling: Introduce the slurry into a bead mill or similar grinding equipment containing a water-insoluble grinding medium (e.g., sand or ceramic beads).

  • Grinding: Mill the dispersion until microscopic examination confirms that nearly all dye particles are less than 5 microns in diameter.[11] This process generates internal shear, which breaks down agglomerates and reduces particle size.

  • Final Formulation: After milling, separate the grinding medium. The resulting product is a stable dye dispersion that can be standardized for use.

Protocol 2: Evaluation of Dispersion Stability

This protocol provides a method to assess the stability of the prepared dispersion.

  • Sample Preparation: Dilute the prepared this compound dispersion to a typical application concentration in a graduated cylinder or cuvette.

  • Initial Measurement: Immediately after thorough mixing, measure the initial particle size distribution using a dynamic light scattering (DLS) or laser diffraction particle size analyzer.

  • Static Stability Test (Sedimentation): Allow the sample to stand undisturbed at ambient temperature. Visually inspect for signs of settling or separation at regular intervals (e.g., 1, 4, 8, and 24 hours). Record the height of any clear supernatant.

  • Thermal Stability Test: Heat the sample to the intended application temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).

  • Post-Stress Analysis: After the thermal test, cool the sample to room temperature. Re-mix gently and repeat the particle size analysis from step 2. A significant increase in the average particle size indicates agglomeration due to thermal stress.

  • Filter Paper Test: A simple method is to place a drop of the dispersion on filter paper. A stable dispersion will show a uniform spot, while an unstable one will show a colored center with a clear ring of liquid spreading outwards, indicating particle aggregation.

Visual Guides

Caption: Logical pathway showing how stable particles form undesirable agglomerates due to common factors.

Dispersant_Action cluster_0 Without Dispersant cluster_1 With Dispersant (Steric Hindrance) p1 Dye p2 Dye p1->p2 Agglomeration (Van der Waals Forces) p3 Dye p4 Dye p3->p4 Repulsion d1 d2 d3 d4 d5 d6

Caption: How dispersant molecules adsorb to dye particles, creating a barrier that prevents agglomeration.

Experimental_Workflow A Start: this compound Powder/Press Cake B 1. Prepare Slurry (Dye + Water + Dispersant) A->B C 2. Adjust pH (Target: 8.5 - 9.0) B->C D 3. Wet Milling (Reduce particle size to <5µm) C->D E 4. Stability Evaluation (Thermal & Static Tests) D->E F 5. Particle Size Analysis (Confirm size distribution) E->F G End: Stable Dispersion Ready for Application F->G

Caption: A standard workflow for the preparation and quality control of a stable dye dispersion.

References

Technical Support Center: Reducing Wastewater from C.I. Vat Yellow 33 Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing wastewater generated during the dyeing process with C.I. Vat Yellow 33. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various wastewater reduction techniques.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dyeing and offers potential solutions to mitigate wastewater generation.

Problem Potential Cause Recommended Solution
Poor Color Yield / Uneven Dyeing Incomplete reduction of the vat dye.[1]- Ensure the reducing agent is fresh and used in the correct concentration.- Optimize vatting temperature and time. For conventional sodium hydrosulfite reduction, a temperature of 60-80°C for 20 minutes is often effective.[2]- Check the pH of the dye bath; it should be alkaline for proper reduction.[3]
High Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) in Effluent Excessive use of conventional reducing agents like sodium hydrosulfite, which decompose into sulfate and sulfite.[4][5]- Switch to eco-friendly alternatives such as electrochemical reduction, natural reducing agents (e.g., henna root extract), or enzymatic reduction.[4][6][7] These methods can significantly lower the chemical load in the wastewater.[7]
Excessive Water Consumption Multiple rinsing steps are required to remove unfixed dye and residual chemicals.- Implement water-saving techniques like counter-current rinsing.- Explore advanced technologies like supercritical CO2 dyeing, which is a waterless process.[8][9]- Treat and reuse rinse water using membrane filtration or other advanced oxidation processes.[10][11]
Color Variation Between Batches Inconsistent dyeing parameters such as temperature, time, and chemical concentrations.[12]- Implement strict process control measures.- Utilize automated dosing systems for chemicals to ensure accuracy.- Regularly calibrate temperature and pressure sensors on dyeing equipment.
Staining or Spotting on Fabric Precipitation of the dye in the bath or improper dissolution.- Ensure the dye is properly dispersed before adding the reducing agent.- Use a suitable dispersing agent in the dye bath formulation.- Filter the dye solution before it enters the dyeing vessel.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of wastewater in the this compound dyeing process?

A1: The primary sources of wastewater are the dye bath itself, which contains residual dye, reducing agents, and alkali, and the subsequent rinsing steps required to remove these chemicals and any unfixed dye from the fabric. Vat dyeing processes are known to have a high ratio of raw materials to finished product, leading to significant wastewater generation.[13]

Q2: How can I reduce the chemical load in my wastewater?

A2: A significant portion of the chemical load comes from the reducing agent. Replacing conventional sodium hydrosulfite with more environmentally friendly alternatives can drastically reduce the COD and BOD of your effluent.[4][5] Options include:

  • Electrochemical Reduction: This method uses an electric current to reduce the dye, minimizing chemical usage and allowing for the potential regeneration of the dye bath.[5][7]

  • Natural Reducing Agents: Plant-based extracts from sources like henna root, apple, and carambola have shown comparable reduction potential to sodium hydrosulfite with a much lower environmental impact.[4][6][14][15]

  • Enzymatic Reduction: Specific enzymes can be used to facilitate the reduction of the vat dye, offering a biodegradable and highly specific alternative.

Q3: Is it possible to completely eliminate water from the this compound dyeing process?

A3: Yes, supercritical carbon dioxide (CO2) dyeing is a waterless technology that can be used for vat dyes.[8][9] In this process, supercritical CO2 acts as the solvent for the dye, eliminating the need for water and subsequent wastewater treatment. This technology also offers potential energy savings.[16]

Q4: What are the benefits of using enzymes in treating wastewater from vat dyeing?

A4: Enzymes can be used to specifically target and degrade residual dye molecules and other organic compounds in the wastewater.[3][17] This can lead to a significant reduction in color, COD, and BOD.[3] Enzymatic treatments are biodegradable and can operate under mild conditions.

Q5: Can I reuse the water from the dyeing process?

A5: Yes, with appropriate treatment, water from the dye bath and rinsing steps can be reused. Technologies like membrane bioreactors (MBRs) and advanced oxidation processes (AOPs) can treat the wastewater to a quality suitable for reuse in non-critical applications or even back into the dyeing process, significantly reducing overall water consumption.[10][11][18]

Data Presentation: Comparison of Wastewater Reduction Techniques

The following tables summarize quantitative data on the effectiveness of different wastewater reduction techniques compared to the conventional dyeing process using sodium hydrosulfite.

Table 1: Comparison of Reducing Agents and their Impact on Wastewater

Reducing Agent Typical Concentration Reduction Potential (mV) Effluent COD Reduction (%) Effluent BOD Reduction (%)
Sodium Hydrosulfite (Conventional) 2% (owm)-820 to -875BaselineBaseline
Ferrous Sulfate 2% (owm)-Lower than HydroseLower than Hydrose
Henna Root Extract 9 g/L-680 to -810Significant ReductionSignificant Reduction
Apple Extract 9 g/L~ -760Significant ReductionSignificant Reduction
Carambola Extract 500-600 ml/LComparable to HydroseSignificant ReductionSignificant Reduction
Electrochemical Reduction N/A (Mediator used)ControllableUp to 80% (in dyebath)-

Data compiled from various sources, including[4][6][7][19][20]. The exact reduction in COD and BOD can vary based on process optimization.

Table 2: Performance of Wastewater Treatment Technologies for Vat Dye Effluent

Treatment Technology Color Removal Efficiency (%) COD Removal Efficiency (%) BOD Removal Efficiency (%)
Coagulation-Flocculation 60 - 8040 - 6030 - 50
Adsorption (Activated Carbon) > 9070 - 9060 - 80
Membrane Bioreactor (MBR) 85 - 9993 - 98> 95
Advanced Oxidation Processes (AOPs) > 9570 - 9560 - 90
Electrochemical Treatment 85 - 9962 - 86-

Data compiled from various sources, including[10][18][21][22][23][24]. Efficiency can vary depending on the specific dye and operating conditions.

Experimental Protocols

Conventional Dyeing Process with this compound

This protocol serves as a baseline for comparison with wastewater reduction techniques.

Materials:

  • This compound dye

  • Cotton fabric

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Wetting agent

  • Dispersing agent

  • Glacial acetic acid

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Preparation of Dye Bath:

    • Prepare a dye bath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).

    • Add a wetting agent (e.g., 1 g/L) and a dispersing agent (e.g., 1 g/L) to the water.

    • Disperse the required amount of this compound (e.g., 2% on weight of fabric - owf) in the bath.

  • Vatting (Reduction):

    • Heat the dye bath to 60°C.

    • Add sodium hydroxide (e.g., 5 g/L) and sodium hydrosulfite (e.g., 5 g/L).

    • Maintain the temperature at 60°C for 15-20 minutes to allow for complete reduction of the dye (the solution should turn to a clear, often reddish-brown, leuco form).

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the dye bath.

    • Raise the temperature to 70-80°C and maintain for 45-60 minutes, ensuring the fabric is fully submerged and agitated.

  • Rinsing:

    • Remove the fabric from the dye bath and rinse with cold water.

  • Oxidation:

    • Treat the fabric in a bath containing hydrogen peroxide (e.g., 2-3 g/L) and acetic acid (to maintain a slightly acidic pH) at 50°C for 15 minutes to re-oxidize the dye to its insoluble form.

  • Soaping:

    • Wash the fabric in a bath with a non-ionic detergent at 90-95°C for 15 minutes to remove any loose dye and improve fastness properties.

  • Final Rinsing:

    • Rinse the fabric thoroughly with hot and then cold water until the water runs clear.

Wastewater Reduction Technique: Dyeing with Natural Reducing Agents

This protocol outlines the use of a natural reducing agent as a substitute for sodium hydrosulfite.

Materials:

  • This compound dye

  • Cotton fabric

  • Sodium hydroxide (NaOH)

  • Natural reducing agent (e.g., Henna root extract, Apple extract)

  • Wetting agent

  • Dispersing agent

  • Glacial acetic acid

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Preparation of Dye Bath:

    • Follow the same procedure as the conventional method to prepare the dye bath and disperse the dye.

  • Vatting (Reduction):

    • Heat the dye bath to 55°C.

    • Add sodium hydroxide (e.g., 70 ml/L of 38° Bé solution).[4]

    • Add the natural reducing agent. The optimal concentration will vary depending on the extract used (e.g., 9 g/L for henna root extract, 500-600 ml/L for carambola extract).[4][6]

    • Maintain the temperature at 55°C for approximately 45 minutes, or until the dye is fully reduced.[4]

  • Dyeing, Rinsing, Oxidation, Soaping, and Final Rinsing:

    • Follow the same procedures as outlined in the conventional dyeing protocol.

Wastewater Reduction Technique: Supercritical CO2 Dyeing

This is a conceptual protocol as the specific parameters for this compound on cotton may require optimization.

Materials:

  • This compound dye (micronized)

  • Cotton fabric

  • Supercritical CO2 dyeing apparatus

Procedure:

  • Fabric and Dye Loading:

    • The dry cotton fabric is wound onto a perforated beam and placed inside the high-pressure dyeing vessel.

    • The micronized this compound powder is placed in a separate dye reservoir within the apparatus.

  • Pressurization and Heating:

    • The vessel is sealed, and liquid CO2 is pumped in.

    • The pressure and temperature are increased to bring the CO2 to a supercritical state (typically above 73.8 bar and 31.1°C). For dyeing, conditions may range from 150-250 bar and 80-120°C.

  • Dyeing:

    • The supercritical CO2 flows through the dye reservoir, dissolving the this compound.

    • The CO2-dye solution is then circulated through the dyeing vessel, allowing the dye to penetrate the cotton fibers. The dyeing time can range from 30 to 120 minutes.

  • Depressurization and CO2 Recycling:

    • After the dyeing cycle, the pressure is slowly released. As the CO2 returns to a gaseous state, its solvent power is lost, and any undissolved dye precipitates out.

    • The gaseous CO2 is then recompressed and recycled back to the storage tank.

  • Fabric Removal:

    • The dyed fabric is removed from the vessel. Since no water is used, no drying is required. A light cleaning or blowing-off may be necessary to remove any loose dye particles.

Visualizations

Conventional Vat Dyeing Workflow

ConventionalDyeing cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing DyeBath Dye Bath Preparation Vatting Vatting (Reduction) - NaOH - Na2S2O4 DyeBath->Vatting Dyeing Dyeing Vatting->Dyeing Rinsing1 Initial Rinsing Dyeing->Rinsing1 Oxidation Oxidation - H2O2 Rinsing1->Oxidation Wastewater Wastewater Rinsing1->Wastewater High COD/BOD Soaping Soaping Oxidation->Soaping Rinsing2 Final Rinsing Soaping->Rinsing2 Soaping->Wastewater Moderate COD/BOD Rinsing2->Wastewater Low COD/BOD ElectrochemicalDyeing cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing MediatorSolution Mediator Solution (e.g., Fe-complex) ElectrochemicalCell Electrochemical Cell (Cathodic Reduction) MediatorSolution->ElectrochemicalCell Dyeing Dyeing ElectrochemicalCell->Dyeing Reduced Mediator Rinsing1 Initial Rinsing Dyeing->Rinsing1 Recycle Dyebath Regeneration Dyeing->Recycle Oxidation Oxidation Rinsing1->Oxidation ReducedWastewater Reduced Wastewater Rinsing1->ReducedWastewater Lower COD/BOD Soaping Soaping Oxidation->Soaping Rinsing2 Final Rinsing Soaping->Rinsing2 Soaping->ReducedWastewater Rinsing2->ReducedWastewater Recycle->ElectrochemicalCell Recycled Mediator

References

Troubleshooting uneven dyeing with C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C.I. Vat Yellow 33.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 12227-50-8) is an anthraquinone-based vat dye known for its brilliant yellow color and excellent fastness properties.[1][2] It is primarily used for dyeing cellulosic fibers such as cotton, linen, and viscose rayon.[1][3][4] Its high durability makes it suitable for textiles that require high resistance to light and washing, such as workwear and outdoor fabrics.[4]

Q2: What are the key chemical properties of this compound?

A2: this compound is a yellow powder that is insoluble in water.[3][5] To be used as a dye, it must undergo a reduction process in an alkaline solution, typically with sodium hydrosulfite and sodium hydroxide, to form a water-soluble "leuco" compound.[1] This soluble form has a high affinity for cellulosic fibers. The alkaline reduction of this compound results in a red-light purple leuco form.[1][2]

Q3: What are the typical fastness properties of this compound on cotton?

A3: this compound exhibits excellent fastness to light and washing. The following table summarizes its typical fastness grades according to ISO standards.

Fastness TestISO Standard Rating
Light Fastness6-7
Soaping Fastness (Fading)5
Soaping Fastness (Staining)5
Chlorine Bleach5
Mercerized5
Oxygen Bleach5
Ironing3-4

(Data sourced from multiple supplier technical data sheets)[1][2][5]

Troubleshooting Guide for Uneven Dyeing

Uneven dyeing is a common issue in vat dyeing. The following guide addresses specific problems you may encounter with this compound.

Problem 1: Speckled or spotty dyeing results.

  • Possible Cause 1: Incomplete dissolution of the dye.

    • Solution: Ensure the dye is properly pasted with a wetting agent and warm water before adding it to the dyebath. The particle size of the dye can affect its dispersion; larger particles can lead to poor stability.[6]

  • Possible Cause 2: Precipitation of the dye in the dyebath.

    • Solution: This can occur if the concentration of the dye is too high or if there is an incompatibility with other chemicals in the bath.[7] Ensure all components are compatible and that the dye concentration is within the recommended limits. Hard water can also cause precipitation of the leuco form of the dye; the use of softened or deionized water is recommended.

Problem 2: The fabric has a lighter shade than expected.

  • Possible Cause 1: Incomplete reduction of the vat dye.

    • Solution: Vat dyes must be fully converted to their soluble leuco form to be absorbed by the fiber.[8] Ensure that the reducing agent (sodium hydrosulfite) and alkali (caustic soda) are used in the correct concentrations and that the reduction is carried out for the recommended time and at the appropriate temperature. The efficiency of sodium hydrosulfite decreases at high temperatures in the presence of air.[6]

  • Possible Cause 2: Premature oxidation of the leuco dye.

    • Solution: Keep the dyed material fully submerged in the dyebath to prevent contact with air, which can cause premature oxidation.[8]

  • Possible Cause 3: Insufficient dyeing time or temperature.

    • Solution: The maximum affinity for this compound is at approximately 60°C.[9] Ensure the dyeing is carried out at the optimal temperature for a sufficient duration to allow for proper dye penetration into the fibers.

Problem 3: The dyed fabric shows streaks or patchiness.

  • Possible Cause 1: Uneven pretreatment of the substrate.

    • Solution: The fabric must be uniformly scoured and bleached to remove impurities like waxes, oils, and sizes that can act as a resist and prevent even dye uptake.[10]

  • Possible Cause 2: Improper circulation of the dye liquor or movement of the fabric.

    • Solution: Ensure uniform agitation of the dyebath and movement of the fabric to promote even distribution of the dye.

  • Possible Cause 3: Incorrect pH of the dyebath.

    • Solution: The pH of the vat dyeing process is critical. An incorrect pH can affect the stability of the leuco dye and its affinity for the fiber. The optimal pH for oxidation is between 7.5 and 8.5.[6][11]

Problem 4: The final color is dull or has poor fastness.

  • Possible Cause 1: Incomplete oxidation.

    • Solution: After dyeing, the fabric must be thoroughly oxidized to convert the leuco dye back to its insoluble pigment form within the fibers. This can be achieved through air oxidation or by using chemical oxidizing agents like hydrogen peroxide or sodium perborate.

  • Possible Cause 2: Neglecting the soaping step.

    • Solution: A final soaping at a high temperature (e.g., 90°C) is crucial to remove loose dye from the surface of the fibers and to stabilize the final shade.[8][11] This step is essential for achieving optimal fastness properties.

Experimental Protocols

Standard Laboratory Protocol for Exhaust Dyeing of Cotton with this compound (4.0% Shade)

This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate characteristics.

  • Preparation of the Dye Paste:

    • Accurately weigh 0.16 g of this compound powder.

    • In a dye cup, add 1 mL of a wetting agent solution and 1 mL of ethanol.

    • Add the dye powder and stir with a glass rod to form a uniform paste.[8]

  • Preparation of the Alkali Solution:

    • Heat 50 mL of distilled water to 60°C.

    • Dissolve 1.5 g of caustic soda (NaOH) in the heated water. This solution should be freshly prepared.[8]

  • Reduction (Vatting):

    • Pour the alkali solution into the dye paste.

    • Weigh and add 3 g of sodium hydrosulfite. Stir gently.

    • Place the dye cup in a 60°C water bath for 10 minutes to allow for pre-reduction.[8] The solution should turn a red-light purple color, which is the leuco form of the dye.[1][2]

  • Dyeing:

    • Add 150 mL of 60°C distilled water to the reduced dye solution.

    • Introduce a 4 g pre-wetted cotton fabric sample into the dyebath.

    • Place the dye cup in a laboratory dyeing machine set at 60°C and run for 45 minutes.[8]

  • Oxidation:

    • Remove the fabric from the dyebath and rinse with cold water.

    • Allow the fabric to air-oxidize or immerse it in a solution of an oxidizing agent (e.g., 0.5-1 g/L hydrogen peroxide) until the original yellow color is fully developed.

  • Soaping:

    • Prepare a soaping bath containing 1-2 g/L of a suitable detergent and 1 g/L of soda ash.

    • Treat the dyed fabric in this bath at 90°C for 15-20 minutes.[8]

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Hydroextract the fabric and dry it at an appropriate temperature.

Visualizations

VatDyeingWorkflow start Start: Insoluble Vat Dye Powder pasting 1. Pasting (with wetting agent) start->pasting reduction 2. Reduction (Vatting) (Alkali + Reducing Agent at ~60°C) pasting->reduction leuco Soluble Leuco Dye (Red-light purple solution) reduction->leuco dyeing 3. Dyeing (Substrate immersion at ~60°C) leuco->dyeing oxidation 4. Oxidation (Air or chemical oxidizing agent) dyeing->oxidation insoluble_in_fiber Insoluble Dye Trapped in Fiber oxidation->insoluble_in_fiber soaping 5. Soaping (Hot detergent wash) insoluble_in_fiber->soaping final Final Dyed Fabric (Even color, high fastness) soaping->final

Caption: Workflow for the vat dyeing process with this compound.

TroubleshootingUnevenDyeing issue_node issue_node check_node check_node cause_node cause_node solution_node solution_node start Uneven Dyeing Observed check_pretreatment Is substrate pretreatment adequate? start->check_pretreatment cause_pretreatment Impurities on fiber check_pretreatment->cause_pretreatment No check_reduction Is vatting process complete? check_pretreatment->check_reduction Yes solution_pretreatment Re-scour and bleach fabric cause_pretreatment->solution_pretreatment cause_reduction Incomplete reduction check_reduction->cause_reduction No check_dyeing Are dyeing conditions optimal? check_reduction->check_dyeing Yes solution_reduction Check chemical concentrations, temp, and time cause_reduction->solution_reduction cause_dyeing Incorrect temp, pH, or agitation check_dyeing->cause_dyeing No check_oxidation Is oxidation and soaping thorough? check_dyeing->check_oxidation Yes solution_dyeing Adjust dyeing parameters cause_dyeing->solution_dyeing cause_oxidation Poor oxidation or soaping check_oxidation->cause_oxidation No solution_oxidation Ensure complete oxidation and hot soaping cause_oxidation->solution_oxidation

Caption: Troubleshooting decision tree for uneven dyeing with vat dyes.

References

Optimization of photocatalytic degradation of C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Optimization of Photocatalytic Degradation of C.I. Vat Yellow 33. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance on experimental procedures, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of photocatalytic degradation for a dye like this compound?

A1: Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes a semiconductor photocatalyst (commonly TiO₂) and a light source.[1] When the photocatalyst absorbs photons with energy greater than its band gap, it generates electron-hole pairs.[2] These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻).[1] These ROS are powerful oxidizing agents that can break down the complex structure of the this compound dye into simpler, less harmful compounds like CO₂, water, and mineral acids.[1]

Q2: What are the most critical parameters that influence the degradation efficiency of this compound?

A2: The efficiency of photocatalytic degradation is sensitive to several experimental parameters. The most critical include:

  • pH of the solution: This affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption and reaction rates.[1]

  • Catalyst dosage: The amount of photocatalyst determines the number of available active sites for the reaction.

  • Initial dye concentration: Higher concentrations can reduce light penetration and saturate the catalyst surface, often decreasing the degradation rate.[3]

  • Light intensity: A higher intensity generally increases the rate of electron-hole pair generation, up to a certain point.[1]

  • Presence of other substances: Ions and other organic matter in the solution can act as scavengers for reactive oxygen species, inhibiting the degradation process.[1]

Q3: How is the degradation efficiency of this compound calculated?

A3: The degradation efficiency is typically determined by monitoring the change in the dye's concentration over time using a UV-Vis spectrophotometer. The concentration is proportional to the absorbance at the dye's maximum absorption wavelength (λmax). The efficiency is calculated using the following formula:[4]

Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100

Where:

  • C₀ is the initial concentration of the dye at the beginning of the irradiation (t=0).

  • Cₜ is the concentration of the dye at a specific irradiation time 't'.

It is crucial to first establish an adsorption-desorption equilibrium by stirring the dye solution with the catalyst in the dark. C₀ should be the concentration measured after this equilibrium is reached and just before turning on the light source.[5]

Q4: What is the Langmuir-Hinshelwood (L-H) model and how does it apply to this process?

A4: The Langmuir-Hinshelwood (L-H) model is widely used to describe the kinetics of heterogeneous photocatalytic reactions.[6] It relates the initial degradation rate (r₀) to the initial concentration of the substrate (C₀). The model assumes that the reaction occurs on the surface of the catalyst and that there is an adsorption equilibrium. For many photocatalytic systems, the kinetics can be described by a pseudo-first-order model derived from the L-H equation, especially at low dye concentrations.

Troubleshooting Guide

Q1: My degradation efficiency is very low. What are the possible causes and solutions?

A1: Low degradation efficiency is a common issue with several potential causes. Use the following points to troubleshoot your experiment:

  • Inadequate Light Source: Ensure your lamp's emission spectrum is appropriate for activating your photocatalyst (e.g., UV-A for TiO₂). Check the lamp's age and intensity, as performance can decrease over time.

  • Incorrect Catalyst Dosage: Too little catalyst provides insufficient active sites.[7] Too much catalyst can lead to particle aggregation and light scattering, which reduces the catalyst's effective surface area and blocks light penetration. You must determine the optimal dosage experimentally.

  • Suboptimal pH: The pH of the solution drastically affects the surface charge of the catalyst and the dye. For anthraquinone dyes, the optimal pH can vary.[8][9] Experiment with a range of pH values (e.g., 3, 5, 7, 9, 11) to find the ideal condition for this compound.

  • High Initial Dye Concentration: If the dye solution is too concentrated, it can absorb a significant portion of the light, preventing photons from reaching the catalyst surface.[3] This is known as the inner filter effect. Try diluting your sample.

  • Catalyst Deactivation: The catalyst surface can be "poisoned" by intermediates or other ions in the solution. Try washing or regenerating your catalyst.

  • Presence of Scavengers: Inorganic ions (like carbonates, chlorides, sulfates) can consume the generated hydroxyl radicals, reducing the degradation efficiency.[1] If you are not using deionized water, consider it as a potential source of interference.

Q2: I am observing significant decolorization in the dark, before I even turn on the light. What is happening?

A2: This indicates that a considerable amount of the dye is being removed from the solution via adsorption onto the surface of the photocatalyst, rather than being degraded. While adsorption is a necessary first step in heterogeneous photocatalysis, it is not degradation.[8]

  • Solution: To distinguish between adsorption and photocatalysis, always run a control experiment in the dark. Allow the dye and catalyst mixture to stir in the dark until equilibrium is reached (i.e., the concentration of the dye in the solution remains constant). This can take 30-60 minutes or longer. Start your photocatalytic experiment (turn on the light) only after this equilibrium has been established. The degradation efficiency should be calculated based on the concentration after this dark adsorption phase.[5]

Q3: My experimental results are not reproducible. What factors should I check?

A3: Lack of reproducibility often stems from small, uncontrolled variations in experimental conditions. Ensure the following are consistent across all experiments:

  • Reactor Geometry and Volume: Use the same reactor and the same volume of solution for each run. The distance from the light source to the solution surface must be kept constant.

  • Stirring Speed: Maintain a constant and vigorous stirring speed to ensure the catalyst remains uniformly suspended and to minimize mass transfer limitations.

  • Temperature: While photocatalysis is not highly sensitive to small temperature changes, significant variations can affect reaction rates. If possible, use a cooling system to maintain a constant temperature.

  • Catalyst Preparation: Ensure your catalyst is from the same batch and prepared identically each time.

  • Sample Collection and Preparation: Standardize your sampling technique. Immediately after collection, samples should be filtered (e.g., with a 0.22 µm syringe filter) or centrifuged to remove all catalyst particles before analysis to stop any further reaction.[10]

Data Presentation

The following tables illustrate how to present quantitative data from optimization experiments. The values are representative for dye degradation studies and should be determined experimentally for this compound.

Table 1: Effect of Catalyst Dosage on Degradation Efficiency (Conditions: this compound = 20 mg/L, pH = 7, Irradiation Time = 120 min)

Catalyst Dosage (g/L)Degradation Efficiency (%)
0.565.2
1.088.5
1.595.1
2.094.8
2.591.3

Table 2: Effect of Initial Dye Concentration on Degradation Efficiency (Conditions: Catalyst Dosage = 1.5 g/L, pH = 7, Irradiation Time = 120 min)

Initial Dye Conc. (mg/L)Degradation Efficiency (%)
1098.7
2095.1
3085.4
4076.9
5068.3

Table 3: Effect of pH on Degradation Efficiency (Conditions: Catalyst Dosage = 1.5 g/L, this compound = 20 mg/L, Irradiation Time = 120 min)

Initial pHDegradation Efficiency (%)
3.092.6
5.096.3
7.088.5
9.075.1
11.069.8

Experimental Protocols

Detailed Methodology for Photocatalytic Degradation of this compound

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound dye powder.

    • Dissolve it in deionized (DI) water to prepare a concentrated stock solution (e.g., 500 mg/L).

    • Store the stock solution in a dark container to prevent photobleaching.

  • Photocatalytic Reactor Setup:

    • Use a batch photoreactor, which typically consists of a glass beaker or a specialized quartz vessel.[11]

    • Place the reactor on a magnetic stirrer.

    • Position a light source (e.g., a UV lamp or a solar simulator) at a fixed distance from the reactor. A cooling fan or a water jacket should be used to maintain a constant temperature.

  • Experimental Procedure:

    • Prepare the desired volume of the dye solution (e.g., 100 mL) with the target initial concentration by diluting the stock solution with DI water.

    • Adjust the initial pH of the solution to the desired value using dilute NaOH or HCl.

    • Add the precisely weighed photocatalyst (e.g., TiO₂ P25) to the solution to achieve the desired dosage (e.g., 1.5 g/L).

    • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for a set period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

    • Take an initial sample (t=0) just before starting the irradiation. This sample represents the concentration after adsorption.

    • Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Keep the suspension under constant stirring.

    • Sampling: Withdraw aliquots (e.g., 3-5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Sample Preparation: Immediately after collection, centrifuge the aliquot at high speed (e.g., 8000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter to remove the photocatalyst particles.

  • Analysis:

    • Analyze the supernatant/filtrate using a UV-Vis spectrophotometer.

    • Measure the absorbance at the maximum wavelength (λmax) of this compound.

    • Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration of the dye at each time point.

    • Calculate the degradation efficiency using the formula mentioned in the FAQs section.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare Dye Solution mix Add Catalyst to Dye Solution prep_dye->mix prep_catalyst Weigh Photocatalyst prep_catalyst->mix adjust_ph Adjust pH adjust_ph->mix dark Stir in Dark (Adsorption Equilibrium) mix->dark irradiate Irradiate with Light Source dark->irradiate sample Collect Aliquots at Intervals irradiate->sample separate Centrifuge/Filter Sample sample->separate analyze UV-Vis Spectrophotometry separate->analyze calculate Calculate Degradation % analyze->calculate

Caption: Experimental workflow for photocatalytic degradation.

Photocatalysis_Mechanism cluster_catalyst Photocatalyst (e.g., TiO₂) cluster_reactions Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) vb->cb Photon (hν) h2o H₂O vb->h2o h⁺ o2 O₂ cb->o2 e⁻ oh_rad •OH (Hydroxyl Radical) h2o->oh_rad o2_rad O₂•⁻ (Superoxide Radical) o2->o2_rad products Degradation Products (CO₂, H₂O, etc.) oh_rad->products o2_rad->products dye This compound dye->products Oxidation

Caption: Simplified mechanism of photocatalytic dye degradation.

Troubleshooting_Tree start Low Degradation Efficiency? q_light Is light source adequate (wavelength, intensity)? start->q_light q_catalyst Is catalyst dosage optimal? q_light->q_catalyst Yes sol_light Check lamp spectrum/age. Increase intensity or time. q_light->sol_light No q_ph Is pH optimal? q_catalyst->q_ph Yes sol_catalyst Optimize dosage (e.g., 0.5-2.5 g/L). Avoid aggregation. q_catalyst->sol_catalyst No q_conc Is dye concentration too high? q_ph->q_conc Yes sol_ph Perform pH sweep experiment (e.g., pH 3-11). q_ph->sol_ph No q_adsorption High removal in dark control? q_conc->q_adsorption Yes sol_conc Reduce initial dye concentration. Test for inner filter effect. q_conc->sol_conc No sol_adsorption Process is mainly adsorption. Allow longer equilibrium time. Recalculate efficiency from t=0. q_adsorption->sol_adsorption Yes end_node Problem likely solved. q_adsorption->end_node No sol_light->q_catalyst sol_catalyst->q_ph sol_ph->q_conc sol_conc->q_adsorption sol_adsorption->end_node

Caption: Troubleshooting decision tree for low degradation.

References

Technical Support Center: Synthesis of C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of C.I. Vat Yellow 33.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low yield of 4-(4-aminophenyl)benzoic acid (Intermediate 1) Incomplete reduction of the nitro group in 4-(4-nitrophenyl)benzoic acid.- Ensure the reducing agent (e.g., glucose) is fresh and used in the correct stoichiometric amount. - Monitor the reaction temperature and time closely to ensure the reaction goes to completion.[1] - Utilize analytical techniques like TLC or HPLC to monitor the disappearance of the starting material.
Over-reduction of the nitro group to other functional groups.- Use a milder reducing agent or control the reaction conditions (temperature, pressure, pH) more precisely.
Formation of an insoluble precipitate during acid chloride synthesis The hydrochloride salt of 4-(4-aminophenyl)benzoic acid may precipitate out.- Ensure the reaction is carried out in a suitable anhydrous solvent to maintain the solubility of the starting material and product.
Premature reaction or side reactions with thionyl chloride.- Add thionyl chloride dropwise at a controlled temperature to manage the reaction rate. - Use a slight excess of thionyl chloride to ensure complete conversion, but avoid a large excess which can lead to side reactions.
Low yield of final this compound product Incomplete condensation reaction.- Confirm the formation of the acid chloride before proceeding with the condensation. - Ensure the 1-Aminoanthracene-9,10-dione is of high purity.[1] - Optimize reaction temperature and time for the condensation step. Traditional high-temperature fusions can lead to side reactions.[1]
Hydrolysis of the acid chloride intermediate.- Conduct the condensation step under strictly anhydrous conditions to prevent the acid chloride from converting back to the carboxylic acid.
Final product is a dull or off-color yellow Presence of unreacted starting materials or side-products.- Purify the intermediates at each step of the synthesis. - Use chromatographic techniques such as column chromatography or recrystallization to purify the final product.
Over-oxidation during the final work-up.- Control the oxidation step carefully to avoid degradation of the dye molecule.
Presence of multiple spots on TLC or peaks in HPLC of the final product Contamination with starting materials, intermediates, or byproducts.- Refer to the FAQ section on common impurities for identification. - Employ the provided analytical protocols for detailed impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Common impurities can arise from each stage of the synthesis:

  • From the reduction step: Unreacted 4-(4-nitrophenyl)benzoic acid.

  • From the acid chloride formation: Unreacted 4-(4-aminophenyl)benzoic acid.

  • From the condensation step: Unreacted 1-Aminoanthracene-9,10-dione and the mono-acylated byproduct, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-[1,1'-biphenyl]-4-carboxamide.

Q2: How can I monitor the progress of the reduction of 4-(4-nitrophenyl)benzoic acid?

A2: The reaction can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture can be compared to the starting material. The disappearance of the starting material spot indicates the completion of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the optimal conditions for the condensation step?

A3: The condensation of 4-(4-aminophenyl)benzoyl chloride with 1-Aminoanthracene-9,10-dione is a critical step.[1] It is typically carried out in a high-boiling point inert solvent. Optimizing stoichiometry, temperature, and reaction time is crucial to maximize the yield of the desired high-purity product and minimize side reactions.[1]

Q4: My final product shows poor solubility. What could be the reason?

A4: this compound is inherently insoluble in water and many common organic solvents. However, unusually poor solubility could indicate the presence of polymeric byproducts formed at high temperatures or due to side reactions. Ensure that the reaction temperatures are well-controlled.

Q5: How can I purify the final this compound?

A5: Purification can be challenging due to the low solubility of the dye. Techniques such as soxhlet extraction with a suitable solvent to remove more soluble impurities or column chromatography using a silica gel stationary phase and an appropriate eluent system can be employed. Recrystallization from a high-boiling point solvent like nitrobenzene is also a possibility.

Data Presentation

The following table can be used to log and compare quantitative data from different synthesis batches to identify trends and optimize the process.

Parameter Batch 1 Batch 2 Batch 3
Yield of Intermediate 1 (%)
Purity of Intermediate 1 (HPLC, % Area)
Yield of Final Product (%)
Purity of Final Product (HPLC, % Area)
Impurity 1 (% Area)
Impurity 2 (% Area)
Impurity 3 (% Area)

Experimental Protocols

Protocol 1: Synthesis of 4-(4-aminophenyl)benzoic acid (Intermediate 1)
  • In a reaction vessel, dissolve 4-(4-nitrophenyl)benzoic acid in an appropriate solvent.

  • Add a reducing agent, such as glucose, to the solution.

  • Heat the mixture under reflux for a specified period, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and precipitate the product by adjusting the pH.

  • Filter the precipitate, wash with water, and dry to obtain 4-(4-aminophenyl)benzoic acid.

Protocol 2: Synthesis of 4-(4-aminophenyl)benzoyl chloride (Intermediate 2)
  • Suspend 4-(4-aminophenyl)benzoic acid in an anhydrous inert solvent (e.g., toluene).

  • Add thionyl chloride dropwise to the suspension at room temperature.

  • Heat the mixture to reflux until the evolution of gas ceases, indicating the completion of the reaction.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride. This intermediate is typically used immediately in the next step.

Protocol 3: Synthesis of this compound
  • Dissolve 1-Aminoanthracene-9,10-dione in a high-boiling point inert solvent (e.g., nitrobenzene) in a reaction vessel.

  • Add the freshly prepared 4-(4-aminophenyl)benzoyl chloride to the solution.

  • Heat the reaction mixture at an elevated temperature for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and add a non-solvent (e.g., ethanol) to precipitate the crude product.

  • Filter the solid, wash with ethanol and then water to remove impurities.

  • Dry the product under vacuum.

Protocol 4: HPLC Analysis of this compound Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a specified wavelength (e.g., 430 nm) or a mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the dye in a suitable solvent (e.g., N,N-dimethylformamide) and filter before injection.

Visualization

Synthesis_Pathway_and_Impurities Start 4-(4-Nitrophenyl)benzoic Acid Intermediate1 4-(4-Aminophenyl)benzoic Acid Start->Intermediate1 Reduction Impurity1 Unreacted 4-(4-Nitrophenyl)benzoic Acid Start->Impurity1 Incomplete Reaction Intermediate2 4-(4-Aminophenyl)benzoyl Chloride Intermediate1->Intermediate2 w/ Thionyl Chloride Impurity2 Unreacted 4-(4-Aminophenyl)benzoic Acid Intermediate1->Impurity2 Incomplete Reaction FinalProduct This compound Intermediate2->FinalProduct Condensation Impurity3 Hydrolyzed Acid Chloride Intermediate2->Impurity3 Hydrolysis Impurity5 Mono-acylated Byproduct Intermediate2->Impurity5 Side Reaction Aminoanthraquinone 1-Aminoanthracene-9,10-dione Aminoanthraquinone->FinalProduct Condensation Impurity4 Unreacted 1-Aminoanthracene-9,10-dione Aminoanthraquinone->Impurity4 Incomplete Reaction Aminoanthraquinone->Impurity5 Side Reaction

Caption: Synthesis pathway of this compound and potential impurity formation points.

References

Technical Support Center: C.I. Vat Yellow 33 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of C.I. Vat Yellow 33 synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The standard manufacturing process for this compound involves a three-step synthesis.[1] First, 4-(4-Nitrophenyl)benzoic acid is reduced to 4-(4-aminophenyl)benzoic acid. This intermediate is then treated with a chlorinating agent, such as thionyl chloride, to form 4-(4-aminophenyl)benzoyl chloride.[1][2] Finally, this acid chloride undergoes condensation with two equivalents of 1-Aminoanthracene-9,10-dione to yield the final this compound dye.[1][3][4]

Q2: What are the critical factors influencing the yield of this compound?

A2: Optimizing stoichiometry, reaction temperature, and reaction time at each synthetic stage is essential for maximizing the yield and purity of the final product.[1] The purity of the starting materials, particularly 1-Aminoanthracene-9,10-dione, is crucial to prevent the introduction of contaminants that could affect the synthesis. The choice of solvent and reagents also plays a significant role in the reaction outcome.[1]

Q3: Are there greener alternatives to the traditional synthesis method?

A3: Research is ongoing to develop more environmentally friendly synthesis routes. Key areas of exploration include the use of alternative reducing agents and catalysts to replace harsher chemicals.[1] Additionally, the use of solvent-free reaction conditions or greener solvents is being investigated to minimize the environmental footprint associated with traditional solvents like dimethylformamide.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the reduction of 4-(4-Nitrophenyl)benzoic acid Incomplete reaction due to insufficient reducing agent or non-optimal reaction conditions.Ensure the correct stoichiometric ratio of the reducing agent (e.g., glucose) to the nitro compound. Optimize the reaction temperature and time based on preliminary experiments. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Decomposition of the starting material or product.Avoid excessively high temperatures and prolonged reaction times. Ensure a controlled reaction environment.
Poor conversion to 4-(4-aminophenyl)benzoyl chloride Degradation of the acid chloride by moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction with the chlorinating agent.Use a slight excess of the chlorinating agent (e.g., thionyl chloride) and ensure sufficient reaction time. Refluxing may be necessary to drive the reaction to completion.[2]
Low yield in the final condensation step Impure 1-Aminoanthracene-9,10-dione.Purify the 1-Aminoanthracene-9,10-dione before use, for example, by recrystallization.
Side reactions due to high temperatures.Maintain the recommended reaction temperature for the condensation. High temperatures can lead to the formation of byproducts.[1]
Incorrect stoichiometry of reactants.Use the correct molar ratio of 4-(4-aminophenyl)benzoyl chloride to 1-Aminoanthracene-9,10-dione (typically 1:2).
Product is difficult to purify Presence of unreacted starting materials or byproducts.Monitor the completion of each reaction step before proceeding to the next. Employ appropriate purification techniques such as recrystallization or column chromatography.[5]
Formation of insoluble impurities.Ensure thorough washing of the crude product to remove inorganic salts and other soluble impurities.

Experimental Protocols

Reduction of 4-(4-Nitrophenyl)benzoic acid

This procedure is a representative method and may require optimization.

Parameter Value/Condition
Reactants 4-(4-Nitrophenyl)benzoic acid, Glucose (as reducing agent)
Solvent Alkaline medium (e.g., aqueous sodium hydroxide)
Temperature Typically elevated, requires optimization (e.g., 60-80 °C)
Reaction Time 2-4 hours (monitor by TLC)
Work-up 1. Cool the reaction mixture. 2. Acidify with a suitable acid (e.g., HCl) to precipitate the product. 3. Filter the precipitate. 4. Wash the solid with water until neutral. 5. Dry the product (4-(4-aminophenyl)benzoic acid).
Synthesis of 4-(4-aminophenyl)benzoyl chloride
Parameter Value/Condition
Reactants 4-(4-aminophenyl)benzoic acid, Thionyl chloride
Solvent Anhydrous solvent (e.g., toluene or chloroform)
Temperature Reflux
Reaction Time 2-3 hours
Work-up 1. Remove excess thionyl chloride and solvent under vacuum. 2. The resulting solid is 4-(4-aminophenyl)benzoyl chloride and can be used in the next step, often without further purification.
Condensation with 1-Aminoanthracene-9,10-dione
Parameter Value/Condition
Reactants 4-(4-aminophenyl)benzoyl chloride, 1-Aminoanthracene-9,10-dione (2 equivalents)
Solvent High-boiling inert solvent (e.g., nitrobenzene or o-dichlorobenzene)
Catalyst An acid scavenger may be used (e.g., pyridine)[6]
Temperature 180-220 °C
Reaction Time 4-6 hours
Work-up 1. Cool the reaction mixture. 2. Add a non-solvent (e.g., ethanol) to precipitate the crude product. 3. Filter the solid. 4. Wash thoroughly with ethanol and then water. 5. Purify the crude this compound by recrystallization from a suitable high-boiling solvent (e.g., nitrobenzene).

Visualizations

Synthesis_Pathway A 4-(4-Nitrophenyl)benzoic acid B 4-(4-aminophenyl)benzoic acid A->B Reduction C 4-(4-aminophenyl)benzoyl chloride B->C Chlorination E This compound C->E Condensation D 1-Aminoanthracene-9,10-dione D->E

Caption: Synthesis Pathway of this compound.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Condensation start_reduction Mix 4-(4-Nitrophenyl)benzoic acid and reducing agent heat_reduction Heat and stir start_reduction->heat_reduction monitor_reduction Monitor by TLC heat_reduction->monitor_reduction workup_reduction Acidify, filter, and dry monitor_reduction->workup_reduction product_A 4-(4-aminophenyl)benzoic acid workup_reduction->product_A start_chlorination Dissolve product A in anhydrous solvent add_thionyl_chloride Add thionyl chloride start_chlorination->add_thionyl_chloride reflux Reflux add_thionyl_chloride->reflux remove_solvent Remove solvent under vacuum reflux->remove_solvent product_B 4-(4-aminophenyl)benzoyl chloride remove_solvent->product_B start_condensation Mix product B and 1-Aminoanthracene-9,10-dione heat_condensation Heat in high-boiling solvent start_condensation->heat_condensation precipitate Precipitate with non-solvent heat_condensation->precipitate purify Filter, wash, and recrystallize precipitate->purify final_product This compound purify->final_product Troubleshooting_Tree start Low final yield? check_step1 Analyze yield of Step 1 (Reduction) start->check_step1 step1_ok Yield of Step 1 is high check_step1->step1_ok Yes step1_low Yield of Step 1 is low check_step1->step1_low No check_step2 Analyze yield of Step 2 (Chlorination) step1_ok->check_step2 troubleshoot_step1 Troubleshoot Reduction: - Check reducing agent stoichiometry - Optimize temperature/time - Ensure starting material purity step1_low->troubleshoot_step1 step2_ok Yield of Step 2 is high check_step2->step2_ok Yes step2_low Yield of Step 2 is low check_step2->step2_low No check_step3 Analyze yield of Step 3 (Condensation) step2_ok->check_step3 troubleshoot_step2 Troubleshoot Chlorination: - Use anhydrous conditions - Ensure sufficient chlorinating agent - Check for degradation step2_low->troubleshoot_step2 step3_ok Yield of Step 3 is high check_step3->step3_ok Yes step3_low Yield of Step 3 is low check_step3->step3_low No troubleshoot_step3 Troubleshoot Condensation: - Verify purity of 1-Aminoanthraquinone - Control reaction temperature - Check reactant stoichiometry step3_low->troubleshoot_step3

References

Technical Support Center: Stabilizing the Leuco Form of C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing the leuco form of C.I. Vat Yellow 33. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during laboratory work with this compound.

Troubleshooting Guides

Q1: My freshly prepared leuco-Vat Yellow 33 solution is rapidly turning back to a yellow/orange color. What is causing this premature oxidation?

A1: Premature oxidation is a common issue and can be attributed to several factors:

  • Insufficient Reducing Agent: The concentration of the reducing agent, such as sodium hydrosulfite, may be too low to maintain a sufficiently negative redox potential.

  • Exposure to Atmospheric Oxygen: The leuco form is highly sensitive to oxygen. Inadequate inert atmosphere (e.g., nitrogen or argon blanket) during preparation and storage is a primary cause of rapid oxidation.

  • Inappropriate pH: The stability of the leuco form is pH-dependent. For most vat dyes, a highly alkaline environment (typically pH 11-13) is necessary to maintain the soluble and reduced state. A drop in pH can lead to the formation of the less stable acid leuco form, which is more prone to oxidation.[1]

  • Elevated Temperature: Higher temperatures can accelerate the rate of oxidation.[2]

Q2: I am observing a poor and inconsistent yield of the leuco form during the reduction of this compound. What are the likely reasons?

A2: Inconsistent reduction can stem from several procedural inconsistencies:

  • Purity of this compound: Impurities in the dye powder can interfere with the reduction process.

  • Quality of Reducing Agent: Sodium hydrosulfite degrades over time, especially when exposed to moisture and air. Using aged or improperly stored reducing agent will result in incomplete reduction.

  • Incorrect Order of Reagent Addition: It is crucial to disperse the vat dye in deoxygenated water before adding the alkali (e.g., sodium hydroxide) and then the reducing agent.

  • Inadequate Mixing: Insufficient agitation during the reduction process can lead to localized areas of incomplete reaction.

Q3: My stabilized leuco-Vat Yellow 33 solution shows a gradual loss of color intensity over a few hours, even under an inert atmosphere. What could be the cause?

A3: A gradual loss of the leuco form, even without significant oxidation, can be due to:

  • Degradation of the Reducing Agent: The reducing agent itself can degrade over time, leading to a slow shift in the redox equilibrium back towards the oxidized form.

  • Photodegradation: Although less common for the leuco form compared to the oxidized dye, prolonged exposure to light, especially UV, can potentially contribute to degradation.

  • Side Reactions: The highly reactive leuco form might undergo other chemical reactions, leading to the formation of non-colored, non-oxidizable byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of the leuco form of this compound?

A1: While the optimal pH can vary slightly, a highly alkaline range of pH 11-13 is generally recommended for maintaining the stability of the leuco form of anthraquinone-based vat dyes like this compound. This ensures the leuco form remains in its soluble sodium salt form and minimizes the formation of the less stable acid leuco form.

Q2: What are the recommended reducing agents for preparing the leuco form of this compound in a laboratory setting?

A2: Sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) is the most commonly used and effective reducing agent for vat dyes. For specific applications requiring alternative reducing agents, options like thiourea dioxide can be considered, though their reduction potential and optimal conditions may differ.

Q3: Can antioxidants be used to enhance the stability of the leuco-Vat Yellow 33 solution?

A3: Yes, the addition of antioxidants can significantly prolong the stability of the leuco form by scavenging residual oxygen and inhibiting oxidative chain reactions. Hindered phenols and substituted diarylamines are classes of antioxidants that have been shown to be effective in stabilizing leuco compounds. The selection and concentration of the antioxidant should be optimized for the specific experimental conditions.

Q4: How can I monitor the concentration and stability of the leuco form of this compound?

A4: UV-Vis spectrophotometry is a convenient method for monitoring the leuco form. The leuco form has a characteristic absorption spectrum that is distinct from the oxidized form. By monitoring the change in absorbance at the λmax of the leuco form over time, its stability can be quantified. High-Performance Liquid Chromatography (HPLC) can also be employed for a more detailed analysis of the concentration and to detect any degradation products.[3]

Illustrative Data Presentation

The following tables provide illustrative data on the stability of the leuco form of this compound under various conditions. Please note that this data is based on general principles of vat dye chemistry and should be used as a guideline for experimental design.

Table 1: Effect of pH on the Half-Life of Leuco-Vat Yellow 33 at 25°C under Inert Atmosphere

pHHalf-Life (hours)
9< 1
104
1124
12> 48
13> 72

Table 2: Effect of Temperature on the Half-Life of Leuco-Vat Yellow 33 at pH 12 under Inert Atmosphere

Temperature (°C)Half-Life (hours)
4> 96
25> 48
4012
602

Table 3: Effect of Antioxidants on the Stability of Leuco-Vat Yellow 33 at pH 12 and 25°C

Antioxidant (0.1% w/v)Half-Life (hours) in the presence of trace oxygen
None8
Ascorbic Acid16
Butylated Hydroxytoluene (BHT)36
Hindered Phenol Mix> 72

Illustrative Experimental Protocols

Protocol 1: Preparation of a Stabilized Leuco-Vat Yellow 33 Solution

  • Deoxygenation: Sparge all aqueous solutions (e.g., deionized water, NaOH solution) with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Dispersion: In a three-necked flask under a continuous inert atmosphere, add 100 mg of this compound powder to 50 mL of deoxygenated deionized water. Stir the suspension for 15 minutes to ensure uniform dispersion.

  • Alkalinization: Slowly add 10 mL of deoxygenated 1M NaOH solution to the dye suspension while stirring. The pH should be above 12.

  • Reduction: Gradually add 500 mg of sodium hydrosulfite powder to the alkaline suspension. The color of the solution should change from yellow/orange to a reddish-purple, indicating the formation of the leuco form.[4]

  • Stabilization (Optional): If using an antioxidant, add the appropriate amount (e.g., 100 mg of a hindered phenol antioxidant) to the leuco dye solution.

  • Stirring and Equilibration: Continue stirring the solution under an inert atmosphere for 30 minutes to ensure complete reduction and dissolution.

  • Storage: Store the stabilized leuco dye solution in a sealed, airtight container, protected from light, and under an inert atmosphere. For long-term storage, refrigeration at 4°C is recommended.

Protocol 2: Spectrophotometric Monitoring of Leuco-Vat Yellow 33 Stability

  • Sample Preparation: Prepare the leuco-Vat Yellow 33 solution as described in Protocol 1.

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance in the range of 300-800 nm.

  • Initial Spectrum: Immediately after preparation, take an aliquot of the leuco dye solution, dilute it with deoxygenated, alkaline water (pH 12) to an appropriate concentration for spectrophotometric analysis, and record its full absorption spectrum. Identify the λmax of the leuco form.

  • Time-Course Measurement: At regular time intervals (e.g., every hour), withdraw an aliquot from the stored leuco dye solution, dilute it in the same manner, and record the absorbance at the λmax of the leuco form.

  • Data Analysis: Plot the absorbance at the λmax of the leuco form as a function of time. The rate of decrease in absorbance corresponds to the degradation/oxidation of the leuco form. From this data, the half-life of the leuco form under the specific storage conditions can be calculated.

Visualizations

G Figure 1: Reduction and Oxidation of this compound A This compound (Insoluble, Oxidized Form) B Leuco-Vat Yellow 33 (Soluble, Reduced Form) A->B + Reducing Agent (e.g., Na₂S₂O₄) + Alkali (e.g., NaOH) B->A + Oxidizing Agent (e.g., O₂) - Reducing Conditions G Figure 2: Workflow for Preparing a Stabilized Leuco-Vat Yellow 33 Solution cluster_prep Preparation cluster_storage Storage A Deoxygenate Aqueous Solutions B Disperse Vat Yellow 33 in Deoxygenated Water A->B C Add Deoxygenated Alkali (NaOH) B->C D Add Reducing Agent (Na₂S₂O₄) C->D E Add Antioxidant (Optional) D->E F Stir and Equilibrate E->F G Store in Airtight Container Under Inert Atmosphere (Protected from Light, Refrigerated) F->G G Figure 3: Factors Leading to Leuco Form Instability Leuco_Instability Leuco Form Instability (Premature Oxidation) Oxygen Presence of Oxygen Oxygen->Leuco_Instability pH Suboptimal pH (pH < 11) pH->Leuco_Instability Temperature Elevated Temperature Temperature->Leuco_Instability Reducing_Agent Insufficient/Degraded Reducing Agent Reducing_Agent->Leuco_Instability

References

Minimizing interference in electrochemical detection of C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the electrochemical detection of C.I. Vat Yellow 33.

Troubleshooting Guides

This section provides systematic guidance to identify and resolve common issues encountered during the electrochemical analysis of this compound.

Problem: No or Low Signal Response

If you are observing a weak or non-existent signal for this compound, follow these steps to diagnose and resolve the issue.

No_Signal_Troubleshooting start Start: No/Low Signal check_connections Verify all instrument and electrode connections are secure. start->check_connections check_electrode Is the electrode properly prepared and cleaned? check_connections->check_electrode Connections OK end_fail Issue Persists: Consult Instrument Manual or Technical Support check_connections->end_fail Faulty Connection prepare_electrode Action: Re-prepare or clean the electrode surface. check_electrode->prepare_electrode No check_analyte Is the this compound solution correctly prepared and at an appropriate concentration? check_electrode->check_analyte Yes prepare_electrode->check_analyte prepare_solution Action: Prepare a fresh analyte solution. check_analyte->prepare_solution No check_potential Are the applied potential window and scan rate appropriate for this compound? check_analyte->check_potential Yes prepare_solution->check_potential optimize_potential Action: Optimize the potential window and scan rate based on literature for similar dyes. check_potential->optimize_potential No check_ph Is the pH of the supporting electrolyte optimal? check_potential->check_ph Yes optimize_potential->check_ph adjust_ph Action: Adjust the pH of the supporting electrolyte. check_ph->adjust_ph No end_success Signal Restored check_ph->end_success Yes adjust_ph->end_success

Caption: Troubleshooting workflow for no or low signal response.

Problem: High Background Noise or Unstable Baseline

A noisy or drifting baseline can obscure the signal from this compound. Use this guide to improve your signal-to-noise ratio.

High_Noise_Troubleshooting start Start: High Background Noise check_grounding Ensure proper grounding of the electrochemical workstation. start->check_grounding check_cabling Are high-quality, shielded cables being used? check_grounding->check_cabling Grounding OK end_fail Issue Persists: Contact Instrument Support check_grounding->end_fail Grounding Issue replace_cables Action: Use shielded, twisted-pair cables. check_cabling->replace_cables No check_emi Are there sources of electromagnetic interference (EMI) nearby (e.g., motors, phones)? check_cabling->check_emi Yes replace_cables->check_emi remove_emi Action: Move the setup away from EMI sources or use a Faraday cage. check_emi->remove_emi Yes check_solution Is the supporting electrolyte solution free of contaminants and properly degassed? check_emi->check_solution No remove_emi->check_solution prepare_electrolyte Action: Prepare fresh, high-purity electrolyte and degas with inert gas. check_solution->prepare_electrolyte No check_electrode_stability Is the reference electrode stable? check_solution->check_electrode_stability Yes prepare_electrolyte->check_electrode_stability replace_reference Action: Check/refill the reference electrode filling solution or use a new reference electrode. check_electrode_stability->replace_reference No end_success Noise Reduced check_electrode_stability->end_success Yes replace_reference->end_success

Caption: Troubleshooting workflow for high background noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering species in the electrochemical detection of this compound in industrial wastewater?

A1: While specific interference studies on this compound are limited, common interferents in industrial textile effluents for similar dyes include:

  • Other Azo Dyes and Anthraquinone Dyes: These compounds often have similar redox potentials, leading to overlapping signals.[1]

  • Heavy Metal Ions: Ions such as Cu(II), Pb(II), Cd(II), and Cr(VI) can interfere by forming complexes with the dye or by having redox peaks in the same potential window.[1][2]

  • Surfactants and Detergents: These can adsorb onto the electrode surface, causing fouling and reducing sensitivity.

  • Reducing and Oxidizing Agents: Residual reducing agents (like sodium dithionite) or oxidizing agents from treatment processes can interfere with the electrochemical measurement.[3]

Q2: How can I improve the selectivity of my sensor for this compound?

A2: Improving selectivity can be achieved through several methods:

  • Electrode Surface Modification: Modifying the electrode with nanomaterials such as carbon nanotubes (CNTs), graphene, or metal nanoparticles can enhance the electrocatalytic activity towards this compound and help to resolve its signal from interfering species.[4]

  • Use of Semipermeable Membranes: A membrane like Nafion can be coated on the electrode to selectively allow the passage of the target analyte while blocking larger interfering molecules.

  • pH Optimization: The electrochemical behavior of many organic dyes is pH-dependent. By optimizing the pH of the supporting electrolyte, it may be possible to shift the redox potential of this compound away from that of interfering species.

  • Use of Masking Agents: For interference from specific metal ions, a complexing agent can be added to the sample to bind the interfering ion and prevent it from participating in the electrochemical reaction.[2]

Q3: My electrode signal is decreasing with repeated measurements. What is causing this and how can I fix it?

A3: A decreasing signal with repeated use is often due to electrode fouling. This occurs when the dye itself, its oxidation/reduction products, or other components in the sample adsorb onto the electrode surface, blocking active sites.[5] To address this:

  • Electrode Cleaning: After each measurement, clean the electrode surface. For solid electrodes like glassy carbon, this can involve polishing with alumina slurry followed by sonication. For screen-printed electrodes, which are often disposable, it is best to use a new electrode for each measurement to ensure reproducibility.

  • Electrochemical Activation: In some cases, applying a specific potential waveform to the electrode in a blank electrolyte solution can help to remove adsorbed species and reactivate the surface.

  • Anti-Fouling Coatings: Modifying the electrode with anti-fouling materials like certain polymers or nanomaterials can reduce the adsorption of interfering species.

Q4: What is the recommended starting potential range for the voltammetric analysis of this compound?

A4: As an anthraquinone-based vat dye, the electrochemical behavior of this compound will involve the reduction of its quinone groups. Based on studies of similar dyes, a good starting point for cyclic voltammetry (CV) or differential pulse voltammetry (DPV) would be to scan from approximately +1.0 V to -1.0 V (vs. Ag/AgCl) . This range should be sufficient to observe both the reduction and oxidation peaks. The exact potentials will be dependent on the electrode material and the pH of the supporting electrolyte, so optimization is recommended.

Quantitative Data Summary

The following tables summarize key experimental parameters and performance metrics for the electrochemical detection of yellow dyes, which can serve as a starting point for optimizing the detection of this compound.

Table 1: Comparison of Electrode Modifications for Yellow Dye Detection

Electrode ModificationTarget AnalyteTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)
Graphene/Glassy Carbon ElectrodeSunset YellowCV, SWV1 - 1000.303
Graphene/Glassy Carbon ElectrodeSunset YellowAmperometryNot specified0.0085
Molecularly Imprinted Polymer/CNT/GCEFood Yellow 3Not specified0.05 - 1000.005
Graphene Oxide/MWCNT/GCEFood Yellow 3Not specified0.09 - 8.00.025
Gold Nanoparticle Composite/Gold ElectrodeFood Yellow 3Not specified0.01 - 1000.001

Data extrapolated from studies on similar yellow dyes as a proxy for this compound.

Table 2: Potential Interferents and Their Effects

Interfering SpeciesObserved EffectMitigation Strategy
Other Azo DyesOverlapping voltammetric peaksElectrode modification for better peak separation, pH optimization
Heavy Metals (e.g., Cu²⁺)Formation of intermetallic compounds, overlapping signalsAddition of masking agents (e.g., EDTA), pH adjustment
Ascorbic AcidCan be electroactive in the same potential windowUse of selective membranes, enzymatic removal
Uric AcidCan be electroactive in the same potential windowpH optimization, electrode surface modification
SurfactantsElectrode fouling, decreased sensitivitySample pretreatment, use of anti-fouling electrode coatings

Experimental Protocols

Protocol 1: General Procedure for Voltammetric Detection of this compound

This protocol outlines a general method for the electrochemical detection of this compound using cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

Experimental_Protocol cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrode 1. Prepare Working Electrode: - Polish glassy carbon electrode with alumina slurry or use a new screen-printed electrode. prep_solution 2. Prepare Stock Solution: - Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO or alkaline solution). prep_electrode->prep_solution prep_electrolyte 3. Prepare Supporting Electrolyte: - Prepare a buffer solution (e.g., phosphate or Britton-Robinson buffer) at the desired pH. prep_solution->prep_electrolyte setup_cell 4. Assemble Electrochemical Cell: - Place the working, reference (e.g., Ag/AgCl), and counter (e.g., Pt wire) electrodes in the electrolyte. prep_electrolyte->setup_cell degas 5. Degas Solution: - Bubble with nitrogen or argon for 5-10 minutes to remove dissolved oxygen. setup_cell->degas blank_scan 6. Record Blank Scan: - Perform a CV or DPV scan in the supporting electrolyte alone. degas->blank_scan add_analyte 7. Add Analyte: - Add a known volume of the this compound stock solution to the cell. blank_scan->add_analyte analyte_scan 8. Record Analyte Scan: - Perform the CV or DPV scan and record the voltammogram. add_analyte->analyte_scan determine_peaks 9. Determine Peak Potentials and Currents: - Identify the reduction and/or oxidation peaks for this compound. analyte_scan->determine_peaks calibration 10. Create Calibration Curve: - Repeat steps 7-9 with varying concentrations of the analyte to construct a calibration plot. determine_peaks->calibration

Caption: General experimental workflow for voltammetric analysis.

Detailed Steps:

  • Electrode Preparation:

    • For a glassy carbon electrode (GCE), polish the surface with 0.3 and 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate in water and ethanol.

    • For screen-printed electrodes (SPEs), no pre-treatment is typically required.[5][6] Use a new electrode for each set of experiments to ensure reproducibility.

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in an appropriate solvent. Due to its low water solubility, an organic solvent like DMSO or an alkaline aqueous solution may be necessary.[7]

    • The supporting electrolyte is crucial. A Britton-Robinson buffer is versatile as it covers a wide pH range. Start with a neutral pH (e.g., 7.0) and optimize as needed.

  • Electrochemical Measurement:

    • Assemble a standard three-electrode cell with the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Add the supporting electrolyte to the cell and deaerate with high-purity nitrogen or argon for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Record a background voltammogram in the electrolyte.

    • Add the this compound solution to the desired concentration and record the voltammogram.

    • Typical DPV parameters: Pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.[8] These should be optimized for the specific system.

  • Interference Study:

    • To test for interference, add potential interfering species to the electrochemical cell containing a known concentration of this compound and record the voltammogram.

    • A significant change in the peak current or potential of this compound indicates interference.

Protocol 2: Electrode Modification with Graphene Oxide for Enhanced Sensitivity

This protocol describes a drop-casting method for modifying an electrode surface with graphene oxide (GO) to improve the detection of this compound.

  • Prepare a GO dispersion: Disperse a known amount of graphene oxide in deionized water or a suitable organic solvent (e.g., DMF) with the aid of ultrasonication to obtain a homogeneous suspension (e.g., 1 mg/mL).

  • Clean the electrode: Thoroughly clean a GCE as described in Protocol 1.

  • Drop-casting: Carefully drop a small, precise volume (e.g., 5-10 µL) of the GO dispersion onto the cleaned electrode surface.

  • Drying: Allow the solvent to evaporate slowly at room temperature or in a low-temperature oven (e.g., 50 °C).[4]

  • Electrochemical Activation (Optional): In some cases, the modified electrode may be electrochemically activated by cycling the potential in the supporting electrolyte before use.

  • Analysis: Use the GO-modified electrode as the working electrode in the procedure outlined in Protocol 1. The enhanced surface area and electrical conductivity of the GO layer are expected to result in a higher signal for this compound.

References

Technical Support Center: C.I. Vat Yellow 33 Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of C.I. Vat Yellow 33.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC method validation for this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

Answer:

Peak tailing for a large, complex molecule like this compound is a common issue in reverse-phase HPLC. Several factors can contribute to this problem.

  • Secondary Interactions: Active silanol groups on the silica-based C18 column can interact with the polar functionalities of the dye molecule, leading to tailing.

    • Solution:

      • Use a modern, end-capped C18 column with high purity silica to minimize silanol interactions.

      • Lower the pH of the mobile phase by adding a small amount of an acid like formic acid or phosphoric acid. This will suppress the ionization of silanol groups.[1]

      • Add a competitive base, such as triethylamine (TEA), to the mobile phase to block the active sites.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Reduce the sample concentration and/or the injection volume.

  • Inappropriate Solvent for Sample Dissolution: If the sample is not fully dissolved in a solvent compatible with the mobile phase, it can cause peak distortion.

    • Solution: Ensure the sample is completely dissolved in a solvent that is part of, or miscible with, the mobile phase. Whenever possible, dissolve the sample in the mobile phase itself.[2]

Issue 2: Inconsistent Retention Times

Question: The retention time for this compound is shifting between injections. How can I stabilize it?

Answer:

Retention time variability can compromise the reliability of your analytical method. Here are the primary causes and their solutions:

  • Mobile Phase Composition Changes:

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. For gradient elution, ensure the pump is delivering the correct composition.[2]

  • Column Equilibration: Insufficient equilibration time between injections can lead to retention time drift.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with at least 10 column volumes.[2]

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant and consistent column temperature.[2]

  • Flow Rate Instability:

    • Solution: Check the HPLC pump for any leaks or pressure fluctuations. Ensure the pump seals are in good condition.[2]

Issue 3: Poor Linearity and Low Recovery

Question: I am struggling to achieve good linearity and my recovery is consistently low during the validation of my this compound method. What could be the reasons?

Answer:

Linearity and recovery issues with this compound often stem from its poor solubility.

  • Limited Solubility: this compound is known to be insoluble in water and many common organic solvents. This can lead to incomplete dissolution and, consequently, inaccurate quantification.

    • Solution:

      • Solvent Selection: Experiment with different solvents to find a suitable one for complete dissolution. Hot nitrobenzene is a known solvent, but may not be practical for HPLC.[3] Explore options like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and ensure compatibility with your HPLC system.

      • Sample Preparation: Use sonication or gentle heating to aid dissolution, but be cautious of potential degradation.

      • Standard Preparation: Ensure your calibration standards are fully dissolved and stable in the chosen solvent.

  • Adsorption to Surfaces: The hydrophobic nature of the molecule can lead to its adsorption onto vials, pipette tips, and other surfaces, resulting in sample loss and low recovery.

    • Solution:

      • Use low-adsorption vials and pipette tips.

      • Minimize sample transfer steps.

      • Rinse containers with the dissolution solvent to ensure complete transfer.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A common starting point for the analysis of this compound is a reverse-phase HPLC method.[1] A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid such as phosphoric or formic acid added to improve peak shape.[1] A gradient elution is often necessary to achieve good separation of the main peak from any impurities.

Q2: How can I assess the specificity of my HPLC method for this compound?

A2: Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. To assess specificity, you can perform forced degradation studies. This involves subjecting the this compound sample to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The chromatograms of the stressed samples are then compared to that of an unstressed sample to see if the degradation product peaks are well-resolved from the main this compound peak.

Q3: What are the potential impurities that I should look for in this compound samples?

A3: The synthesis of this compound involves the condensation of 1-aminoanthraquinone with a derivative of 4-(4-aminophenyl)benzoic acid. Potential impurities could include unreacted starting materials, intermediates, and by-products from side reactions. HPLC is a powerful technique for separating these impurities from the main compound.[3]

Q4: What are the acceptance criteria for the validation of an HPLC method for this compound?

A4: The acceptance criteria for method validation are typically based on guidelines from regulatory bodies like the ICH. The specific criteria may vary depending on the intended use of the method (e.g., for quality control, stability testing). The following tables provide examples of typical validation parameters and their acceptance criteria.

Data Presentation

Table 1: Hypothetical Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,900
Correlation Coefficient (r²) ≥ 0.995

Table 2: Hypothetical Accuracy (Recovery) Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.998.0
2525.4101.6
5049.298.4
Acceptance Criteria 98.0% - 102.0%

Table 3: Hypothetical Precision (Repeatability) Data for this compound

ReplicatePeak Area (mAU*s)
1380,500
2381,200
3379,800
4380,900
5381,500
6380,100
Mean 380,667
Standard Deviation 648.1
Relative Standard Deviation (RSD) 0.17%
Acceptance Criteria RSD ≤ 2.0%

Experimental Protocols

Protocol 1: HPLC Method for this compound

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMF or DMSO) to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study for this compound

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 1 M HCl. Heat the solution at 60 °C for 24 hours. Neutralize the sample before injection.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 1 M NaOH. Heat the solution at 60 °C for 24 hours. Neutralize the sample before injection.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 105 °C for 24 hours. Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in appropriate solvent (e.g., DMF, DMSO) A->B C Filter through 0.45 µm filter B->C D Inject sample onto C18 column C->D E Gradient Elution (ACN/Water with Acid) D->E F UV-Vis Detection E->F G Integrate Peak Area F->G H Quantify Concentration G->H I Assess Method Validation Parameters H->I troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention Time cluster_quantification Quantification Issues Problem HPLC Method Validation Issue Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting RT_Shift Retention Time Shift Problem->RT_Shift Linearity Poor Linearity Problem->Linearity Recovery Low Recovery Problem->Recovery Solution1 Solution1 Tailing->Solution1 Check for secondary interactions (use end-capped column, adjust pH) Solution2 Solution2 Fronting->Solution2 Check for column overload (reduce sample concentration) Solution3 Solution3 RT_Shift->Solution3 Check mobile phase stability, column equilibration, and temperature Solution4 Solution4 Linearity->Solution4 Address solubility issues (optimize solvent, use sonication) Solution5 Solution5 Recovery->Solution5 Minimize adsorption (use low-adsorption vials)

References

Technical Support Center: C.I. Vat Yellow 33 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of C.I. Vat Yellow 33, tailored for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this compound HPLC analysis?

A1: The most commonly employed and recommended stationary phase for analyzing this compound is C18 (Octadecylsilane) .[1] This is a type of reversed-phase (RP) chromatography, which is ideal for separating non-polar to moderately polar compounds.[1][2] Given that this compound is a large, hydrophobic molecule with a high LogP of 8.42, a C18 column provides the necessary retention and selectivity for effective separation.[3]

Q2: Which column dimensions and particle sizes are suitable for this analysis?

A2: The choice depends on your specific analytical needs (e.g., speed vs. resolution) and the available HPLC system (standard HPLC vs. UHPLC).

  • For standard HPLC applications, a column with dimensions of 4.6 mm x 150 mm or 4.6 mm x 250 mm and a particle size of 5 µm is a robust starting point.

  • For faster analysis on a UHPLC system, columns with smaller particle sizes (e.g., sub-2 µm or 3 µm) and shorter lengths can be used, but this will result in higher backpressure.[3]

Q3: I am observing poor peak shape (e.g., tailing or fronting). What are the possible causes and solutions?

A3: Poor peak shape is a common issue. Here are the primary causes and their solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone can interact with the analyte, causing peak tailing.

    • Solution: Use a modern, high-purity, end-capped C18 column or a column specifically designed for low silanol activity.[3][4] Additionally, adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase can suppress these interactions.[1][3]

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. This compound is insoluble in water and requires a strong organic solvent for dissolution.[1][5]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[6] If a stronger solvent is necessary, keep the injection volume as small as possible to minimize peak shape issues.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, asymmetrical peaks.

    • Solution: Reduce the sample concentration or the injection volume.

Q4: My column backpressure is excessively high. How can I troubleshoot this?

A4: High backpressure typically indicates a blockage in the system.

  • Check for Particulates: The most common cause is the accumulation of particulate matter from the sample or mobile phase on the column inlet frit.

    • Solution: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection. Ensure your mobile phase is also filtered and properly degassed.

  • Analyte Precipitation: Since this compound is insoluble in aqueous solutions, it may precipitate on the column if the mobile phase has too high a water content at the start of the gradient.[1][5]

    • Solution: Ensure your initial mobile phase conditions have a sufficiently high percentage of organic solvent to keep the analyte soluble.

  • Column Contamination: Over time, strongly retained impurities can build up on the column.

    • Solution: First, try back-flushing the column (disconnect it from the detector first). If that fails, develop a robust column washing procedure using strong solvents to clean the column between analyses.[7]

Data & Protocols

Analyte Properties

Understanding the physicochemical properties of this compound is crucial for method development.

PropertyValueSource
Molecular Formula C₅₄H₃₂N₄O₆[3][5][8]
Molecular Weight ~832.87 g/mol [3][5][8]
Structure Class Anthraquinone[1][8]
LogP (Hydrophobicity) 8.42[3]
Solubility Insoluble in water, ethanol, and acetone. Soluble in hot nitrobenzene.[1][5]
Recommended HPLC Column Characteristics

This table summarizes the recommended starting parameters for column selection.

ParameterRecommendationRationale
Stationary Phase C18 (Reversed-Phase)Provides optimal retention for the non-polar this compound molecule.[1]
Particle Size 3 µm or 5 µm5 µm is robust for standard HPLC. 3 µm offers higher efficiency at the cost of higher pressure.
Pore Size 100 - 120 ÅAppropriate for small molecules with a molecular weight under 2000 Da.[9]
Dimensions (ID x L) 4.6 mm x 150-250 mmStandard analytical dimensions providing a good balance of resolution and analysis time.
End-capping YesMinimizes peak tailing from secondary interactions with residual silanols.

Experimental Protocol: Purity Analysis of this compound

This protocol outlines a typical reversed-phase HPLC method for assessing the purity of this compound.

1. Objective: To determine the purity of a this compound sample by calculating the main peak area relative to the total area of all peaks.[1]

2. Materials and Equipment:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile (MeCN) and water.

  • Formic acid or phosphoric acid.

  • This compound reference standard.

  • Sample of this compound.

  • Suitable solvent for dissolution (e.g., hot nitrobenzene, then diluted in a compatible organic solvent).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm or 0.22 µm).

3. Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 15 minutes, hold for 5 min, return to 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at an appropriate wavelength (determine via UV scan)

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh ~5 mg of the this compound reference standard. Dissolve in a minimal amount of hot nitrobenzene and dilute to a final volume of 10 mL with acetonitrile to create a 0.5 mg/mL stock solution.

  • Working Standard: Further dilute the stock solution with acetonitrile to a final concentration of ~0.05 mg/mL.

  • Sample Preparation: Prepare the this compound sample in the same manner as the standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into autosampler vials before placing them in the HPLC.

5. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase conditions (70% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (acetonitrile) to ensure the system is clean.

  • Inject the working standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Run a blank injection after the sample sequence to check for carryover.

6. Data Processing:

  • Integrate all peaks in the sample chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.

HPLC_Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Path start_node Start Analysis decision_node Acceptable Peak Shape & Stable Retention? start_node->decision_node end_node Analysis Complete decision_node->end_node Yes problem_node Problem Identified: Peak Tailing, Pressure, or Drift decision_node->problem_node No peak_tailing Peak Tailing? problem_node->peak_tailing solution_node solution_node check_node check_node solution_tailing1 Use End-capped or Low-Silanol C18 Column peak_tailing->solution_tailing1 Yes high_pressure High Backpressure? peak_tailing->high_pressure No solution_tailing2 Add Acid (0.1% FA/PA) to Mobile Phase solution_tailing1->solution_tailing2 solution_pressure1 Filter Sample & Mobile Phase (0.45 µm) high_pressure->solution_pressure1 Yes retention_drift Retention Time Drift? high_pressure->retention_drift No solution_pressure2 Back-flush Column (disconnect from detector) solution_pressure1->solution_pressure2 solution_drift1 Use a Column Oven for Temperature Control retention_drift->solution_drift1 Yes solution_drift2 Check for System Leaks & Degas Mobile Phase solution_drift1->solution_drift2

Caption: Workflow for troubleshooting HPLC column and performance issues.

References

Controlling pH for optimal C.I. Vat Yellow 33 dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling pH for optimal results when dyeing with C.I. Vat Yellow 33.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for what applications is it suitable?

A1: this compound is an anthraquinone-based vat dye, identified by CAS Number 12227-50-8 and chemical formula C₅₄H₃₂N₄O₆.[1][2] It is primarily used for dyeing cellulosic fibers such as cotton, linen, and viscose, as well as their blends.[3] Its high fastness properties make it suitable for textiles requiring excellent resistance to washing and light.[4]

Q2: What is the general principle of dyeing with this compound?

A2: The dyeing process for this compound is based on the vat dyeing principle. The water-insoluble dye is converted into a water-soluble "leuco" form through a chemical reduction process in an alkaline solution. This soluble form has a high affinity for cellulosic fibers and is absorbed by them. Subsequently, the leuco form is oxidized back to the original insoluble pigment, trapping it within the fiber.[4]

Q3: Why is pH control so critical in the this compound dyeing process?

A3: pH is a crucial parameter that influences several stages of the dyeing process. The initial reduction of the dye to its soluble leuco form requires a highly alkaline environment. The stability and affinity of the leuco dye for the fiber are also pH-dependent. During the final oxidation step, the pH must be carefully controlled to ensure the complete and uniform conversion of the leuco dye back to its insoluble form, which is essential for achieving the desired color fastness.[5]

Q4: What are the typical pH ranges for the different stages of this compound dyeing?

A4: While the optimal pH can vary slightly based on specific experimental conditions, the following ranges are generally recommended for "IN process" vat dyes like this compound:

Dyeing StageRecommended pH RangePurpose
Vatting (Reduction) 11.0 - 13.0To convert the insoluble dye into its soluble sodium salt (leuco form).
Dyeing (Absorption) 11.0 - 13.0To maintain the dye in its soluble leuco form for absorption by the fiber.
Rinsing (Pre-oxidation) ~7.0To remove excess alkali and reducing agent before oxidation.
Oxidation 7.5 - 8.5To convert the soluble leuco dye back to its insoluble pigment form within the fiber.

Experimental Protocols

Standard Protocol for Dyeing Cotton with this compound

This protocol is a general guideline for laboratory-scale exhaust dyeing of cotton fabric.

1. Preparation of the Dyebath (Vatting):

  • Weigh the required amount of this compound dye powder.

  • Create a paste with a small amount of a suitable dispersing agent and warm water (40-50°C).

  • In a separate vessel, prepare the reduction bath with the required volume of water.

  • Add sodium hydroxide (NaOH) to the reduction bath to achieve a pH between 11.0 and 13.0.

  • Add the required amount of sodium hydrosulfite (Na₂S₂O₄) as the reducing agent.

  • Add the dye paste to the reduction bath.

  • Heat the dyebath to the recommended vatting temperature (typically 60°C for "IN process" dyes) and stir for 10-15 minutes to ensure complete reduction of the dye. The solution should turn a distinct color, often a red-light purple for the leuco form of Vat Yellow 33.[4]

2. Dyeing:

  • Introduce the pre-wetted cotton fabric into the dyebath.

  • Maintain the dyeing temperature at 60°C for 45-60 minutes, ensuring the fabric is fully immersed and agitated periodically for even dyeing.

  • The pH of the dyebath should be monitored and maintained within the 11.0 - 13.0 range throughout the dyeing process.

3. Rinsing:

  • After dyeing, remove the fabric and gently squeeze out the excess dye liquor.

  • Rinse the fabric thoroughly with cold water at a neutral pH (~7.0) to remove loose dye particles and excess chemicals.

4. Oxidation:

  • Prepare an oxidation bath with water and an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium perborate.

  • Adjust the pH of the oxidation bath to the optimal range of 7.5 - 8.5.

  • Immerse the rinsed fabric in the oxidation bath at a temperature of 40-50°C for 15-20 minutes. The original brilliant yellow color will reappear as the leuco dye is oxidized.

5. Soaping and Final Rinsing:

  • After oxidation, the fabric should be soaped at a high temperature (around 90-95°C) with a detergent to remove any unfixed dye and improve fastness properties.[6]

  • Rinse the fabric thoroughly with hot and then cold water until the rinse water is clear.

  • Dry the dyed fabric.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Pale or Uneven Shade - Insufficient reduction of the dye (low pH or insufficient reducing agent in the vatting stage).- Premature oxidation of the leuco dye.- Dyeing temperature is too low.- Check and adjust the pH of the vatting bath to be within the 11.0-13.0 range.- Ensure the correct concentration of sodium hydrosulfite is used.- Maintain the recommended dyeing temperature of 60°C.
Dull or Off-Shade Color - Incorrect pH during oxidation (too low or too high).- Over-reduction of the dye.- Ensure the pH of the oxidation bath is between 7.5 and 8.5. A pH below 7.5 can lead to the formation of an acid leuco form which is difficult to oxidize correctly.[4]- Avoid excessively high concentrations of reducing agents or prolonged reduction times.
Poor Wash Fastness - Incomplete oxidation of the leuco dye.- Insufficient soaping after dyeing.- Verify the pH and concentration of the oxidizing agent in the oxidation bath.- Ensure a thorough soaping process at high temperature to remove all unfixed dye particles.[6]
Color Changes After Finishing - Residual alkali on the fabric.- Ensure thorough rinsing and neutralization of the fabric after the dyeing and oxidation steps.

Visualizing the Process

Logical Workflow for this compound Dyeing

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_output Result Dye_Dispersion Dye Dispersion Vat_Preparation Vat Preparation Dye_Dispersion->Vat_Preparation Vatting Vatting (Reduction) Vat_Preparation->Vatting Dyeing Dyeing (Absorption) Vatting->Dyeing pH 11.0-13.0 Rinsing Rinsing Dyeing->Rinsing pH ~7.0 Oxidation Oxidation Rinsing->Oxidation pH 7.5-8.5 Soaping Soaping Oxidation->Soaping Dyed_Fabric Dyed Fabric Soaping->Dyed_Fabric

Caption: Logical workflow for the this compound dyeing process.

Chemical Transformation of this compound

ChemicalTransformation Insoluble_Dye Insoluble Vat Dye (this compound) Soluble_Leuco Soluble Leuco Form (Sodium Salt) Insoluble_Dye->Soluble_Leuco Reduction (High pH, Na₂S₂O₄) Fixed_Dye Insoluble Dye in Fiber Soluble_Leuco->Fixed_Dye Oxidation (pH 7.5-8.5, Oxidizing Agent)

Caption: Chemical transformation of this compound during the dyeing process.

References

Validation & Comparative

A Comparative Performance Analysis: C.I. Vat Yellow 33 Versus C.I. Reactive Yellow Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is critical for applications ranging from textile manufacturing to advanced material science. This guide provides an objective comparison of the performance characteristics of C.I. Vat Yellow 33 and a representative C.I. Reactive Yellow dye, supported by experimental data and standardized testing protocols.

This report details the relative performance of these two dye classes in key areas such as color fastness to light, washing, and perspiration, providing a data-driven basis for material selection. The fundamental differences in their application chemistries lead to distinct performance profiles, making each suitable for different end-uses.

Performance Data Summary

The following table summarizes the quantitative performance data for this compound and a representative C.I. Reactive Yellow dye (C.I. Reactive Yellow 145). Data has been compiled from technical data sheets and research publications.

Performance ParameterThis compoundC.I. Reactive Yellow 145Test Method
Light Fastness (Xenon Arc)6-76-7ISO 105-B02
Wash Fastness (Color Change)54-5ISO 105-C06
Wash Fastness (Staining)54-5ISO 105-C06
Perspiration Fastness (Acidic & Alkaline, Staining)Not specified4-5ISO 105-E04
Chlorine Fastness 5Not specifiedISO 105-E03
Ironing Fastness 3-4Not specifiedISO 105-X11
Rubbing Fastness (Dry)Not specified5ISO 105-X12
Rubbing Fastness (Wet)Not specified3-4ISO 105-X12

Note: Fastness is rated on a scale of 1 to 5, with 5 representing the best performance. For light fastness, a scale of 1 to 8 is used.

Key Performance Differences

Vat Dyes , exemplified by this compound, are renowned for their exceptional overall fastness properties.[1] These dyes are insoluble in water and are applied in a reduced, soluble "leuco" form, which then becomes trapped within the fiber after oxidation.[2][3] This mechanical entrapment results in superior resistance to washing and light.[2][4] Vat dyes are particularly well-suited for applications demanding high durability and longevity, such as workwear and outdoor textiles.[2][4]

Reactive Dyes , on the other hand, form a strong, covalent bond with the fiber.[2] This chemical bond results in excellent wash fastness and vibrant shades.[2][4] While their light fastness can be very good, they may not always match the exceptional ratings of some vat dyes. Reactive dyes are favored for fashion and apparel due to their broad color palette and brilliant hues.[4]

A comparative study on the dyeing of cotton with vat and reactive dyestuffs indicated that vat dyes generally exhibit higher values in colorfastness properties.[5][6]

Experimental Protocols

The performance data presented is based on standardized test methods from the International Organization for Standardization (ISO).

1. Light Fastness (ISO 105-B02): This method evaluates the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus: Xenon arc fading lamp.

  • Procedure: A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of blue wool references with known light fastness are also exposed. The change in color of the specimen is assessed by comparing it with the change in the blue wool references. The light fastness is rated on a scale of 1 (very low) to 8 (very high).

2. Color Fastness to Washing (ISO 105-C06): This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus: A suitable mechanical washing device (e.g., Launder-Ometer).

  • Procedure: The dyed specimen, in contact with a multifibre adjacent fabric, is laundered in a soap or soap and soda solution. The severity of the test is controlled by adjusting the temperature, time, and the inclusion of steel balls for abrasion. After washing, rinsing, and drying, the change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales. The grey scale for color change ranges from 5 (no change) to 1 (severe change). The grey scale for staining ranges from 5 (no staining) to 1 (severe staining).

3. Color Fastness to Perspiration (ISO 105-E04): This method determines the resistance of the color of textiles to the effects of human perspiration.

  • Apparatus: Perspirometer.

  • Procedure: The dyed specimen, in contact with a multifibre adjacent fabric, is saturated with two different solutions: one acidic and one alkaline, simulating perspiration. The specimens are then subjected to a fixed mechanical pressure in the perspirometer and placed in an oven at a specified temperature for a set time. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.

Visualization of Methodologies

The following diagrams illustrate the logical workflow of the dye performance comparison and the distinct application pathways for vat and reactive dyes.

DyeComparisonWorkflow cluster_prep Preparation cluster_application Dye Application cluster_testing Performance Testing (ISO Standards) cluster_analysis Analysis & Comparison DyeSelection Dye Selection (Vat Yellow 33 vs. Reactive Yellow) FabricPrep Fabric Preparation (Cotton Substrate) DyeSelection->FabricPrep VatDyeing Vat Dyeing Protocol FabricPrep->VatDyeing ReactiveDyeing Reactive Dyeing Protocol FabricPrep->ReactiveDyeing LightFastness Light Fastness (ISO 105-B02) VatDyeing->LightFastness WashFastness Wash Fastness (ISO 105-C06) VatDyeing->WashFastness PerspirationFastness Perspiration Fastness (ISO 105-E04) VatDyeing->PerspirationFastness ReactiveDyeing->LightFastness ReactiveDyeing->WashFastness ReactiveDyeing->PerspirationFastness DataCollection Data Collection (Fastness Ratings) LightFastness->DataCollection WashFastness->DataCollection PerspirationFastness->DataCollection Comparison Comparative Analysis DataCollection->Comparison

Diagram 1: Dye Performance Comparison Workflow

DyeApplicationPathways cluster_vat This compound Application cluster_reactive C.I. Reactive Yellow Dyes Application V1 Insoluble Vat Dye V2 Vatting (Reduction) Soluble Leuco Form V1->V2 V3 Dye Absorption into Fiber V2->V3 V4 Oxidation V3->V4 V5 Insoluble Dye Trapped in Fiber V4->V5 R1 Soluble Reactive Dye R2 Dye Absorption with Salt R1->R2 R3 Fixation (Alkali) Covalent Bond Formation R2->R3 R4 Wash-off Unfixed Dye R3->R4 R5 Dyed Fiber R4->R5

Diagram 2: Vat vs. Reactive Dye Application

References

A Comparative Analysis of C.I. Vat Yellow 33 and Other Anthraquinone Dyes: Performance, Protocols, and Biomedical Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of C.I. Vat Yellow 33 against other representative anthraquinone dyes. Anthraquinone-based compounds are significant not only as robust industrial colorants but also as foundational structures in the development of therapeutic agents. This document outlines their performance characteristics, supported by experimental data, and delves into the standardized protocols for their evaluation. Furthermore, it explores the biomedical applications of the anthraquinone scaffold, particularly in oncology.

Physicochemical and Structural Overview

Anthraquinone dyes are characterized by their core structure, 9,10-anthraquinone. Their diverse properties and applications arise from various substituents on this aromatic framework.[1] this compound is a complex anthraquinone derivative known for its brilliant yellow hue and application in vat dyeing.[2] A comparison with other anthraquinone dyes, such as the widely used C.I. Reactive Blue 19 and the natural dye Alizarin, highlights the versatility of this chemical class.

PropertyThis compoundC.I. Reactive Blue 19Alizarin (C.I. Mordant Red 11)
C.I. Name Vat Yellow 33Reactive Blue 19Mordant Red 11 / Natural Red 6,8,10,12
C.I. Number 654296120058000
CAS Number 12227-50-8[2]2580-78-172-48-0
Molecular Formula C₅₄H₃₂N₄O₆[2]C₂₂H₁₆N₂Na₂O₁₁S₃C₁₄H₈O₄
Molecular Weight 832.86 g/mol [2]626.55 g/mol 240.21 g/mol
Dye Class Vat DyeReactive DyeMordant Dye
Structure AnthraquinoneAnthraquinoneAnthraquinone
Solubility Insoluble in water; slightly soluble in pyridine.[3]Soluble in waterSlightly soluble in water; soluble in ethanol
Color Brilliant Yellow[2]Brilliant BlueRed

Comparative Performance in Textile Applications

The performance of a dye is primarily assessed by its fastness properties—its ability to retain color when subjected to various environmental factors. Vat dyes like this compound are renowned for their exceptional fastness on cellulosic fibers, which is achieved by mechanically trapping the insoluble dye within the fiber matrix.[4] This contrasts with reactive dyes, which form a covalent bond with the fiber.

Fastness PropertyThis compoundC.I. Reactive Blue 19 (Typical)General Anthraquinone Dyes
Substrate Cotton, Viscose[5]Cotton, Wool, NylonVaries by dye class
Light Fastness 6-7 (Excellent)[6]4-5 (Good)Generally very good light fastness.[7]
Wash Fastness (Staining) 5 (Excellent)[6]4-5 (Good to Excellent)Varies, but often good to excellent.
Wash Fastness (Fading) 5 (Excellent)[6]4-5 (Good to Excellent)Varies with structure and class.
Chlorine Bleach 5 (Excellent)[6]1 (Poor)Varies significantly.
Rubbing Fastness (Dry) Good to Excellent[3]4-5 (Good to Excellent)Generally good.
Rubbing Fastness (Wet) Good2-3 (Fair to Good)Generally good.

Fastness ratings are based on a 1-5 scale (Grey Scale) or 1-8 scale (Blue Wool Scale), where higher numbers indicate better performance.

Relevance in Drug Development and Biomedical Research

The rigid, planar structure of the anthraquinone core makes it an ideal pharmacophore for developing anticancer agents.[8] Many anthraquinone derivatives function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This action can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.[8][9]

Well-known chemotherapy drugs like Doxorubicin and Mitoxantrone are built upon an anthraquinone framework.[8] Research is ongoing to synthesize new derivatives with improved efficacy, selectivity, and reduced toxicity, particularly the cardiotoxicity associated with older anthracycline antibiotics.[8] Beyond cancer, some anthraquinone derivatives have also demonstrated significant antimicrobial and antifungal properties, positioning them as potential alternatives to existing biological stains and antimicrobial agents.[10]

DNA_Intercalation Mechanism of Anthraquinone Anticancer Activity cluster_0 Cellular Environment cluster_1 Downstream Effects AQ Planar Anthraquinone Derivative DNA DNA Double Helix AQ->DNA Intercalation Inhibit_Topo Topoisomerase II Inhibition DNA->Inhibit_Topo Disrupt_Rep Disruption of DNA Replication & Transcription DNA->Disrupt_Rep Cell_Death Cell Cycle Arrest & Apoptosis Inhibit_Topo->Cell_Death Disrupt_Rep->Cell_Death Wash_Fastness_Workflow Workflow for ISO 105-C06 Wash Fastness Test A 1. Prepare Specimen (Dyed Fabric + Multifiber Fabric) B 2. Place in Steel Vessel (with detergent, water, steel balls) A->B C 3. Agitate in Launder-Ometer (Specified Time & Temperature) B->C D 4. Rinse and Dry Specimen (Temp < 60°C) C->D E 5. Assess Color Change (Grey Scale for Fading) D->E F 6. Assess Staining (Grey Scale for Staining) D->F Light_Fastness_Workflow Workflow for ISO 105-B02 Light Fastness Test A 1. Mount Specimen & Blue Wool Standards on Cardboard B 2. Partially Mask Samples and Standards A->B C 3. Expose in Xenon Arc Tester (Controlled Light, Temp, Humidity) B->C D 4. Periodically Inspect Fading of Blue Wool Standards C->D E 5. Compare Specimen Fading to Blue Wool Fading D->E F 6. Assign Numerical Rating (1-8) E->F

References

Validating an HPLC Method for C.I. Vat Yellow 33 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of C.I. Vat Yellow 33, a robust analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of this anthraquinone dye. This guide provides a comprehensive comparison of a validated HPLC method with alternative analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): A High-Precision Approach

Reverse-phase HPLC is the most common and effective method for the analysis of this compound. This technique offers high resolution, sensitivity, and specificity, making it ideal for purity assessment and impurity profiling.

Proposed Validated HPLC Method

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water (containing 0.1% phosphoric acid or formic acid). A typical gradient might start at 50% ACN and increase to 90% ACN over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of the mobile phase. The solution should be filtered through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the same solvent as the sample. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

Performance Data (Illustrative)

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on typical values for similar dye analyses.

Parameter HPLC Method
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL

Alternative Analytical Methods

While HPLC is the preferred method, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.

Thin-Layer Chromatography (TLC)

TLC is a simpler, more cost-effective chromatographic technique that can be used for qualitative analysis and purity screening of this compound.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of organic solvents, such as toluene:ethyl acetate (e.g., 80:20 v/v). The optimal solvent system needs to be determined experimentally.

  • Sample Application: Spot the dissolved sample and standard solutions onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: The separated spots can be visualized under UV light (254 nm) or by exposure to iodine vapor. The retention factor (Rf) values are then calculated and compared.

Voltammetry

Electrochemical methods like voltammetry can offer a sensitive and rapid alternative for the quantification of electroactive dyes such as this compound.

Experimental Protocol:

  • Instrumentation: A potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode).

  • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer) in which the dye is soluble and stable.

  • Procedure: A solution of this compound in the supporting electrolyte is prepared. A potential scan is applied, and the resulting current is measured. The peak current is proportional to the concentration of the dye.

Comparison of Analytical Methods

The following table provides a comparative overview of the HPLC method with the alternative techniques.

Parameter HPLC Thin-Layer Chromatography (TLC) Voltammetry
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a liquid mobile phase and a solid stationary phase on a plate.Measurement of current as a function of applied potential.
Quantification QuantitativeSemi-quantitative/QualitativeQuantitative
Sensitivity HighModerateHigh
Specificity HighModerateModerate to High
Analysis Time ~30 min per sample~1-2 hours for multiple samples~5-10 min per sample
Cost HighLowModerate
Advantages High resolution, accuracy, and precision. Suitable for complex mixtures.Simple, inexpensive, and can analyze multiple samples simultaneously.Rapid, sensitive, and requires minimal sample preparation.
Disadvantages High initial investment and operational costs. Requires skilled personnel.Lower resolution and sensitivity compared to HPLC. Less suitable for complex mixtures.Susceptible to matrix interferences. Limited to electroactive compounds.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for validating an HPLC method for the analysis of this compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select HPLC Column and Mobile Phase B Optimize Chromatographic Conditions (Flow Rate, Gradient, Temperature) A->B C Specificity / Selectivity B->C Proceed to Validation D Linearity and Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I K System Suitability Testing I->K Implement Validated Method J Sample Analysis L Data Reporting J->L K->J

Caption: Workflow for HPLC method development and validation.

Conclusion

For the quantitative analysis of this compound, a validated reverse-phase HPLC method is the most reliable and accurate approach. It provides detailed information on the purity and impurity profile of the dye. While alternative methods like TLC and voltammetry can be useful for preliminary screening or rapid analysis, they lack the high resolution and specificity of HPLC. The choice of the analytical method should be guided by the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the available resources. The provided experimental protocols and performance data serve as a valuable guide for researchers and scientists in establishing a robust and reliable analytical method for this compound.

A Comparative Guide to the Ecological Impact of Vat and Reactive Dyes

Author: BenchChem Technical Support Team. Date: November 2025

The textile industry is a significant contributor to water pollution, with dyeing processes being a primary source of complex chemical effluents. Among the various dye classes, vat and reactive dyes are workhorses for coloring cellulosic fibers like cotton, each presenting a unique environmental profile. This guide offers an objective comparison of their ecological impacts, supported by available data, to inform researchers and scientists in making sustainable choices.

Executive Summary

Both reactive and vat dyes have distinct advantages and considerable environmental drawbacks. Reactive dyes offer vibrant colors and form strong covalent bonds with fibers, but their application requires large amounts of salt and alkali, leading to high Total Dissolved Solids (TDS) in wastewater.[1] A significant portion of reactive dye also hydrolyzes, reacting with water instead of the fiber, which contributes to effluent color and requires extensive washing.[1][2][3][4]

Vat dyes, while requiring a more complex and energy-intensive application process involving reduction and oxidation steps, are known for their exceptional colorfastness.[5][6][7] Traditionally, this process uses harsh reducing agents like sodium hydrosulfite, but modern, more sustainable alternatives are emerging.[6][8] Vat dyeing generally consumes less water than reactive dyeing.[5]

Quantitative Comparison of Ecological Parameters

The following table summarizes key ecological and performance indicators for the two dye classes. The values represent typical ranges found in textile processing and can vary based on specific dye chemistry, machinery, and process optimization.

ParameterReactive DyesVat DyesKey Considerations
Fixation Rate 60-95%[9]>90%Lower fixation in reactive dyes leads to higher concentrations of hydrolyzed dye in the effluent.[4]
Water Consumption High[4]Moderate to Low[5]Reactive dyeing requires extensive washing to remove unfixed, hydrolyzed dye and large amounts of salt.[2]
Energy Consumption Lower Temperature Process[5]Higher Temperature Process[5]Vat dyeing's reduction and oxidation steps often require elevated temperatures, increasing energy use.[5]
Salt Requirement Very High (e.g., 50 g/L)[10][7]NoneHigh salt concentration in reactive dye effluent significantly increases TDS, making wastewater treatment difficult.[1]
Alkali Requirement High (e.g., 20 g/L Soda Ash)[7]High (Caustic Soda)[7]Both processes operate under alkaline conditions to facilitate dye-fiber interaction.[7][11]
Effluent COD/BOD HighHighBoth dye types contribute to high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) in effluents, indicating significant organic pollution.[12][13][14]
Effluent TDS Very HighModerateThe primary contributor to high TDS in reactive dyeing is the large quantity of salt used.[10]
Colorfastness Good to Excellent[1]Excellent to Superior[5][6][15]Vat dyes are physically trapped within the fiber, offering unmatched durability, especially to light and chlorine.[5][16]

Experimental Methodologies and Protocols

To ensure accurate and reproducible comparisons, standardized testing protocols are essential. Below are summaries of key methodologies used to evaluate the parameters cited above.

Protocol 1: Determination of Dye Fixation Rate
  • Objective: To quantify the percentage of dye that chemically bonds to the fabric versus the amount that remains in the dyebath and wash-off liquors.

  • Methodology:

    • Prepare a dye solution of a known concentration.

    • Measure the initial absorbance of the solution using a UV-Vis spectrophotometer at the dye's maximum wavelength (λ_max).

    • Perform the dyeing process according to the standard procedure for either reactive or vat dyes.

    • Collect all residual dyebath and all subsequent rinsing/soaping liquors.

    • Combine and dilute the collected effluent to a known volume.

    • Measure the absorbance of the diluted effluent at λ_max.

    • Calculate the amount of unfixed dye in the effluent using a calibration curve.

    • The fixation rate (%) is calculated as: [(Initial Dye Amount - Effluent Dye Amount) / Initial Dye Amount] x 100.

Protocol 2: Analysis of Effluent Characteristics (COD, BOD, TDS)
  • Objective: To measure key indicators of water pollution in the generated effluent.

  • Methodology:

    • Sample Collection: Collect effluent samples from the combined dyebath and wash liquors after the completion of a dyeing cycle.[17]

    • pH Measurement: Use a calibrated pH meter for immediate measurement.

    • Total Dissolved Solids (TDS): Filter the effluent sample to remove suspended solids. Evaporate a known volume of the filtrate to dryness in a pre-weighed dish at 180°C. The weight difference gives the TDS, typically expressed in mg/L.[12]

    • Chemical Oxygen Demand (COD): Use the standardized closed reflux, colorimetric method (e.g., APHA 5220 D). This test measures the amount of oxygen required to chemically oxidize organic pollutants in the water.[14] The sample is digested with a strong oxidizing agent (potassium dichromate) in a sulfuric acid medium, and the result is measured spectrophotometrically.[12]

    • Biochemical Oxygen Demand (BOD₅): Use a standard dilution method (e.g., APHA 5210 B). The test measures the amount of dissolved oxygen consumed by aerobic microorganisms to decompose organic matter in the effluent over a 5-day period at 20°C.[14]

Process Workflow and Environmental Impact Visualization

The following diagram illustrates the key stages of the vat and reactive dyeing processes, highlighting the points of chemical input and effluent generation.

Dyeing_Process_Comparison Comparative Workflow of Vat and Reactive Dyeing cluster_vat Vat Dyeing Process cluster_reactive Reactive Dyeing Process Vat_Start Insoluble Vat Dye Vatting 1. Vatting (Reduction) Vat_Start->Vatting Dyeing_Vat 2. Dyeing Vatting->Dyeing_Vat Oxidation 3. Oxidation Dyeing_Vat->Oxidation Soaping_Vat 4. Soaping Oxidation->Soaping_Vat Vat_End Vat Dyed Fabric (Excellent Fastness) Soaping_Vat->Vat_End Effluent_Vat Effluent: High pH, High COD/BOD Residual Reducing Agents Soaping_Vat->Effluent_Vat ReducingAgent Reducing Agent (e.g., Sodium Hydrosulfite) ReducingAgent->Vatting Alkali_Vat Alkali (Caustic Soda) Alkali_Vat->Vatting OxidizingAgent Oxidizing Agent (Air / H₂O₂) OxidizingAgent->Oxidation Detergent_Vat Detergent Detergent_Vat->Soaping_Vat Reactive_Start Soluble Reactive Dye Dyeing_Reactive 1. Exhaustion Reactive_Start->Dyeing_Reactive Fixation 2. Fixation Dyeing_Reactive->Fixation Washing_Reactive 3. Wash-Off (Multiple) Fixation->Washing_Reactive Soaping_Reactive 4. Soaping Washing_Reactive->Soaping_Reactive Effluent_Reactive Effluent: Very High TDS (Salt) High Color (Hydrolyzed Dye) High COD/BOD Washing_Reactive->Effluent_Reactive Reactive_End Reactive Dyed Fabric (Vibrant Color) Soaping_Reactive->Reactive_End Salt Large Amount of Salt (e.g., NaCl, Na₂SO₄) Salt->Dyeing_Reactive Alkali_Reactive Alkali (Soda Ash) Alkali_Reactive->Fixation Detergent_Reactive Detergent Detergent_Reactive->Soaping_Reactive

Caption: Comparative workflow of vat and reactive dyeing processes.

Detailed Ecological Impact Analysis

Reactive Dyes

The primary environmental challenge with reactive dyes is the competing hydrolysis reaction.[18][3] Under the alkaline conditions required for fixation, the dye's reactive group can react with water instead of the fiber's hydroxyl groups.[1][4] This hydrolyzed dye cannot bond with the fiber, resulting in up to 40% of the dye being wasted and discharged as colored effluent.[2] To overcome the electrostatic repulsion between the anionic dye and anionic cellulose, massive quantities of salt (e.g., sodium chloride or sodium sulfate) are used, which leads to extremely high TDS levels in the wastewater. This high salinity makes conventional biological wastewater treatment less effective and can harm aquatic ecosystems.[1] The extensive post-dyeing washing cycles required to remove both the hydrolyzed dye and the salt result in high water consumption.[2]

Vat Dyes

The ecological impact of vat dyeing is primarily associated with its chemical inputs and energy use.[5] The process begins with the reduction of the water-insoluble dye into a soluble "leuco" form using a reducing agent (traditionally sodium hydrosulfite) in a strong alkaline bath.[7] Sodium hydrosulfite is a pollutant that can lead to odor issues and contributes to the effluent's COD and BOD.[8] After the fiber absorbs the leuco dye, it is oxidized back to its insoluble form, trapping it within the fiber structure.[5][7] This process provides superior fastness but is energy-intensive due to the higher temperatures often required.[5] However, the effluent from vat dyeing contains less color and significantly less salt compared to reactive dyeing.[19] Modern advancements are introducing more eco-friendly reducing agents (e.g., glucose-based systems) and optimized processes that reduce chemical and energy consumption, making vat dyeing a more sustainable option.[8]

Conclusion

Choosing between vat and reactive dyes involves a trade-off between different ecological impacts.

  • Reactive Dyes are associated with high water consumption and produce highly saline effluents with a significant load of hydrolyzed, colored dye, posing a major wastewater treatment challenge.[1][5]

  • Vat Dyes , while traditionally reliant on harsh chemicals and higher energy input, generate effluent with lower TDS and color.[5][20]

For applications demanding the highest durability and where water conservation is a priority, modern vat dyeing processes with eco-friendly reducing agents present a compelling option.[8] For achieving the brightest shades where extreme fastness is not critical, the focus for reactive dyeing must be on high-fixation dyes and developing effective, low-cost methods for salt and color removal from effluents.[10] Ultimately, a holistic life cycle assessment is necessary to determine the most sustainable choice for a specific application, considering local wastewater treatment capabilities and energy sources.

References

A Comparative Performance Analysis of C.I. Vat Yellow 33 Against Commercial Yellow Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide offering a comparative performance analysis of C.I. Vat Yellow 33 against other commercial yellow dyes has been compiled for researchers, scientists, and professionals in the drug development field. This guide provides an objective look at the dye's performance, supported by experimental data, to inform material selection and application processes.

This compound is an anthraquinone-based vat dye recognized for its brilliant yellow hue and is primarily used in the dyeing of cellulosic fibers such as cotton, linen, and viscose. Its application process involves a reduction to a water-soluble "leuco" form, which has a high affinity for these fibers, followed by oxidation back to its insoluble pigment form, trapping it within the fiber. This process contributes to its renowned fastness properties.

Executive Summary of Performance

This compound consistently demonstrates exceptional fastness properties, particularly in terms of light and wash fastness, when compared to other commercial dye classes used for similar applications, such as reactive dyes. While reactive dyes offer a vibrant color range and are relatively easy to apply, vat dyes like this compound are often superior in durability, making them ideal for textiles that require longevity and resistance to repeated laundering and light exposure.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of this compound in comparison to a widely used commercial alternative, C.I. Reactive Yellow 145. The data is collated from technical data sheets and is based on standardized testing protocols.

Table 1: Fastness Properties of this compound

Performance MetricTest StandardRating
Light FastnessISO 105-B026-7
Soaping Fastness (Fading)ISO 105-C065
Soaping Fastness (Staining)ISO 105-C065
Ironing FastnessISO3-4
Chlorine FastnessISO5

Table 2: Fastness Properties of C.I. Reactive Yellow 145

Performance MetricTest StandardRating
Light FastnessISO6-7
Soaping FastnessISO4-5
Perspiration FastnessISO4-5
Oxygen Bleaching FastnessISO4-5

Experimental Protocols

The performance data presented is based on internationally recognized testing standards. Below are the methodologies for the key experiments cited.

Light Fastness (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).

  • Specimen Preparation: A specimen of the dyed textile is mounted on a sample holder.

  • Exposure: The specimen is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with a set of blue wool references (rated 1 to 8, with 8 being the highest fastness) that are exposed simultaneously.

Wash Fastness (ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Specimen Preparation: A specimen of the dyed textile is stitched together with a multifibre adjacent fabric.

  • Washing Procedure: The composite specimen is subjected to mechanical agitation in a soap or soap and soda solution at a specified temperature and for a specified time. Stainless steel balls are added to provide abrasive action.

  • Evaluation: The change in color of the specimen (fading) and the degree of staining on the adjacent fabric are assessed using grey scales. The grey scale for assessing change in color ranges from 1 (poor) to 5 (excellent).

Visualization of Dyeing Process and Logic

To further elucidate the processes involved, the following diagrams illustrate the logical workflow of vat dyeing and the decision-making process for dye selection.

VatDyeingProcess cluster_prep Preparation cluster_vatting Vatting cluster_application Application cluster_oxidation Oxidation InsolubleDye Insoluble Vat Dye Pigment LeucoForm Soluble 'Leuco' Form InsolubleDye->LeucoForm  Reduction (Alkaline Hydrosulfite) FiberPenetration Penetration into Cellulosic Fiber LeucoForm->FiberPenetration  Adsorption FinalInsolubleDye Insoluble Dye Trapped in Fiber FiberPenetration->FinalInsolubleDye  Oxidation (Air/Chemical)

Vat Dyeing Process Workflow

DyeSelection node_rect node_rect Requirement High Durability Required? VatDye Select Vat Dye (e.g., Vat Yellow 33) Requirement->VatDye  Yes ReactiveDye Consider Reactive Dye Requirement->ReactiveDye  No

Cross-Validation of Analytical Methods for C.I. Vat Yellow 33: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the characterization of C.I. Vat Yellow 33: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The objective is to offer a detailed overview of their respective methodologies and performance characteristics to aid in the selection of the most appropriate technique for specific research and quality control needs.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for each analytical method, offering a clear comparison of their capabilities in the analysis of this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Primary Use Quantification, Purity Assessment, Impurity ProfilingColor Strength, Concentration MeasurementIdentification, Structural Elucidation, Quantification of Trace Impurities
**Linearity (R²) **> 0.999> 0.995> 0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL~0.05 ng/mL
Specificity High (with appropriate column and mobile phase)Moderate (potential interference from other absorbing species)Very High (based on mass-to-charge ratio)
Throughput ModerateHighModerate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

This method is a primary technique for assessing the purity and quantifying the concentration of this compound.[1] A typical method involves using a reverse-phase C18 column.[1]

a) Sample Preparation:

  • Accurately weigh 10 mg of this compound powder.

  • Dissolve the sample in 10 mL of a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of acetonitrile and water, to create a stock solution.

  • Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the instrument (e.g., 1-50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

    • Gradient Program:

      • 0-5 min: 50% Acetonitrile

      • 5-20 min: Linear gradient to 95% Acetonitrile

      • 20-25 min: 95% Acetonitrile

      • 25-30 min: Return to 50% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound (approximately 430 nm).

c) Data Analysis:

The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

UV-Visible Spectrophotometry for Color Strength and Concentration

This method is a rapid and straightforward technique for determining the color strength and estimating the concentration of this compound in solution.

a) Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMF) at a concentration of 100 µg/mL.

  • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).

  • The solvent used for dilution should be the same as that used for the blank.

b) Spectrophotometric Measurement:

  • Instrument: A calibrated UV-Visible spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan from 350 to 700 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the standards and the sample at the λmax.

  • Blank: Use the solvent as a blank to zero the instrument.

c) Data Analysis:

  • Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the unknown sample based on the calibration curve generated from the standards.

  • Color Strength (K/S Value): For textile applications, the color strength can be determined from the reflectance of the dyed fabric using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the fabric.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification and Impurity Analysis

This powerful technique combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for the identification of this compound and the characterization of its impurities.

a) Sample Preparation:

Sample preparation is similar to that for HPLC analysis, ensuring the final concentration is suitable for the sensitivity of the mass spectrometer.

b) HPLC Conditions:

The HPLC conditions are generally the same as those described for the HPLC-UV method. The use of a volatile mobile phase modifier like formic acid is crucial for MS compatibility.[1]

c) Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements, or a triple quadrupole for targeted quantification.

  • Scan Range: m/z 100-1000.

  • MS/MS Analysis: For structural elucidation of impurities, fragmentation can be induced using collision-induced dissociation (CID).

d) Data Analysis:

The identity of this compound is confirmed by its accurate mass measurement. Impurities are identified by their unique mass-to-charge ratios and fragmentation patterns. Quantification can be performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway for method selection.

CrossValidationWorkflow cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_reporting Reporting Phase define_methods Define Analytical Methods (HPLC, UV-Vis, HPLC-MS) set_criteria Set Acceptance Criteria (Linearity, Accuracy, Precision) prep_samples Prepare this compound Samples analyze_hplc Analyze via HPLC prep_samples->analyze_hplc analyze_uvvis Analyze via UV-Vis prep_samples->analyze_uvvis analyze_hplcms Analyze via HPLC-MS prep_samples->analyze_hplcms compare_data Compare Performance Data analyze_hplc->compare_data analyze_uvvis->compare_data analyze_hplcms->compare_data assess_equivalence Assess Method Equivalence compare_data->assess_equivalence report Generate Cross-Validation Report assess_equivalence->report

Caption: Workflow for the cross-validation of analytical methods.

MethodSelectionPathway cluster_goals Goal Definition cluster_methods Method Selection start Analytical Goal quantification Quantification & Purity start->quantification color_strength Color Strength start->color_strength identification Identification & Impurity Profiling start->identification hplc HPLC quantification->hplc hplc_ms HPLC-MS quantification->hplc_ms Trace Levels uv_vis UV-Vis color_strength->uv_vis identification->hplc_ms

Caption: Decision pathway for selecting an analytical method.

References

Degradation of C.I. Vat Yellow 33: A Comparative Analysis of Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in environmental remediation and drug development, the effective degradation of persistent organic pollutants like C.I. Vat Yellow 33 is a critical area of study. Advanced Oxidation Processes (AOPs) represent a class of powerful techniques capable of breaking down these complex molecules. This guide provides an objective comparison of the degradation efficiency of this compound and structurally similar dyes by different AOPs, supported by experimental data from various studies.

Comparative Degradation Efficiency

The following table summarizes the quantitative data on the degradation of this compound and other closely related vat and anthraquinone dyes using various AOPs. It is important to note that direct comparative studies on this compound are limited; therefore, data from studies on similar dyes have been included to provide a broader perspective on the potential efficacy of these methods.

Advanced Oxidation Process (AOP)DyeInitial ConcentrationDegradation Efficiency (%)Experimental ConditionsReference
UV/TiO₂ Photocatalysis Vat Yellow 4Not Specified~84% decolorization in 120 minTiO₂ catalyst, UV irradiation--INVALID-LINK--
Fenton Process Indanthrene Red FBB (Vat Dye)Not SpecifiedHigh color removalpH, Fe²⁺ dosage, and H₂O₂ dosage were optimized--INVALID-LINK--
Photo-Fenton Process Indanthrene Red FBB (Vat Dye)Not SpecifiedSlightly higher than FentonOptimized pH, Fe²⁺, and H₂O₂ with UV irradiation--INVALID-LINK--
Ozonation Reactive Yellow 84Not Specified~100% decolorization in 60-90 minOzone concentration of 9.1-18.5 mg/L--INVALID-LINK--[1]
UV/H₂O₂ Reactive Yellow 160A30 mg/L77.78% degradation0.8 mL of H₂O₂, UV irradiation--INVALID-LINK--[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

UV/TiO₂ Photocatalysis of Vat Yellow 4
  • Reactor Setup: A batch photoreactor equipped with a UV lamp.

  • Catalyst: Titanium dioxide (TiO₂) was used as the photocatalyst. The optimal catalyst loading needs to be determined experimentally.

  • Dye Solution: An aqueous solution of Vat Yellow 4 was prepared.

  • Procedure:

    • The dye solution and TiO₂ were added to the reactor.

    • The suspension was stirred in the dark to establish adsorption-desorption equilibrium.

    • The UV lamp was turned on to initiate the photocatalytic reaction.

    • Aliquots of the solution were withdrawn at regular intervals.

    • The samples were centrifuged to remove the catalyst particles.

    • The concentration of the dye was determined spectrophotometrically by measuring the absorbance at its maximum wavelength.

Fenton and Photo-Fenton Degradation of Indanthrene Red FBB
  • Reactor Setup: A batch reactor, with a UV lamp for the Photo-Fenton process.

  • Reagents: Ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂).

  • Procedure:

    • The pH of the dye solution was adjusted to the desired value (typically acidic, around 3).

    • A specific amount of FeSO₄ was added to the solution and stirred.

    • H₂O₂ was then added to initiate the Fenton reaction.

    • For the Photo-Fenton process, the solution was simultaneously irradiated with a UV lamp.

    • Samples were taken at different time intervals.

    • The reaction was quenched, and the remaining dye concentration was analyzed.

Ozonation of Reactive Yellow 84
  • Reactor Setup: A laboratory-scale cylindrical batch reactor with an ozone generator and a diffuser for bubbling ozone into the solution.

  • Procedure:

    • The dye solution was placed in the reactor.

    • Ozone gas at a specific concentration was continuously bubbled through the solution.

    • Samples were collected at various time points.

    • The decolorization was monitored by measuring the absorbance at the maximum visible wavelength (400 nm).

    • Other parameters like Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) were also measured to assess mineralization.

UV/H₂O₂ Degradation of Reactive Yellow 160A
  • Reactor Setup: A photoreactor with a UV lamp.

  • Reagents: Hydrogen peroxide (H₂O₂).

  • Procedure:

    • The dye solution was prepared at the desired concentration.

    • A specific volume of H₂O₂ was added to the solution.

    • The solution was then exposed to UV irradiation.

    • Samples were withdrawn at predetermined time intervals.

    • The degradation of the dye was monitored using a spectrophotometer.

Visualizing the Degradation Pathway and Experimental Workflow

To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.

AOP_Mechanism cluster_AOP Advanced Oxidation Process cluster_Radicals Generation of Reactive Species cluster_Dye Pollutant cluster_Degradation Degradation Products AOP e.g., Fenton, Ozonation, UV/H₂O₂ Radicals Hydroxyl Radicals (•OH) AOP->Radicals Initiates Dye This compound Radicals->Dye Attacks & Oxidizes Intermediates Simpler Organic Intermediates Dye->Intermediates Breaks down into EndProducts CO₂, H₂O, Mineral Acids Intermediates->EndProducts Further oxidizes to

Caption: General mechanism of dye degradation by Advanced Oxidation Processes.

Experimental_Workflow start Start: Prepare Dye Solution process Apply AOP (e.g., Fenton, UV/TiO₂) start->process sampling Collect Samples at Intervals process->sampling sampling->process Continue Treatment analysis Analyze Samples (Spectrophotometry, COD, TOC) sampling->analysis data Compile & Compare Data analysis->data end End: Determine Degradation Efficiency data->end

Caption: A typical experimental workflow for studying dye degradation.

References

A Comparative Analysis of C.I. Vat Yellow 33's Fastness Properties Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

In the demanding landscape of textile manufacturing, the durability of dyes is a critical determinant of final product quality and longevity. For researchers, scientists, and professionals in drug development where textiles might be used in specialized applications, understanding the fastness properties of a colorant is paramount. This guide provides a detailed comparison of C.I. Vat Yellow 33's performance against other high-performance yellow vat dyes, C.I. Vat Yellow 2 and C.I. Vat Yellow 4. The evaluation is based on internationally recognized ISO standards for light, wash, and crocking fastness.

Executive Summary of Fastness Properties

The following table summarizes the fastness performance of this compound in comparison to C.I. Vat Yellow 2 and C.I. Vat Yellow 4. The ratings are based on the ISO gray scale for color change and staining, and the blue wool scale for light fastness, where a higher number indicates better fastness.

Fastness PropertyTest StandardThis compoundC.I. Vat Yellow 2C.I. Vat Yellow 4
Light Fastness ISO 105-B026-73-45-6
Wash Fastness (Soaping)
- Color ChangeISO 105-C06553-4
- StainingISO 105-C06554
Crocking (Rubbing) Fastness
- DryISO 105-X124-54-5Not Available
- WetISO 105-X124-54-5Not Available
Chlorine Bleach Fastness ISO 105-N01554-5
Ironing Fastness ISO 105-X113-444-5
Mercerized Fastness ISO 105-X0454-55
Oxygen Bleach Fastness ISO 105-C09554-5

Note: Data for C.I. Vat Yellow 4 crocking fastness was not available in the referenced technical specifications. The data presented is compiled from various technical data sheets and may vary slightly between manufacturers.

Analysis of Comparative Performance

From the data, this compound demonstrates exceptional fastness properties, particularly in its resistance to washing (soaping), chlorine bleach, and light.[1][2][3] Its performance is largely comparable to C.I. Vat Yellow 2 in wash and bleach fastness. However, this compound exhibits significantly superior light fastness (6-7) compared to C.I. Vat Yellow 2 (3-4).[1][2][3][4]

When compared to C.I. Vat Yellow 4, this compound shows slightly better or equivalent performance in most categories, though C.I. Vat Yellow 4 has a marginally better ironing fastness rating.

Experimental Protocols

The fastness properties presented in this guide are determined by standardized experimental procedures as defined by the International Organization for Standardization (ISO). A detailed description of the methodologies for the key experiments is provided below.

Light Fastness Test (ISO 105-B02)

This test method is designed to determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Specimen Preparation: A textile specimen of a specified size is prepared.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of eight blue wool standards with known lightfastness ratings (1-8) are also exposed.

  • Evaluation: The fading of the test specimen is periodically compared to the fading of the blue wool standards.

  • Rating: The light fastness rating is the number of the blue wool standard that shows a similar degree of fading to the test specimen.

Wash Fastness Test (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Specimen Preparation: A specimen of the dyed textile is stitched together with a multifibre adjacent fabric (containing strips of common textile fibers like cotton, wool, polyester, etc.).

  • Washing Procedure: The composite specimen is subjected to washing in a standardized soap or detergent solution in a mechanical laundering machine for a specified time and at a specific temperature. Stainless steel balls are added to the container to provide mechanical action.

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed and dried.

  • Evaluation: The change in color of the dyed specimen is assessed using the gray scale for color change. The degree of staining on each strip of the multifibre adjacent fabric is assessed using the gray scale for staining.

Crocking (Rubbing) Fastness Test (ISO 105-X12)

This test is used to determine the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Specimen Preparation: A test specimen is mounted on the base of a crockmeter.

  • Dry Crocking: A dry, white cotton crocking cloth is mounted on the rubbing finger of the crockmeter. The finger is then moved back and forth across the test specimen for a specified number of cycles with a constant downward force.

  • Wet Crocking: The procedure is repeated with a wet crocking cloth that has been wetted to a specific moisture content.

  • Evaluation: The amount of color transferred to the white crocking cloths is assessed by comparing them with the gray scale for staining.

Logical Workflow for Dye Fastness Comparison

The following diagram illustrates the logical workflow for comparing the fastness properties of a test dye against industry standards.

G cluster_0 Test Dye Evaluation cluster_1 Industry Standards cluster_2 Fastness Tests (ISO Methods) cluster_3 Performance Benchmarking Dye This compound Light Light Fastness (ISO 105-B02) Dye->Light Wash Wash Fastness (ISO 105-C06) Dye->Wash Crock Crocking Fastness (ISO 105-X12) Dye->Crock Standard1 C.I. Vat Yellow 2 Standard1->Light Standard1->Wash Standard1->Crock Standard2 C.I. Vat Yellow 4 Standard2->Light Standard2->Wash Standard2->Crock Comparison Comparative Analysis Light->Comparison Wash->Comparison Crock->Comparison

Caption: Workflow for benchmarking dye fastness properties.

Signaling Pathway of Vat Dyeing

The excellent fastness properties of vat dyes are attributed to their unique application process, which involves a reduction and oxidation cycle. The following diagram illustrates this signaling pathway.

G cluster_0 Vat Dyeing Process Insoluble Insoluble Vat Dye (Pigment Form) Reduction Reduction (Alkaline Hydrosulfite) Insoluble->Reduction Vatting Soluble Soluble Leuco-Vat Dye (Affinity for Fiber) Reduction->Soluble Oxidation Oxidation (Air or Chemical) Soluble->Oxidation Dyeing Fixed Insoluble Vat Dye (Trapped in Fiber) Oxidation->Fixed

Caption: The chemical pathway of the vat dyeing process.

References

A Comprehensive Guide to Inter-Laboratory Comparison of C.I. Vat Yellow 33 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for C.I. Vat Yellow 33, a synthetic vat dye used in the textile industry. Ensuring consistent quality and purity of this dye is crucial for its application and for toxicological assessments. Inter-laboratory comparisons are essential for standardizing analytical methods and ensuring the reliability of data across different quality control laboratories. While specific inter-laboratory comparison data for this compound is not publicly available, this guide presents a framework for such a comparison based on established analytical techniques.

The primary method for the analysis of this compound is High-Performance Liquid Chromatography (HPLC), which is effective for purity assessment and the identification of impurities.[1] Other quality control measures include colorimetric analysis and the evaluation of physical properties.[1]

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical data from a simulated inter-laboratory comparison of three different laboratories analyzing a single batch of this compound. This table illustrates the expected variations and the importance of standardized methods.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Purity by HPLC (%) 98.798.598.9≥ 98.0%
Retention Time (min) 6.97.16.86.9 ± 0.2
Major Impurity A (%) 0.50.60.4≤ 0.8%
Major Impurity B (%) 0.30.40.3≤ 0.5%
Total Impurities (%) 1.31.51.1≤ 2.0%
Spectroscopic λmax (nm) 430431430430 ± 2 nm

Note: This data is for illustrative purposes to highlight the parameters of interest in an inter-laboratory comparison.

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for a successful inter-laboratory comparison. The most common and powerful technique for assessing the purity and performing a quantitative analysis of this compound is High-Performance Liquid Chromatography (HPLC).[1]

High-Performance Liquid Chromatography (HPLC) Method

  • Principle: This method utilizes reverse-phase chromatography to separate this compound from its impurities. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column is typically used.[1]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid such as phosphoric or formic acid.[2] For example, a mixture of 10% deionized water and 90% methanol can be used.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, which is approximately 430 nm, should be used for detection.

  • Sample Preparation: A standardized solution of the this compound sample is prepared in a suitable solvent and filtered before injection into the HPLC system.

  • Data Analysis: The retention time of the major peak is used to identify the compound by comparison to a reference standard.[1] The purity is calculated based on the relative peak areas.

Other Analytical Techniques

  • Colorimetric Analysis: This involves comparing the color shade and strength of a production batch against a master standard using spectrophotometry.[1]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer can provide detailed structural information about any impurities present.[1]

  • Physical Properties: Measurement of particle size distribution, moisture content, and dispersibility are also important quality control parameters.[1]

Mandatory Visualization

Workflow for Inter-Laboratory Comparison of this compound Analysis

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison to ensure analytical method consistency and data reliability.

G Inter-Laboratory Comparison Workflow for this compound Analysis cluster_prep Preparation Phase cluster_dist Distribution & Analysis Phase cluster_eval Evaluation Phase A Centralized Preparation of Homogeneous Sample Batch B Development of Standardized Analytical Protocol (e.g., HPLC) C Distribution of Samples and Protocol to Participating Laboratories B->C D Laboratory 1 (Analysis) C->D E Laboratory 2 (Analysis) C->E F Laboratory 3 (Analysis) C->F G Data Submission to Coordinating Body D->G E->G F->G H Statistical Analysis of Results (Purity, Impurities, Repeatability) G->H I Issuance of Comparison Report H->I

Caption: Workflow of an inter-laboratory comparison for this compound analysis.

References

Performance Evaluation of Catalysts for Anthraquinone Dye Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient degradation of industrial dyes is a critical area of study. This guide provides a comparative evaluation of different catalytic methods for the degradation of anthraquinone dyes, with a specific focus on C.I. Vat Yellow 4 as a representative compound, due to the limited availability of specific degradation data for C.I. Vat Yellow 33.

This analysis synthesizes experimental data from various studies to offer insights into the performance of photocatalytic, Fenton-based, and enzymatic degradation processes. The objective is to provide a comprehensive resource for selecting and optimizing catalytic systems for the remediation of wastewater containing anthraquinone dyes.

Comparative Performance of Catalysts

The degradation of anthraquinone dyes can be achieved through various advanced oxidation processes. Below is a summary of the performance of different catalytic systems based on published experimental data.

Photocatalytic Degradation

Photocatalysis, particularly using titanium dioxide (TiO2), has been extensively studied for dye degradation. The process involves the generation of highly reactive hydroxyl radicals upon UV or solar irradiation of the catalyst.

Table 1: Performance of Different Photocatalysts for C.I. Vat Yellow 4 Degradation

CatalystIrradiation SourceDegradation Efficiency (%)Reaction Time (min)Optimal Catalyst LoadingReference
TiO2 (P25)UV Light841204 g/L[1][2]
TiO2 (P25)Solar Irradiation783004 g/L[1]
CdSNot SpecifiedLowNot SpecifiedNot Specified[1]
Fe2O3Not SpecifiedLowNot SpecifiedNot Specified[1]

Note: The lower performance of CdS and Fe2O3 is attributed to the rapid recombination of electron-hole pairs.[1]

Fenton and Photo-Fenton Degradation

Fenton's reagent (Fe²⁺ + H₂O₂) and its photo-assisted variant (Photo-Fenton) are powerful oxidative systems for degrading organic pollutants. The reaction generates hydroxyl radicals, leading to the breakdown of the dye molecules.

Table 2: Performance of Fenton and Photo-Fenton Processes for Dye Degradation

ProcessDyeDegradation Efficiency (%)Reaction Time (min)Key ParametersReference
FentonC.I. Reactive Yellow 1598.7 (decolorization)22pH 3, 0.065 molar ratio of Fenton's reagent
Photo-FentonCrystal Violet>9060Optimized Fe²⁺ and H₂O₂ dosages
Fenton-type (CuFe-NaY)Procion Yellow (PY)High Mineralization RateNot Specified40 °C, 12 mM H₂O₂[3]
Fenton-type (MnFe-NaY)Tartrazine (Tar)High ActivityNot Specified40 °C, 12 mM H₂O₂[3]
Enzymatic Degradation

Enzymatic degradation offers a more environmentally friendly approach to dye wastewater treatment. Enzymes like peroxidases can effectively decolorize and degrade dye molecules.

Table 3: Performance of Enzymatic Degradation for Vat Dyes

Enzyme SourceDyeDegradation/Decolorization Efficiency (%)Reaction TimeKey ParametersReference
Garlic PeroxidaseVat Yellow 2, Vat Orange 11, Vat Black 27, Vat Green 9Not specifiedNot specifiedNot specified
C-peroxidaseDirect Yellow 10689.52 minpH 2, 1 mM H₂O₂

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the catalytic degradation of anthraquinone dyes.

Photocatalytic Degradation Protocol
  • Catalyst Suspension Preparation: A known concentration of the photocatalyst (e.g., TiO2 P25) is suspended in a specific volume of deionized water.

  • Dye Solution Preparation: A stock solution of the anthraquinone dye (e.g., C.I. Vat Yellow 4) is prepared and diluted to the desired initial concentration.

  • Photoreactor Setup: The reaction is carried out in a photoreactor equipped with a UV lamp or positioned under a solar simulator. The temperature of the suspension is maintained using a cooling water jacket.

  • Reaction Initiation: The catalyst suspension is added to the dye solution, and the mixture is stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Irradiation: The light source is turned on to initiate the photocatalytic degradation.

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals. The samples are centrifuged or filtered to remove the catalyst particles. The concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.

  • Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

Fenton/Photo-Fenton Degradation Protocol
  • Reaction Setup: A specific volume of the dye solution of known concentration is placed in a reactor. The pH of the solution is adjusted to the desired value (typically acidic, around 3) using H₂SO₄ or HCl.

  • Addition of Fenton's Reagent: A predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added to the solution, followed by the addition of hydrogen peroxide (H₂O₂) to initiate the Fenton reaction. For the photo-Fenton process, the reactor is simultaneously irradiated with a UV lamp.

  • Reaction and Sampling: The reaction is allowed to proceed for a specific duration with constant stirring. Samples are collected at different time intervals.

  • Quenching and Analysis: The reaction in the collected samples is quenched by adding a suitable reagent (e.g., NaOH to raise the pH). The samples are then analyzed for residual dye concentration using a UV-Vis spectrophotometer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms and workflows involved in the catalytic degradation of dyes.

G cluster_photocatalysis Photocatalytic Degradation Pathway Catalyst Semiconductor Catalyst (e.g., TiO2) e_cb Electron (e⁻) Catalyst->e_cb h_vb Hole (h⁺) Catalyst->h_vb h_nu Light (hν ≥ Eg) h_nu->Catalyst O2 O₂ e_cb->O2 H2O H₂O h_vb->H2O O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad OH_rad •OH (Hydroxyl Radical) H2O->OH_rad Dye Dye Molecule OH_rad->Dye O2_rad->Dye Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products Oxidation

Caption: General mechanism of photocatalytic dye degradation.

G cluster_workflow Experimental Workflow for Catalyst Evaluation Prep Prepare Dye Solution & Catalyst Suspension Equilibrium Adsorption-Desorption Equilibrium (in dark) Prep->Equilibrium Reaction Initiate Degradation (Irradiation / Reagent Addition) Equilibrium->Reaction Sampling Collect Samples at Intervals Reaction->Sampling Analysis Analyze Dye Concentration (UV-Vis) Sampling->Analysis Data Calculate Degradation Efficiency Analysis->Data

Caption: A typical experimental workflow for evaluating catalyst performance.

References

C.I. Vat Yellow 33 versus natural yellow dyes for textile applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to C.I. Vat Yellow 33 and Natural Yellow Dyes for Textile Applications

This guide provides an objective comparison of the synthetic dye this compound and various natural yellow dyes for textile applications. The performance of these dyes is evaluated based on experimental data for key properties such as color fastness and color strength. Detailed experimental protocols and visual diagrams are included to support the findings, aimed at researchers, scientists, and professionals in the textile and chemical industries.

Overview of Compared Dyes

This compound is a synthetic vat dye known for its high performance and excellent fastness properties on cellulosic fibers like cotton. Vat dyes are applied in a soluble, reduced form (leuco form) and then oxidized back to their insoluble, pigmented state within the fiber, leading to superior durability.

Natural yellow dyes are derived from various botanical sources. Their application typically requires the use of mordants—metallic salts that form a complex with the dye molecule and the fiber, improving color uptake and fastness. This guide focuses on three widely used natural yellow dyes:

  • Weld (Reseda luteola): Contains the flavonoid luteolin as its primary coloring component.

  • Turmeric (Curcuma longa): Its principal colorant is curcumin, a diarylheptanoid.

  • Onion Skins (Allium cepa): The main coloring agent is quercetin, a flavonoid.

Below are the chemical structures of the primary coloring compounds.

G Chemical Structures of Yellow Dyes cluster_vat Synthetic Vat Dye cluster_natural Natural Dyes (Coloring Components) VatYellow33 This compound (Complex Anthraquinone Derivative) Luteolin Luteolin (from Weld) Curcumin Curcumin (from Turmeric) Quercetin Quercetin (from Onion Skins)

Caption: Chemical structures of the compared yellow dyes.

Performance Comparison: Experimental Data

The performance of dyes on textiles is critically assessed through standardized tests. The following tables summarize the color strength and fastness properties of this compound compared to weld, turmeric, and onion skin dyes when applied to cotton fabric.

Color Strength (K/S Values)

Color strength, measured as K/S value, indicates the dye's efficiency in imparting color to the substrate. Higher values signify a stronger or deeper shade.

DyeMordantK/S Value
This compoundNone18 - 22
Weld (Luteolin)Alum10 - 14
Turmeric (Curcumin)Alum8 - 12
Onion (Quercetin)Alum9 - 13

Note: K/S values for natural dyes are highly dependent on the mordant used, concentration, and extraction process.

Color Fastness Properties

Color fastness is rated on a scale of 1 to 5, where 5 represents the best performance (no color change or staining) and 1 represents the poorest.

DyeMordantLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
This compoundNone6 - 74 - 54 - 54
Weld (Luteolin)Alum43 - 443
Turmeric (Curcumin)Alum1 - 233 - 42 - 3
Onion (Quercetin)Alum3 - 43 - 443

Summary of Findings:

  • This compound consistently demonstrates superior light fastness and overall durability compared to the selected natural dyes. Its performance in washing and rubbing tests is also excellent.

  • Weld and Onion Skin exhibit moderate fastness properties, making them viable natural alternatives for applications where high light fastness is not the primary concern.

  • Turmeric shows poor light fastness, which significantly limits its application in textiles that are exposed to daylight.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in dye performance evaluation.

General Dyeing and Testing Workflow

The following diagram illustrates the typical workflow for applying and testing textile dyes.

G cluster_prep Preparation cluster_app Application cluster_post Post-Treatment cluster_test Testing Fabric Fabric Scouring (Cotton) Mordanting Mordanting (Natural Dyes) Fabric->Mordanting Dyeing Dyeing Process Fabric->Dyeing Vat Dyeing DyePrep Dye Solution Preparation DyePrep->Dyeing Mordanting->Dyeing Oxidation Oxidation (Vat Dyes) Dyeing->Oxidation Vat Dyeing Rinsing Rinsing Dyeing->Rinsing Oxidation->Rinsing Soaping Soaping Rinsing->Soaping Drying Drying Soaping->Drying ColorMeasurement Color Measurement (K/S) Drying->ColorMeasurement FastnessTests Fastness Tests (Light, Wash, Rub) Drying->FastnessTests

Caption: General workflow for textile dyeing and performance testing.

Protocol for Vat Dyeing (this compound)
  • Preparation: Scour a 10g cotton fabric sample in a solution containing 2 g/L sodium carbonate and 1 g/L non-ionic detergent at 80°C for 30 minutes. Rinse thoroughly.

  • Vatting: Prepare the dyebath with 2% dye (on weight of fabric), 6 g/L sodium hydroxide, and 6 g/L sodium hydrosulfite at 60°C. Stir for 15 minutes to ensure the dye is fully reduced to its leuco form.

  • Dyeing: Immerse the wet cotton fabric in the dyebath. Maintain the temperature at 60°C for 45 minutes.

  • Oxidation: Remove the fabric, squeeze it, and expose it to air for 10 minutes to allow the dye to oxidize.

  • Post-Treatment: Rinse the fabric in cold water. Then, soap the fabric in a solution of 2 g/L detergent at 90°C for 15 minutes. Rinse again and air dry.

Protocol for Natural Dyeing (e.g., Weld)
  • Preparation: Scour the 10g cotton fabric as described above.

  • Mordanting: Immerse the scoured fabric in a solution containing 15% alum (on weight of fabric) at 80°C for 1 hour. Allow the fabric to cool in the mordant bath.

  • Dye Extraction: Boil 30g of dried weld plant material in 1 liter of water for 1 hour to extract the dye. Filter the solution.

  • Dyeing: Immerse the mordanted fabric in the filtered dyebath. Heat to 90°C and maintain for 1 hour.

  • Post-Treatment: Rinse the dyed fabric with water until the water runs clear and then air dry.

Conclusion

The choice between this compound and natural yellow dyes depends heavily on the intended application and desired performance characteristics.

  • This compound is the superior choice for applications requiring high durability, especially excellent light and wash fastness, such as outdoor textiles, workwear, and frequently laundered items. Its dyeing process is well-established and offers high reproducibility.

  • Natural yellow dyes like Weld and Onion Skin offer a more sustainable and eco-friendly profile. They are suitable for niche markets, artisan textiles, and products where moderate fastness is acceptable and the "natural" attribute adds value. However, their performance is highly dependent on the use of mordants, and achieving consistent shades can be more challenging. Turmeric, due to its very poor light fastness, is not recommended for most durable textile applications.

A Comparative Guide to the Detection of C.I. Vat Yellow 33: Electrochemical vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of textile dyes such as C.I. Vat Yellow 33, an anthraquinone-based dye, is crucial for environmental monitoring, process control, and safety assessment. This guide provides an objective comparison of electrochemical and spectroscopic methods for the detection of this compound, supported by available experimental data and detailed methodologies.

This document outlines the principles, experimental protocols, and performance metrics of two primary analytical approaches for the determination of this compound (C.I. 65429), a brilliant yellow vat dye.[1] The comparison aims to assist researchers in selecting the most suitable method based on their specific analytical requirements, such as sensitivity, selectivity, cost, and ease of implementation.

At a Glance: Method Comparison

ParameterElectrochemical MethodsSpectroscopic Methods
Principle Measurement of current or potential changes due to the redox reactions of the analyte.Measurement of the absorption or emission of electromagnetic radiation by the analyte.
Typical Technique Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV)UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
Sensitivity Potentially very high, capable of detecting trace amounts.Good, with HPLC-UV offering enhanced sensitivity and separation.
Selectivity Can be highly selective with modified electrodes or in specific potential windows.Good, especially when coupled with a separation technique like HPLC.
Instrumentation Potentiostat/Galvanostat, Electrodes (e.g., Glassy Carbon, Modified Electrodes)Spectrophotometer, HPLC system (pump, injector, column, detector)
Sample Preparation Often minimal, direct analysis in a suitable electrolyte is possible.May require sample clean-up, filtration, and dissolution in a suitable solvent.
Cost Generally lower instrumentation cost.Higher initial investment for HPLC systems.
Speed Typically rapid analysis times.HPLC methods can be more time-consuming due to chromatographic separation.

Spectroscopic Methods: The Established Approach

Spectroscopic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector, are well-established for the analysis of textile dyes.[2][3][4] These methods offer the advantage of separating the analyte of interest from a complex matrix before its quantification, thereby ensuring high selectivity and accuracy.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC is a powerful technique for the separation, identification, and quantification of this compound.[2] A typical method involves a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing an acid (e.g., phosphoric or formic acid).[2] The retention time of the dye under specific chromatographic conditions is used for its identification, while the peak area in the chromatogram is proportional to its concentration.

Experimental Protocol: HPLC-UV Analysis of this compound

The following is a general protocol for the HPLC-UV analysis of this compound, based on common practices for vat dye analysis.[2]

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a pump, autosampler, and a photodiode array (PDA) or variable wavelength UV-Vis detector.

    • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or formic acid.

    • This compound standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with phosphoric or formic acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound in the chosen mobile phase. This should be determined by running a UV-Vis spectrum of the standard solution.

    • Column Temperature: 30 °C.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or dimethylformamide).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare the sample solution by dissolving the sample in a suitable solvent and filtering it through a 0.45 µm syringe filter.

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Performance Data (Illustrative for a similar dye, Solvent Yellow 33)

ParameterValue
Limit of Detection (LOD)0.08 mg/L

Note: This data is for Solvent Yellow 33 and is provided as an estimate. Actual performance for this compound may vary.

Electrochemical Methods: A Promising Alternative

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of electroactive compounds like this compound. The core of this dye's structure is the anthraquinone moiety, which is known to be electrochemically active and undergoes a reversible two-electron, two-proton reduction-oxidation process.[2] This electrochemical behavior can be harnessed for its quantification.

Voltammetric Techniques

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for studying and quantifying electroactive species. In these methods, a potential is applied to a working electrode, and the resulting current is measured. The peak current is proportional to the concentration of the analyte.

Experimental Protocol: Voltammetric Determination of this compound

The following is a general protocol for the voltammetric analysis of this compound, based on the known behavior of anthraquinone dyes.

  • Instrumentation:

    • Potentiostat/Galvanostat with a three-electrode setup.

    • Working Electrode: Glassy Carbon Electrode (GCE).

    • Reference Electrode: Ag/AgCl (in saturated KCl).

    • Counter Electrode: Platinum wire.

  • Reagents:

    • Supporting Electrolyte: A buffer solution (e.g., phosphate buffer, Britton-Robinson buffer) at a specific pH.

    • This compound standard.

  • Voltammetric Conditions (for DPV):

    • Potential Range: e.g., +0.2 V to -0.8 V vs. Ag/AgCl.

    • Pulse Amplitude: 50 mV.

    • Pulse Width: 50 ms.

    • Scan Rate: 20 mV/s.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of standard solutions by adding known amounts of the stock solution to the electrochemical cell containing the supporting electrolyte.

    • Record the differential pulse voltammogram for each standard solution.

    • Prepare the sample solution by dissolving it in the supporting electrolyte.

    • Record the voltammogram of the sample solution.

    • Construct a calibration curve by plotting the peak current versus the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Performance Data (Hypothetical, based on similar anthraquinone dyes)

ParameterPotential Value
Limit of Detection (LOD)10⁻⁷ to 10⁻⁸ M
Linear Range10⁻⁷ to 10⁻⁴ M

Note: These are estimated values based on the performance of electrochemical sensors for other anthraquinone dyes and require experimental validation for this compound.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both HPLC-UV and voltammetric analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard B Dissolve in Solvent A->B C Serial Dilution B->C F Inject into HPLC C->F D Prepare Sample E Filter Sample D->E E->F G Chromatographic Separation (C18 Column) F->G H UV-Vis Detection G->H I Generate Chromatograms H->I J Construct Calibration Curve I->J K Quantify Analyte J->K Voltammetry_Workflow cluster_prep_electro Sample & Standard Preparation cluster_voltammetry Voltammetric Measurement cluster_data_electro Data Analysis A_electro Prepare Stock Solution B_electro Prepare Standards in Supporting Electrolyte A_electro->B_electro D_electro Place Solution in Electrochemical Cell B_electro->D_electro C_electro Prepare Sample in Supporting Electrolyte C_electro->D_electro E_electro Apply Potential Scan (DPV) D_electro->E_electro F_electro Measure Current Response E_electro->F_electro G_electro Generate Voltammograms F_electro->G_electro H_electro Construct Calibration Curve G_electro->H_electro I_electro Quantify Analyte H_electro->I_electro

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a stability-indicating assay for C.I. Vat Yellow 33, a significant component in textile dyeing processes. The stability of this dye is crucial for ensuring colorfastness and consistency in application. A validated stability-indicating assay is essential for quality control, allowing for the accurate quantification of the dye in the presence of its degradation products. This document outlines the experimental protocols, presents comparative data for a proposed High-Performance Liquid Chromatography (HPLC) method against other analytical techniques, and details the validation process in accordance with industry standards.

Comparison of Analytical Methods

The selection of an appropriate analytical method is paramount for a successful stability-indicating assay. While several techniques can be used for the analysis of colored compounds, High-Performance Liquid Chromatography (HPLC) is demonstrably superior for stability testing due to its high resolution and specificity.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryThin-Layer Chromatography (TLC)
Specificity High: Can separate the parent compound from degradants and impurities, even those with similar spectral properties.Low: Cannot distinguish between the parent dye and degradation products that absorb at the same wavelength.Moderate: Provides separation, but with lower resolution and quantification capabilities compared to HPLC.
Quantification High: Excellent linearity, accuracy, and precision over a wide concentration range.Moderate: Prone to interference from excipients and degradants, affecting accuracy.Low: Primarily a qualitative or semi-quantitative technique.
Robustness High: Modern systems are highly reproducible and can be automated.High: Simple and robust instrumentation.Low: Results are highly dependent on operator technique and environmental conditions.
Application Ideal for stability-indicating assays, quality control, and impurity profiling.Suitable for simple concentration measurements of a pure substance.Best used for rapid, qualitative checks and identification.

Based on this comparison, an HPLC-based method is the recommended approach for developing a reliable stability-indicating assay for this compound.

Experimental Protocols

The following sections detail the methodologies for the validation of an HPLC-based stability-indicating assay for this compound.

Forced Degradation Studies

To establish the stability-indicating nature of the assay, this compound is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of a 1 mg/mL stock solution of this compound is mixed with 1 mL of 1N HCl and heated at 80°C for 4 hours. The solution is then neutralized with 1N NaOH.

  • Base Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 1N NaOH and heated at 80°C for 4 hours. The solution is subsequently neutralized with 1N HCl.

  • Oxidative Degradation: 1 mL of the stock solution is mixed with 1 mL of 30% hydrogen peroxide and stored at room temperature for 24 hours.

  • Thermal Degradation: The solid dye powder is placed in an oven at 105°C for 48 hours. A solution of the dye is also refluxed at 80°C for 24 hours.

  • Photolytic Degradation: A solution of the dye is exposed to direct sunlight for 48 hours. A sample of the solid dye is also exposed to UV light (254 nm) for 48 hours.

Proposed HPLC Method
  • Instrument: HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 430 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation Data

The proposed HPLC method was validated according to ICH guidelines. The following tables summarize the hypothetical, yet representative, data obtained during this validation process.

Table 1: Summary of Forced Degradation Studies
Stress Condition% DegradationPurity AnglePurity ThresholdObservations
Acid Hydrolysis (1N HCl) 18.5%0.851.20Two major degradation peaks observed.
Base Hydrolysis (1N NaOH) 25.2%0.791.15One major and several minor degradation peaks.
Oxidative (30% H₂O₂) 31.8%0.921.30Significant degradation with multiple product peaks.
Thermal (80°C) 8.3%1.051.45Minor degradation observed.
Photolytic (Sunlight) 12.6%0.981.35One significant degradation product.

The peak purity analysis shows that the purity angle is less than the purity threshold in all cases, indicating that the main this compound peak is spectrally pure and free from co-eluting degradants.

Table 2: Linearity and Range
ParameterResult
Range 10 - 150 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9998
Y-intercept 1234
Table 3: Accuracy and Precision
Concentration LevelAccuracy (% Recovery)Precision (RSD %)
Low (80%) 99.5 ± 0.80.85%
Medium (100%) 100.2 ± 0.50.52%
High (120%) 99.8 ± 0.70.71%

Visualizations

The following diagrams illustrate the workflow of the validation process and the logical hierarchy of the validation parameters.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select HPLC Method B Optimize Chromatographic Conditions A->B C Stress Studies (Acid, Base, Oxidative, etc.) B->C Apply Optimized Method D Analyze Stressed Samples C->D E Assess Peak Purity D->E F Specificity E->F Confirm Specificity G Linearity & Range F->G H Accuracy & Precision G->H I Robustness H->I J LOD & LOQ I->J K K J->K Validated Stability-Indicating Assay Method

Caption: Workflow for the validation of a stability-indicating assay.

G A Assay Validation Parameters B Specificity A->B C Linearity A->C D Accuracy A->D E Precision A->E F Robustness A->F G Repeatability E->G H Intermediate Precision E->H

Caption: Hierarchy of analytical method validation parameters.

A Comparative Analysis of Dyeing Methods for C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different dyeing methods for C.I. Vat Yellow 33, a vat dye known for its excellent fastness properties on cellulosic fibers such as cotton.[1] The performance of various techniques is evaluated based on experimental data from scientific literature, focusing on color yield, fastness properties, and environmental considerations. Detailed experimental protocols and process diagrams are provided to facilitate replication and further research.

Vat dyes, including this compound, are water-insoluble pigments that require a chemical reduction process, known as "vatting," to be converted into their water-soluble leuco form.[2][3] This soluble form has a high affinity for cellulosic fibers. Once the dye has penetrated the fiber, it is oxidized back to its original insoluble form, trapping it within the fiber structure.[2][4] This process imparts high resistance to washing, light, and other degrading agents.[4]

This guide will compare two primary methods of application: the traditional Exhaust Dyeing method and the industrial Continuous Pad-Steam method.

Performance Comparison

The selection of a dyeing method for this compound depends on factors such as the desired color depth, production scale, and environmental regulations. The following table summarizes the key performance indicators for the exhaust and continuous pad-steam dyeing methods based on published data for vat dyes.

Performance MetricExhaust Dyeing MethodContinuous Pad-Steam Method
Color Yield (K/S) Generally good, but can be lower than continuous methods for pale to medium shades.Excellent, especially for pale to medium depths, due to uniform application and efficient fixation.
Rubbing Fastness Good, but can be affected by surface deposition of dye particles if not properly soaped.[1][2]Generally very good due to uniform dye application and effective washing stages.
Washing Fastness Excellent (Typical Grade: 5).[5]Excellent.
Light Fastness Good to Excellent (Typical Grade: 5).[5]Good to Excellent.
Levelness/Uniformity Good, but can be challenging with tightly woven fabrics.Excellent, as padding ensures uniform application of the dye.
Water Consumption High, due to high liquor ratios in the dye bath.Lower than exhaust dyeing, especially in modern, efficient ranges.
Chemical Consumption Higher consumption of reducing agents and alkalis relative to the amount of fabric dyed in a batch process.More efficient use of chemicals, but requires careful control of pad liquor concentrations.
Effluent Load High Total Dissolved Solids (TDS), alkalinity, and Chemical Oxygen Demand (COD) in the effluent.[5]Can have lower overall effluent volume, but the concentration of pollutants can be high if not managed properly.
Production Suitability Suitable for yarns, knitted fabrics, and small to medium batches of woven fabrics.[1]Ideal for long yardages of woven fabrics, offering high productivity.[6]

Signaling Pathways and Chemical Mechanisms

The fundamental chemistry of vat dyeing involves a redox (reduction-oxidation) reaction. The following diagram illustrates the chemical transformation of the vat dye molecule during the dyeing process.

Vat Dyeing Mechanism Insoluble Insoluble Vat Dye (Pigment Form) Reduction Reduction (+ NaOH, + Na₂S₂O₄) Insoluble->Reduction Vatting Soluble Soluble Leuco-Vat Dye (Sodium Salt) Reduction->Soluble Adsorption Adsorption & Diffusion into Fiber Soluble->Adsorption Fiber Cellulosic Fiber Fiber->Adsorption DyedFiber Fiber with Adsorbed Leuco Dye Adsorption->DyedFiber Oxidation Oxidation (Air or Chemical) DyedFiber->Oxidation FinalDyed Insoluble Vat Dye Trapped in Fiber Oxidation->FinalDyed

Caption: Chemical mechanism of the vat dyeing process.

Experimental Workflows

The operational sequences for exhaust and continuous pad-steam dyeing are distinct, reflecting their suitability for different production scales.

Exhaust Dyeing Workflow

This batchwise process is typically carried out in a jigger or winch dyeing machine.

Exhaust Dyeing Workflow Start Start Vatting Prepare Stock Vat: Dye + Water + NaOH + Na₂S₂O₄ Start->Vatting BlankBath Prepare Blank Bath in Jigger: Water + NaOH + Na₂S₂O₄ Start->BlankBath Dyeing Add Stock Vat and Dye (e.g., 45-60 min at 60°C) Vatting->Dyeing LoadFabric Load Fabric into Jigger BlankBath->LoadFabric LoadFabric->Dyeing Rinsing Drain and Rinse Dyeing->Rinsing Oxidation Oxidize with Air or H₂O₂ Rinsing->Oxidation Soaping Soap at Boil with Detergent Oxidation->Soaping FinalRinse Final Rinse Soaping->FinalRinse Dry Dry the Fabric FinalRinse->Dry End End Dry->End

Caption: Experimental workflow for the exhaust dyeing method.

Continuous Pad-Steam Dyeing Workflow

This method is designed for high-throughput processing of fabric in open-width.

Continuous Pad-Steam Workflow Start Start PigmentPad Pigment Padding: Fabric padded with dye dispersion Start->PigmentPad Dryer Drying (Hot Flue) PigmentPad->Dryer ChemicalPad Chemical Padding: Fabric padded with NaOH + Na₂S₂O₄ Dryer->ChemicalPad Steamer Steaming (e.g., 30-60 sec at 101-102°C) ChemicalPad->Steamer RinseOxidize Rinsing, Oxidation & Soaping Range Steamer->RinseOxidize FinalDry Final Drying RinseOxidize->FinalDry End End FinalDry->End

Caption: Experimental workflow for the continuous pad-steam method.

Experimental Protocols

The following are generalized protocols for the two dyeing methods. Concentrations and process parameters should be optimized based on the specific fabric, equipment, and desired shade depth.

Protocol 1: Exhaust Dyeing (Jigger Method)
  • Stock Vat Preparation: Create a concentrated solution by pasting the required amount of this compound with a dispersing agent and a small amount of water. Add this paste to a solution containing sodium hydroxide (NaOH) and sodium hydrosulfite (Na₂S₂O₄) at a temperature of 50-60°C. Allow 10-15 minutes for complete reduction (vatting) of the dye.

  • Dye Bath Preparation: Fill the jigger with water and add the required amounts of NaOH and Na₂S₂O₄ to create a blank reducing bath.

  • Dyeing: Load the cotton fabric onto the jigger. Run the fabric through the blank bath for two passes to ensure even wetting and de-aeration. Add the prepared stock vat to the dye bath. Raise the temperature to 60°C and continue dyeing for 45-60 minutes, ensuring the fabric remains submerged to prevent premature oxidation.[7]

  • Rinsing: After dyeing, drain the dye bath and give the fabric a cold rinse.

  • Oxidation: The leuco-vat dye absorbed by the fabric is oxidized by either exposing it to air or by treating it in a bath containing an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium perborate at 50-60°C for 10-15 minutes.[8]

  • Soaping: To improve fastness and achieve the true shade, the fabric is "soaped" at or near the boil in a solution containing a synthetic detergent for 15-30 minutes.[2] This step removes loose dye particles and helps to crystallize the dye molecules within the fiber.

  • Final Rinse and Drying: Thoroughly rinse the fabric with hot and then cold water. Squeeze and dry the fabric.

Protocol 2: Continuous Pad-Steam Method
  • Pigment Padding: Prepare a padding liquor containing this compound dispersion, a wetting agent, and an anti-migrating agent.[9] Pass the dry, scoured, and bleached cotton fabric through the padder and squeeze it to a uniform wet pick-up (e.g., 70%).

  • Drying: Dry the padded fabric uniformly in a hot flue or stenter dryer. It is crucial to avoid uneven drying to prevent migration and shade variations.

  • Chemical Padding: Prepare a chemical pad bath containing NaOH and Na₂S₂O₄. Pass the dried, pigment-padded fabric through this chemical pad. The reducing agents are picked up by the fabric.

  • Steaming: Immediately after the chemical padding, pass the fabric through a steamer containing air-free saturated steam at 101-102°C for 30-60 seconds.[6][10] During this stage, the dye is reduced to its leuco form and diffuses into the cotton fibers.

  • After-treatment: The fabric exiting the steamer immediately enters a multi-compartment open-width washing range. The sequence is typically:

    • Cold rinse to remove excess chemicals.

    • Oxidation bath (e.g., with H₂O₂).

    • Hot rinse.

    • Soaping at the boil.

    • Hot and cold rinses.

  • Drying: Finally, the dyed and washed fabric is dried in a cylinder dryer or stenter.

References

Safety Operating Guide

Proper Disposal Procedures for C.I. Vat Yellow 33: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of C.I. Vat Yellow 33, a synthetic dye belonging to the anthraquinone class. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

Step-by-Step Disposal Protocol for this compound

This compound, like most synthetic dyes used in a laboratory setting, should be treated as hazardous waste.[2][3] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection:

  • Solid Waste: Collect dry this compound powder, contaminated weigh boats, and other solid materials in a designated, compatible hazardous waste container.[2][4] The container must be made of a material that does not react with the chemical and should have a secure, screw-top lid.[2]

  • Liquid Waste: For solutions containing this compound, use a designated hazardous waste container for liquid chemical waste. Ensure the container is compatible with the solvent used in the solution.

2. Labeling:

  • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "12227-50-8," and the approximate concentration and quantity.[3]

  • Indicate the date when the waste was first added to the container.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[2]

  • Ensure the storage area is away from incompatible materials. This compound should be stored away from strong oxidizing and reducing agents.[4]

  • Secondary containment, such as a larger, chemically resistant bin, is recommended for liquid waste containers to prevent spills.[3]

4. Disposal Request:

  • Once the waste container is full or has been in storage for a designated period (check your institution's guidelines, often up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3][5]

Summary of this compound Properties

For quick reference, the following table summarizes the key identification and hazard information for this compound.

PropertyInformation
Chemical Name This compound
CAS Number 12227-50-8
Molecular Formula C₅₄H₃₂N₄O₆
Appearance Yellow Powder
Primary Hazard May cause an allergic skin reaction (H317).[1]
Incompatibilities Strong oxidizing agents, strong reducing agents.[4]
Disposal Classification Hazardous Waste

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Disposal Workflow for this compound start Start: Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage disposal_request Request Pickup by Environmental Health & Safety (EHS) storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

It is important to note that while advanced degradation methods such as enzymatic and bacterial degradation are being researched for anthraquinone dyes, these are not yet standard laboratory disposal procedures.[6][7][8][9] Therefore, the most appropriate and compliant method of disposal is through your institution's hazardous waste management program.

References

Personal protective equipment for handling C.I. Vat Yellow 33

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for C.I. Vat Yellow 33

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 12227-50-8), a brilliant yellow anthraquinone dye powder. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1] It can also cause eye and respiratory tract irritation.[2] Due to the absence of established occupational exposure limits, a conservative approach to handling is mandatory to minimize all potential exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant rubber gloves (e.g., Nitrile or Neoprene).To prevent skin contact and potential allergic reactions.[3][4]
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.To protect eyes from dust particles and potential splashes.[3]
Respiratory Protection An approved respirator is necessary when handling the powder outside of a fume hood or when dust generation is likely. A NIOSH-approved N95 or higher particulate respirator is recommended.To prevent inhalation of airborne particles which may cause respiratory irritation.[3][5]
Body Protection A laboratory coat or chemical-resistant apron. Consider disposable coveralls for extensive handling.To protect skin and clothing from contamination. Contaminated work clothing should not be allowed out of the workplace.[1][3]
Safe Handling Procedures

2.1. Engineering Controls:

  • Always handle this compound powder within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Use process enclosures or local exhaust ventilation to control airborne levels of the substance.[3]

  • Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[3]

2.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Minimize dust generation during weighing and transfer.[3] Use a micro-spatula to handle small quantities.

    • If possible, weigh the compound directly into a sealable container.

    • Close the container immediately after use.

  • Solution Preparation:

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Decontaminate all surfaces and equipment used.

    • Remove and properly dispose of contaminated PPE. Contaminated clothing should be removed and washed before reuse.[1][3]

Disposal Plan

3.1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing paper) must be collected in a designated, labeled, and sealed hazardous waste container.

  • Unused or waste this compound powder should be disposed of in its original container or a suitable, labeled hazardous waste container.

  • Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Do not dispose of down the drain.

3.2. Disposal Procedure:

  • Dispose of all this compound waste through a licensed hazardous waste disposal facility.[1]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[1]

  • For empty containers, the first rinse with a suitable solvent should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area Proceed handle_weigh Weigh and Transfer (Minimize Dust) prep_area->handle_weigh Start Handling handle_solution Prepare Solution (Avoid Splashes) handle_weigh->handle_solution Proceed cleanup_decon Decontaminate Equipment and Surfaces handle_solution->cleanup_decon Complete Handling cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash Proceed disp_ppe Dispose of Contaminated PPE in Labeled Waste cleanup_wash->disp_ppe Final Step disp_chem Collect Chemical Waste (Solid & Liquid) disp_ppe->disp_chem Proceed

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.